Quetiapine Hydroxy Impurity
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLMIXVKBNAUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211254 | |
| Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329216-67-3, 329218-14-6 | |
| Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329216-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Des-hydroxyethyl quetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl] ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-{2-thia-9-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-10-yl}piperazin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DES-HYDROXYETHYL QUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GWY87J9I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Quetiapine Hydroxy Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a significant impurity in quetiapine fumarate, known as Quetiapine Hydroxy Impurity or desethanol quetiapine. Understanding the formation and analytical profile of this impurity is critical for ensuring the quality, safety, and efficacy of quetiapine-based pharmaceuticals. This document details the synthetic pathways, experimental protocols for its preparation and analysis, and a summary of its characteristic analytical data.
Introduction to Quetiapine and its Hydroxy Impurity
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It functions primarily as an antagonist at dopamine and serotonin receptors. During the synthesis of quetiapine fumarate, several process-related impurities can be formed. One of the notable impurities is 2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)-1-piperazinyl]ethanol, commonly referred to as this compound or desethanol quetiapine. The presence of this and other impurities is strictly regulated by pharmacopeias and regulatory bodies like the ICH.[3] Therefore, the identification, synthesis, and characterization of such impurities are essential for drug manufacturers to control their levels in the final active pharmaceutical ingredient (API).
The formation of the this compound is often linked to the presence of 2-chloroethanol as an impurity in the starting material, 2-(2-chloroethoxy)ethanol, which is used in the synthesis of the quetiapine side chain. Alkylation of the piperazinyl thiazepine intermediate with this impurity leads to the formation of desethanol quetiapine.[4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 11-piperazinyldibenzo[b,f][1][2]thiazepine with 2-chloroethanol. This process mirrors a potential side reaction occurring during the manufacturing of quetiapine.
Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocol for Synthesis
The following protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
2-chloroethanol
-
Sodium carbonate
-
Sodium iodide
-
n-Propanol
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
Combine 11-piperazinyldibenzo[b,f][1][2]thiazepine dihydrochloride (25 mmol), sodium carbonate (150 mmol), and sodium iodide (1 mmol) in n-propanol (60 mL).
-
Add 2-chloroethanol to the reaction mixture.
-
Heat the reaction mixture at reflux for 24 hours.
-
After cooling, add ethyl acetate (75 mL) to the mixture.
-
Wash the organic phase with water (2 x 250 mL).
-
Dry the organic phase over magnesium sulfate.
-
Remove the solvent under reduced pressure (in vacuo) to yield the crude product as an oil.[3]
-
Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).
Characterization of this compound
The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
Caption: Workflow for isolation and characterization.
Spectroscopic and Chromatographic Data
The following tables summarize the key analytical data for the characterization of this compound.
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Mass Spectrometry | ESI | 340 [M+H]⁺ | Protonated molecular ion, consistent with a molecular weight of 339.[4] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Key Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | 3.39 and 3.89 | Signals corresponding to the two -CH₂- groups in the side chain.[2] |
| ¹³C NMR | 61.1 and 73.1 | Two CH₂ signals observed, differing from the four CH₂ signals present in quetiapine.[4] |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Value |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[5] |
| Mobile Phase A | 0.1% aqueous triethylamine (pH 7.2)[5] |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v)[5] |
| Elution | Gradient[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 252 nm[5] |
| Retention Time | Varies based on exact gradient, but is resolved from quetiapine and other impurities. |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| (Data not explicitly detailed in search results) | Expected to show characteristic peaks for O-H stretching (alcohol), C-N stretching (amine), C-S stretching (thioether), and aromatic C-H stretching. |
Conclusion
The synthesis and characterization of this compound are crucial aspects of quality control in the manufacturing of quetiapine fumarate. This guide has provided a detailed overview of the synthetic pathway, a practical experimental protocol for its preparation, and a summary of the key analytical data used for its identification and characterization. By understanding the formation and analytical profile of this impurity, pharmaceutical scientists can develop robust control strategies to ensure the purity and safety of quetiapine products. The provided methodologies and data serve as a valuable resource for researchers and professionals in the field of drug development and quality assurance.
References
- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Identification, isolation, synthesis and characterization of impu...: Ingenta Connect [ingentaconnect.com]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Quetiapine Hydroxy Impurity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical aspect of quality control and regulatory compliance. One such impurity is Quetiapine Hydroxy Impurity, also known as 2-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)ethan-1-ol. This technical guide provides a comprehensive overview of the known physicochemical properties of this impurity, details relevant experimental protocols for its analysis, and visualizes key analytical workflows.
Core Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the tables below. It is important to note that some of the data is based on predicted values, and experimental verification is recommended for critical applications.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 329216-67-3 | [3][4][5][6] |
| Molecular Formula | C₁₉H₂₁N₃OS | [3][4][5][6] |
| Molecular Weight | 339.45 g/mol | [3][4][5][6] |
| Appearance | White to Light Yellow Solid | [5][7] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Source |
| Melting Point | 202-211 °C | [8] |
| >50 °C (decomposition) | [5][7] | |
| Boiling Point (Predicted) | 523.4 ± 60.0 °C | [5][7] |
Note: There is a discrepancy in the reported melting point values. Further experimental verification is required to establish a definitive value.
Table 3: Physicochemical Descriptors of this compound
| Property | Value | Source |
| pKa (Predicted) | 14.96 ± 0.10 | [5][7] |
| logP (Predicted) | 2.15 | [3] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [5][7] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, Methanol | [5][7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Identification
A validated, stability-indicating HPLC method is crucial for the analysis of quetiapine and its impurities. Several methods have been reported in the literature.[1][9][10][11]
a. UPLC Method for Separation of Quetiapine and Impurities [1]
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)
-
Mobile Phase A: 0.1 % aqueous triethylamine (pH 7.2)
-
Mobile Phase B: Acetonitrile and methanol (80:20 v/v)
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 2.0 50 4.0 80 4.5 20 | 5.0 | 20 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 252 nm
-
Injection Volume: 1 µL
b. USP Method for Quetiapine Fumarate Impurities [12]
The United States Pharmacopeia (USP) provides a standardized method for the analysis of impurities in quetiapine fumarate, which can be adapted for the hydroxy impurity. This method is suitable for various LC systems, including HPLC, UHPLC, and UPLC.[12] The system suitability requirements as per the USP monograph must be met for valid results.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][2][13][14][15]
-
Acid Degradation: Refluxing the sample in 0.1 N HCl.[14]
-
Base Degradation: Treating the sample with a suitable base.
-
Oxidative Degradation: Exposing the sample to an oxidizing agent such as 30% H₂O₂.[1]
-
Thermal Degradation: Heating the solid sample.
-
Photolytic Degradation: Exposing the sample to UV light.
The degradation products are then analyzed using a validated HPLC or UPLC method to assess the extent of degradation and identify the resulting impurities.
Visualization of Analytical Workflows
HPLC Method for Impurity Analysis
Forced Degradation Study Workflow
Pharmacological Considerations
Currently, there is limited publicly available information specifically detailing the pharmacological activity of this compound. The primary focus of pharmacological studies has been on the parent drug, quetiapine, and its major active metabolite, norquetiapine.[2][14] Quetiapine acts as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT₂) and dopamine (D₂) receptors. Norquetiapine also exhibits significant pharmacological activity, contributing to the overall therapeutic effect of quetiapine.
Further research is required to determine if this compound possesses any significant biological activity, either therapeutic or toxicological. The structural similarity to quetiapine suggests the possibility of some interaction with its targets, but this remains to be experimentally verified.
Conclusion
This technical guide provides a consolidated overview of the currently available physicochemical information for this compound. While some fundamental properties have been identified, there is a clear need for further experimental validation of predicted values and a more in-depth investigation into its pharmacological profile. The provided analytical methodologies offer a starting point for researchers and quality control professionals working with quetiapine and its related substances. As with all pharmaceutical impurities, a thorough understanding of their properties is essential for ensuring the safety and efficacy of the final drug product.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. 2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-piperazin-1-yl)-ethanol | 329216-67-3 | ID57870 [biosynth.com]
- 4. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 329216-67-3 [amp.chemicalbook.com]
- 6. 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl] ethanol | C19H21N3OS | CID 10807021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 329216-67-3 [m.chemicalbook.com]
- 8. anaxlab.com [anaxlab.com]
- 9. bepls.com [bepls.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. japsonline.com [japsonline.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
Quetiapine Degradation: A Technical Guide to the Formation of Hydroxy Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the degradation pathways of the atypical antipsychotic drug quetiapine, with a specific focus on the formation of its primary hydroxylated impurities: quetiapine N-oxide and quetiapine S-oxide. Understanding these degradation pathways is critical for ensuring drug stability, efficacy, and safety. This document provides a comprehensive overview of the degradation mechanisms, quantitative data from forced degradation studies, detailed experimental protocols, and visual representations of the degradation pathways and analytical workflows.
Introduction to Quetiapine and its Degradation
Quetiapine, chemically known as 2-{2-[4-(dibenzo[b,f][1]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[2] The stability of quetiapine is a crucial aspect of its pharmaceutical development and quality control, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The molecule possesses several sites susceptible to chemical modification, particularly the sulfur atom in the dibenzothiazepine ring and the nitrogen atoms in the piperazine ring, making it prone to oxidation.[3]
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4] These studies involve exposing the drug substance to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.[1][5] For quetiapine, oxidative conditions have been shown to be the most significant factor leading to the formation of hydroxylated impurities, namely the N-oxide and S-oxide derivatives.[6]
Primary Hydroxy Impurities: N-oxide and S-oxide
The term "hydroxy impurity" in the context of quetiapine degradation predominantly refers to the products of oxidation at the nitrogen and sulfur atoms.
-
Quetiapine N-oxide: This impurity is formed by the oxidation of the tertiary amine nitrogen in the piperazine ring. The chemical name is 2-{2-[4-(dibenzo[b,f][1]thiazepin-11-yl)piperazin-1-yl 1-oxide]ethoxy}ethanol.[7][8]
-
Quetiapine S-oxide: This impurity results from the oxidation of the sulfur atom within the central thiazepine ring.[9] The main photodegradation product has been identified as 2-[2-[4-(5-oxidodibenzo[b,f][1]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol.[10]
These oxidative degradation products are the principal impurities observed during stability studies of quetiapine.[11]
Quantitative Data from Forced Degradation Studies
Forced degradation studies provide valuable quantitative data on the susceptibility of quetiapine to various stress conditions. The following table summarizes findings from a representative study.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products Formed |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Ambient | 84.9% | Not Specified |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | Ambient | 33.1% | Not Specified |
| Oxidative | 3% H₂O₂ | 24 hours | Ambient | 11.5% | N-oxide, S-oxide |
| Oxidative (elevated temp) | 30% H₂O₂ | 1 hour | 60°C | Significant | N-oxide, S-oxide |
Data compiled from Tran J, et al. (2021) and Trivedi RK, et al. (2011).[5][6]
It is evident that quetiapine is susceptible to degradation under acidic, basic, and oxidative conditions, with oxidative stress leading directly to the formation of the N-oxide and S-oxide impurities.[5][6]
Degradation Pathways
The formation of quetiapine N-oxide and S-oxide occurs through oxidative pathways. The sulfur atom in the dibenzothiazepine ring and the tertiary nitrogen in the piperazine ring are nucleophilic and thus susceptible to oxidation.
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of quetiapine and its degradation products.
Forced Degradation Study Protocol
This protocol outlines a typical procedure for conducting forced degradation studies on quetiapine.
-
Preparation of Stock Solution: Prepare a stock solution of quetiapine fumarate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep the mixture at 80°C for 1 hour. After cooling, neutralize the solution with 1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 2 N NaOH. Keep the mixture for 2 hours. After cooling, neutralize the solution with 2 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the mixture at 60°C for 1 hour. After cooling, dilute to a final concentration of 100 µg/mL with the mobile phase.[6]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the drug substance in a photostability chamber to UV light for a specified duration. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method.
Stability-Indicating UPLC Method
This section provides a detailed protocol for a Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method capable of separating quetiapine from its degradation products.[6]
-
Instrumentation: Agilent 1200 series UPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).[6]
-
Mobile Phase A: 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid.[6]
-
Mobile Phase B: Acetonitrile and methanol (80:20 v/v).[6]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 1.0 40 3.0 80 4.0 30 | 5.0 | 30 |
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 252 nm.[6]
-
Injection Volume: 1 µL.[6]
-
Diluent: Water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).[6]
Conclusion
The degradation of quetiapine, particularly under oxidative stress, leads to the formation of key hydroxy impurities, namely quetiapine N-oxide and quetiapine S-oxide. A thorough understanding of these degradation pathways, supported by robust analytical methods, is paramount for the development of stable and safe quetiapine formulations. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The use of stability-indicating methods, such as the UPLC protocol detailed herein, is essential for the accurate monitoring of quetiapine purity and the detection of its degradation products.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quetiapine N-oxide–fumaric acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Formation of Quetiapine Hydroxy Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the formation of the primary hydroxy impurity during the synthesis of Quetiapine, an atypical antipsychotic medication. The principal hydroxy-related impurity, known as Desethanol Quetiapine, is identified as a critical process-related impurity. This document outlines the primary synthetic route for Quetiapine, elucidates the origin and mechanism of formation of Desethanol Quetiapine, and presents detailed experimental protocols for both the synthesis of Quetiapine and the analytical characterization of its impurities. Quantitative data from literature sources are summarized, and key chemical transformations and experimental workflows are visualized using logical diagrams to provide a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.
Introduction to Quetiapine and its Impurities
Quetiapine, chemically known as 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, is a widely prescribed atypical antipsychotic drug. The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the drug product. During the synthesis of Quetiapine, several process-related impurities can be formed. Among these, hydroxylated impurities are of particular interest due to their potential to alter the polarity, solubility, and metabolic profile of the drug.
The most prominently reported hydroxy impurity in Quetiapine synthesis is 2-[4-(dibenzo[b,f][1][2]thiazepine-11-yl-1-piperazinyl)]-1-ethanol, commonly referred to as "Desethanol Quetiapine" or "Quetiapine Hydroxy Impurity".[1][3][4][5][6] Its presence is primarily linked to an impurity in a key starting material.[1][4] Understanding the origin and implementing control strategies for this impurity is essential for robust and compliant Quetiapine manufacturing processes.
Synthesis of Quetiapine and Origin of the Hydroxy Impurity
The most common synthetic route to Quetiapine involves the condensation of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine with 2-(2-chloroethoxy)ethanol.
Main Synthesis Reaction
The core reaction for the synthesis of Quetiapine is the N-alkylation of the piperazine ring of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine with the side chain precursor, 2-(2-chloroethoxy)ethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Formation of Desethanol Quetiapine
The formation of Desethanol Quetiapine is a direct consequence of a common impurity present in the starting material, 2-(2-chloroethoxy)ethanol. The primary culprit is 2-chloroethanol, which can be present in commercial batches of 2-(2-chloroethoxy)ethanol.[1][4]
During the alkylation step, the 11-piperazinyl-dibenzo[b,f][1][2]thiazepine can react with the 2-chloroethanol impurity, leading to the formation of the Desethanol Quetiapine impurity alongside the desired Quetiapine product.
Quantitative Analysis of Impurity Formation
While detailed studies on the optimization of reaction conditions to minimize the formation of Desethanol Quetiapine are often proprietary, literature and pharmacopeial information indicate that the levels of this and other impurities are closely monitored. The typical range for individual impurities, including Desethanol Quetiapine, is generally reported to be between 0.05% and 0.15% in the final API as determined by reverse-phase HPLC.[1][3][5]
Table 1: Summary of Reported Impurity Levels in Quetiapine Synthesis
| Impurity Name | Common Abbreviation | Typical Reported Level (%) | Analytical Method | Reference(s) |
| 2-[4-(dibenzo[b,f][1][2]thiazepine-11-yl-1-piperazinyl)]-1-ethanol | Desethanol Quetiapine | 0.05 - 0.15 | RP-HPLC | [1][3][5] |
| 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f][1][2]thiazepine | N-formyl piperazinyl thiazepine | 0.05 - 0.15 | RP-HPLC | [1][3] |
| 1,4-bis[dibenzo[b,f][1][2]thiazepine-11-yl] piperazine | Bis(dibenzo)piperazine | 0.05 - 0.15 | RP-HPLC | [1][3] |
Experimental Protocols
Synthesis of Quetiapine
The following is a representative experimental protocol for the synthesis of Quetiapine, adapted from literature sources.
Materials:
-
2-(2-chloroethoxy)ethanol
-
Sodium carbonate (Na₂CO₃)
-
Sodium iodide (NaI)
-
n-propanol
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
A mixture of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine dihydrochloride, 2-(2-chloroethoxy)ethanol, sodium carbonate, and a catalytic amount of sodium iodide is prepared in a suitable reaction vessel.
-
A solvent system of n-propanol and N-methyl-2-pyrrolidone is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 24 hours.
-
The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvents.
-
The crude Quetiapine is then purified by recrystallization from a suitable solvent to yield the final product.
Synthesis of Desethanol Quetiapine Impurity
The targeted synthesis of Desethanol Quetiapine is crucial for its use as a reference standard in analytical methods.
Materials:
-
2-chloroethanol
-
Suitable base (e.g., sodium carbonate)
-
Suitable solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
11-piperazinyl-dibenzo[b,f][1][2]thiazepine is dissolved in a suitable solvent such as DMF.
-
A base, such as sodium carbonate, is added to the solution.
-
2-chloroethanol is added to the reaction mixture.
-
The mixture is heated and stirred for a sufficient time to allow the reaction to proceed to completion, monitored by TLC or HPLC.
-
After completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield pure Desethanol Quetiapine.
HPLC Method for Impurity Profiling
A validated stability-indicating HPLC method is essential for the detection and quantification of Quetiapine and its impurities.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer pH 6.6) |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Gradient | A gradient program is typically used to achieve separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and a general experimental workflow.
Caption: Quetiapine synthesis and the formation pathway of the Desethanol Quetiapine impurity.
Caption: A generalized experimental workflow for the synthesis and analysis of Quetiapine.
Conclusion
The formation of Desethanol Quetiapine is a critical consideration in the synthesis of Quetiapine. This technical guide has detailed that the origin of this hydroxy impurity lies in the presence of 2-chloroethanol in the 2-(2-chloroethoxy)ethanol starting material. By understanding this formation pathway, implementing robust analytical methods for impurity detection, and potentially sourcing high-purity raw materials, drug development professionals can effectively control the level of this impurity in the final API. The provided experimental protocols and visualized workflows serve as a valuable resource for researchers and scientists working on the synthesis and quality control of Quetiapine.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-[2-(2-Chloroethoxy)ethoxy]ethanol | 5197-62-6 | Benchchem [benchchem.com]
- 4. bepls.com [bepls.com]
- 5. CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol - Google Patents [patents.google.com]
- 6. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, characterization, and control of related compounds and impurities in the manufacturing and storage of Quetiapine. Adherence to stringent regulatory standards for impurity profiling is critical for ensuring the safety, efficacy, and quality of the final drug product. This document details the origins of various impurities, presents analytical methodologies for their detection and quantification, and outlines forced degradation studies to understand potential degradation pathways.
Introduction to Quetiapine and Its Impurities
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its chemical structure, 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, lends itself to the formation of various related substances during synthesis and degradation. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.1% or greater.[3]
Impurities in drug substances can be classified into three main categories:
-
Organic Impurities: These can be process-related (starting materials, intermediates, by-products) or degradation products.
-
Inorganic Impurities: These may arise from the manufacturing process and include reagents, ligands, and catalysts.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process.
This guide focuses on the identification and characterization of organic impurities.
Known Quetiapine Related Compounds and Impurities
A number of process-related and degradation impurities of quetiapine have been identified and characterized. These are often designated by their common names or as "Impurity" followed by a letter or Roman numeral in pharmacopeial monographs.
Process-Related Impurities
These impurities arise from the synthetic route of Quetiapine. The specific impurities encountered can depend on the synthetic pathway employed. A general synthetic pathway often involves the reaction of 11-piperazinyldibenzo[b,f][1][2]thiazepine with 2-(2-chloroethoxy)ethanol.[3] Impurities can be introduced from starting materials or formed through side reactions.
Table 1: Common Process-Related Impurities of Quetiapine
| Impurity Name | Common Designation | Origin |
| 11-(Piperazin-1-yl)dibenzo[b,f][1][2]thiazepine | Quetiapine Related Compound B (USP) | Intermediate in synthesis[4] |
| Dibenzo[b,f][1][2]thiazepin-11(10H)-one | Quetiapine Related Compound G (USP) | By-product/starting material related |
| 2-(Phenylthio)aniline | Impurity I (Stolarczyk et al.) | Starting material[5] |
| Phenyl N-[2-(phenylthio)phenyl]carbamate | Impurity II (Stolarczyk et al.) | By-product[5] |
| 1,4-Bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine | Impurity VII (Stolarczyk et al.) | By-product from dimerization[5] |
| 2-[4-(Dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethanol | Desethanol Quetiapine / Impurity IV (EP) | From impurity in starting material[6] |
| Chloro-Quetiapine | Impurity XI (EP) | From impurity in starting material[6] |
Degradation Impurities
Degradation products are formed during storage or as a result of exposure to stress conditions such as acid, base, oxidation, heat, and light. Forced degradation studies are essential to identify these potential impurities and to develop stability-indicating analytical methods.[7][8]
Table 2: Common Degradation Impurities of Quetiapine
| Impurity Name | Common Designation | Formation Condition |
| Quetiapine N-oxide | Quetiapine Related Compound H (USP) | Oxidation[9][10] |
| Quetiapine S-oxide | - | Oxidation[9][10] |
| Quetiapine Lactam | - | Hydrolysis |
| Hydroxy Quetiapine | - | Oxidation |
Analytical Methodologies
A variety of analytical techniques are employed for the identification and quantification of quetiapine impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry detectors are the most common methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the predominant technique for the separation of quetiapine and its related compounds.
Table 3: Typical HPLC and UPLC Method Parameters for Quetiapine Impurity Profiling
| Parameter | HPLC Method 1 | UPLC Method |
| Column | C18, 250 x 4.6 mm, 5 µm | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[9] |
| Mobile Phase A | Phosphate buffer (pH 6.6) | 0.1% aqueous triethylamine (pH 7.2)[9] |
| Mobile Phase B | Acetonitrile:Methanol (40:15) | Acetonitrile:Methanol (80:20 v/v)[9] |
| Gradient | Isocratic (45:40:15 A:B) | Gradient elution[9] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[9] |
| Column Temperature | 25 °C | 40 °C[9] |
| Detection | UV at 220 nm | UV at 252 nm[9] |
| Injection Volume | 20 µL | 1 µL[9] |
Table 4: Quantitative Analysis Data for Selected Quetiapine Impurities
| Impurity | Method | LOD | LOQ | Acceptance Criteria (USP) |
| Quetiapine N-oxide | UPLC-UV | - | - | NMT 0.2%[11] |
| Quetiapine Related Compound B | HPLC-UV | - | - | - |
| Quetiapine Related Compound G | HPLC-UV | - | - | NMT 0.2%[11] |
| Any individual unspecified degradation product | HPLC-UV | - | - | NMT 0.2%[11] |
| Total degradation products | HPLC-UV | - | - | NMT 0.4%[12] |
| Quetiapine (for assay) | HPLC-UV | 0.2 µg/mL[9] | 0.75 µg/mL[9] | 98.0% - 102.0% |
| Quetiapine (for assay) | HPLC-UV | 0.01 µg/mL[13] | 0.03 µg/mL[13] | 98.0% - 102.0% |
NMT: Not More Than
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are powerful tools for the structural elucidation of unknown impurities.[2][4][14] These techniques provide molecular weight and fragmentation data, which are crucial for identifying impurities that are not available as reference standards.
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are performed to demonstrate the selectivity and stability-indicating capability of analytical methods.[9]
-
Preparation of Stock Solution: Prepare a stock solution of quetiapine fumarate in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Degradation: Treat the stock solution with 1N HCl and reflux at 80°C for 1 hour. Neutralize the solution with 1N NaOH.[15]
-
Base Degradation: Treat the stock solution with 2N NaOH and heat for 2 hours. Neutralize the solution with 2N HCl.[15]
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 20 minutes to 1 hour).[9][15]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 120°C) for 12 hours.[15]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light.[15]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation products.
Protocol for RP-HPLC Analysis of Quetiapine and its Impurities
This protocol is a general guideline and may require optimization based on the specific impurities being monitored and the HPLC system used.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 2.6 g/L of dibasic ammonium phosphate in water).[16] Filter and degas.
-
Mobile Phase B: Use a mixture of HPLC-grade acetonitrile and methanol. Filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of USP Quetiapine Fumarate RS and known impurity reference standards in the mobile phase or a suitable diluent to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the quetiapine fumarate sample in the mobile phase or diluent to achieve a target concentration. For tablets, grind a number of tablets, weigh a portion of the powder equivalent to a target amount of quetiapine, and dissolve in the diluent, followed by sonication and filtration.[15]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run the analysis using the specified gradient and flow rate.
-
-
Data Analysis:
-
Identify the peaks corresponding to quetiapine and its impurities based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the peak areas and the appropriate response factors.
-
Visualizations
Synthetic Pathway and Origin of Process-Related Impurities
Caption: Synthetic pathway of Quetiapine highlighting the formation of process-related impurities.
Quetiapine Degradation Pathways
Caption: Major degradation pathways of Quetiapine under stress conditions.
General Workflow for Impurity Identification
Caption: A logical workflow for the identification and quantification of quetiapine impurities.
Metabolic Pathways of Quetiapine
Caption: Major metabolic pathways of Quetiapine mediated by cytochrome P450 enzymes.[1][14]
Conclusion
The identification and control of related compounds and impurities are fundamental aspects of ensuring the quality and safety of quetiapine. A thorough understanding of the synthetic process, potential degradation pathways, and the application of robust, validated analytical methods are essential for drug development professionals. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in the comprehensive impurity profiling of quetiapine. Continuous monitoring and adherence to pharmacopeial standards and regulatory guidelines are paramount throughout the lifecycle of the drug product.
References
- 1. ClinPGx [clinpgx.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. japsonline.com [japsonline.com]
- 4. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. tsijournals.com [tsijournals.com]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. uspnf.com [uspnf.com]
- 12. glppharmastandards.com [glppharmastandards.com]
- 13. jddtonline.info [jddtonline.info]
- 14. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. holcapek.upce.cz [holcapek.upce.cz]
- 16. uspnf.com [uspnf.com]
"Quetiapine Hydroxy Impurity CAS number and molecular formula"
This technical guide provides comprehensive information on the key hydroxy-related impurities of Quetiapine, an atypical antipsychotic medication. The document is intended for researchers, scientists, and drug development professionals, offering detailed data on their chemical properties, analytical methodologies for their detection and quantification, and insights into their metabolic formation.
Core Impurity Data
Several hydroxylated and other process-related or degradation impurities of Quetiapine have been identified. The table below summarizes the fundamental chemical information for the most pertinent hydroxy-impurities.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Quetiapine Hydroxy Impurity (Quetiapine EP Impurity I) | 329216-67-3 | C₁₉H₂₁N₃OS | 339.45 |
| This compound Dihydrochloride Salt | 329218-14-6 | C₁₉H₂₁N₃OS · 2HCl | 412.38 |
| 7-Hydroxy Quetiapine | 139079-39-3 | C₂₁H₂₅N₃O₃S | 399.51 |
| Quetiapine - Impurity H | 1076199-40-0 | C₂₁H₂₅N₃O₃S | 399.51 |
Metabolic Pathway of Quetiapine
Quetiapine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. The formation of hydroxylated metabolites is a key pathway. 7-hydroxy-quetiapine is a major active metabolite.[1] The primary enzyme responsible for the metabolism of quetiapine is CYP3A4, with a smaller contribution from CYP2D6 in the 7-hydroxylation process.[1]
Experimental Protocols: Analytical Methodologies
The following section details an experimental protocol for the analysis of Quetiapine and its related substances, including hydroxy impurities, using a stability-indicating RP-HPLC method. This method is designed to separate Quetiapine from its degradation products.
Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Quetiapine and its process-related impurities in pharmaceutical formulations.
Materials and Reagents:
-
Quetiapine Fumarate reference standard
-
Quetiapine impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Water (HPLC grade)
-
Orthophosphoric acid
Chromatographic Conditions:
-
Column: X-bridge C18, 150x4.6 mm, 3.5 µm[2]
-
Mobile Phase A: 5 mM Ammonium Acetate in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Elution: A time-based gradient program should be optimized to achieve separation of all impurities.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40°C[2]
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 10 µL[2]
-
Diluent: Mobile phase can be used as the diluent.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Quetiapine Fumarate reference standard by accurately weighing and dissolving it in the diluent to a known concentration (e.g., 1000 µg/mL).[3]
-
Impurity Stock Solution: Accurately weigh and dissolve each impurity reference standard in the diluent to prepare individual stock solutions (e.g., 50 µg/mL).[3]
-
Mixed Standard Solution: Prepare a working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration suitable for analysis (e.g., Quetiapine at 100 µg/mL and impurities at their specified reporting limits).
-
Sample Solution: For pharmaceutical formulations, weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a target concentration of Quetiapine in the diluent. Sonicate for approximately 20 minutes to ensure complete dissolution, then dilute to the final target concentration with the mobile phase.[3] Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the Quetiapine drug substance.[4][5]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature for a specified period (e.g., 90 minutes), then neutralize with 0.1 N NaOH.[6]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a specified period (e.g., 60 minutes), then neutralize with 0.1 N HCl.[6]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 15 minutes).[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a defined duration.
-
Photolytic Degradation: Expose the drug solution to UV light.
The stressed samples are then diluted to the target concentration and analyzed using the developed HPLC method to assess for degradation products and ensure they are well-separated from the main Quetiapine peak.
Experimental Workflow
The logical flow for the identification and characterization of Quetiapine impurities, from initial detection to structural elucidation, is depicted below.
References
- 1. ClinPGx [clinpgx.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. bepls.com [bepls.com]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
Spectral Analysis of Quetiapine Hydroxy Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Quetiapine Hydroxy Impurity, a known related substance of the atypical antipsychotic drug, quetiapine. The information presented herein is essential for the identification, characterization, and quantification of this impurity during drug development, quality control, and stability studies. This document collates spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provides detailed experimental protocols for these analytical techniques.
Introduction to this compound
This compound, chemically known as 2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)-1-piperazinyl]ethanol, is a process-related impurity and potential degradant of quetiapine.[3] It is also referred to as desethanol quetiapine.[3] The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product, in accordance with regulatory guidelines set by bodies such as the International Council for Harmonisation (ICH). Accurate structural elucidation and spectral characterization are therefore of paramount importance.
Chemical Structure:
-
IUPAC Name: 2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethanol[4]
-
Molecular Formula: C₁₉H₂₁N₃OS[4]
-
Molecular Weight: 339.45 g/mol
-
CAS Number: 329216-67-3
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 6.80 - 7.50 | m | 8H | Aromatic Protons |
| 4.90 | s | 1H | -OH |
| 3.89 | t | 2H | -CH₂-OH |
| 3.39 | t | 4H | Piperazine Protons |
| 2.89 | t | 2H | -N-CH₂- |
| 2.79 | t | 4H | Piperazine Protons |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Carbon Type |
| 161.1 | C (Aromatic) |
| 153.3 | C (Aromatic) |
| 142.1 | C (Aromatic) |
| 134.5 | C (Aromatic) |
| 132.5 | CH (Aromatic) |
| 130.0 | CH (Aromatic) |
| 129.2 | CH (Aromatic) |
| 128.9 | CH (Aromatic) |
| 127.1 | CH (Aromatic) |
| 123.6 | CH (Aromatic) |
| 122.9 | CH (Aromatic) |
| 120.6 | CH (Aromatic) |
| 73.1 | -CH₂-OH |
| 61.1 | -N-CH₂- |
| 53.4 | Piperazine Carbons |
| 47.5 | Piperazine Carbons |
Note: NMR data can vary slightly based on the solvent and instrument used.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI+ | 340 | [M+H]⁺ |
The electrospray ionization (ESI) mass spectrum in positive mode shows a protonated molecular ion at m/z 340, which corresponds to the molecular weight of 339 g/mol for the free base.[3] The odd molecular weight is indicative of the presence of an odd number of nitrogen atoms, which is consistent with the structure containing three nitrogen atoms.[3]
Infrared (IR) Spectroscopy
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3400 | O-H stretch (alcohol) |
| 3055 | Aromatic C-H stretch |
| 2927 | Aliphatic C-H stretch |
| 1593 | C=N stretch |
| 1471 | Aromatic C=C stretch |
| 1288 | C-N stretch |
| 1128 | C-O stretch |
| 752 | Aromatic C-H bend |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of this compound. These should be adapted and validated for specific laboratory conditions and instrumentation.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the impurity.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a triple quadrupole or time-of-flight (TOF) instrument.
Sample Preparation:
-
Prepare a stock solution of the impurity in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS Method (if applicable):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometer Parameters (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 100-500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the impurity.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the impurity with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=N, C-O).
-
Compare the spectrum with that of quetiapine to identify differences.
Workflow and Logical Diagrams
The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity using spectral techniques.
References
An In-depth Technical Guide to Forced Degradation Studies of Quetiapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of quetiapine, an atypical antipsychotic drug. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH). These studies are instrumental in establishing the intrinsic stability of a drug substance, identifying potential degradation products, and validating the stability-indicating power of analytical methods. This document synthesizes data from multiple studies to present a detailed account of experimental protocols, degradation pathways, and analytical methodologies pertinent to quetiapine.
Core Concepts in Forced Degradation
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The primary objective is to generate degradation products that might be observed during formal stability studies. This proactive approach helps in understanding the degradation pathways and developing analytical methods capable of separating and quantifying the drug substance from its potential impurities and degradants.
Experimental Protocols for Quetiapine Degradation
Detailed methodologies for inducing the degradation of quetiapine under various stress conditions are outlined below. These protocols are a synthesis of procedures reported in scientific literature.
Acid Hydrolysis
-
Objective: To assess the susceptibility of quetiapine to degradation in an acidic environment.
-
Methodology:
-
Prepare a stock solution of quetiapine fumarate.
-
Treat the solution with an acid, typically 0.1 N or 0.5 N Hydrochloric Acid (HCl).[1][2][3]
-
The mixture is often refluxed for a specified period, for instance, for 8 hours, to accelerate degradation.[2]
-
In some studies, the reaction is carried out for 24 to 48 hours.[1]
-
After the specified time, the solution is neutralized with a suitable base (e.g., 0.1 N NaOH).
-
The resulting solution is then diluted to a suitable concentration with a mobile phase or a suitable diluent for analysis by a stability-indicating method.
-
Base Hydrolysis
-
Objective: To evaluate the stability of quetiapine in an alkaline medium.
-
Methodology:
-
Prepare a stock solution of quetiapine fumarate.
-
Add a base, commonly 0.1 N or 0.5 N Sodium Hydroxide (NaOH), to the drug solution.[1][3]
-
The solution is typically kept for a period ranging from 24 to 48 hours.[1]
-
Following the stress period, the solution is neutralized with an appropriate acid (e.g., 0.1 N HCl).
-
The sample is then diluted to the target concentration for analysis.
-
Oxidative Degradation
-
Objective: To investigate the oxidative stability of quetiapine.
-
Methodology:
-
Prepare a stock solution of quetiapine fumarate.
-
Add hydrogen peroxide (H₂O₂) to the solution. Common concentrations used are 3% or 30%.[1][3][4]
-
The reaction is often carried out at a specific temperature, for example, 60°C for 1 hour.[4] Other studies have conducted it for 24 to 48 hours.[1]
-
After the exposure time, the sample is diluted to the desired concentration for analysis.
-
Thermal Degradation
-
Objective: To assess the effect of heat on the stability of quetiapine.
-
Methodology:
-
Quetiapine fumarate, either in solid form or in solution, is exposed to elevated temperatures.
-
A common condition is heating at 60°C for a period of 10 days.[3]
-
After the heat treatment, the sample is allowed to cool to room temperature and then prepared for analysis.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of quetiapine.
-
Methodology:
-
A solution of quetiapine fumarate is prepared, often in methanol.[5]
-
The solution is placed in a quartz cell and irradiated with a UV light source, such as UVC radiation with a principal line at 254 nm.[5]
-
The irradiation is carried out for a defined period, for example, 6 hours.[5]
-
A dark control sample is typically run in parallel to differentiate between thermal and photolytic degradation.[5]
-
The irradiated sample is then analyzed.
-
Data on Quetiapine Degradation
The following tables summarize the quantitative data on the degradation of quetiapine under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 84.9% | [1] |
| 0.1 N HCl | 48 hours | 100% | [1] | |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 33.1% | [1] |
| 0.1 N NaOH | 48 hours | 66.1% | [1] | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 11.5% | [1] |
| 3% H₂O₂ | 48 hours | 100% | [1] |
Analytical Methodologies
A crucial aspect of forced degradation studies is the use of a stability-indicating analytical method that can resolve the parent drug from its degradation products. For quetiapine, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.[3][4][6][7]
Typical Chromatographic Conditions:
-
Column: C18 columns are frequently used for the separation.[2][3][6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is common.[3][4][6]
-
Detection: UV detection is typically performed at a wavelength around 252 nm or 254 nm.[4][6]
-
Mass Spectrometry: Hyphenated techniques like LC-MS/MS are invaluable for the identification and structural elucidation of degradation products.[5][7][8]
Visualization of Workflows and Pathways
The following diagrams illustrate the typical workflow for a forced degradation study and the known degradation pathways of quetiapine.
Caption: Experimental workflow for forced degradation studies of quetiapine.
Caption: Known degradation pathways of quetiapine under different stress conditions.
Identification of Degradation Products
Forced degradation studies have led to the identification of several key degradation products of quetiapine:
-
Oxidative Degradation: Under oxidative stress, quetiapine is known to form Quetiapine N-Oxide and Quetiapine S-Oxide .[4]
-
Acid Hydrolysis: A significant degradant with a mass-to-charge ratio (m/z) of 402 has been identified under acidic conditions.[2][9]
-
Hydrolytic Degradation: In addition to the acid-catalyzed degradant, quetiapine lactam has also been reported as a degradation product.[6]
-
Photolytic Degradation: UVC irradiation of quetiapine in a methanol solution has been shown to produce several photoproducts, with the main one identified as 2-[2-[4-(5-oxidodibenzo[b,f][4][7]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol .[5][8]
Conclusion
The forced degradation studies of quetiapine reveal its susceptibility to degradation under oxidative, hydrolytic (both acidic and basic), and photolytic conditions. The drug is particularly unstable in acidic and oxidative environments. The identification of major degradation products such as the N-oxide, S-oxide, and a specific acid-induced degradant is crucial for the development of robust and specific analytical methods. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of quetiapine formulations. Adherence to systematic forced degradation protocols is essential to ensure the safety, efficacy, and stability of the final drug product.
References
- 1. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 2. waters.com [waters.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Potential Impurities in Quetiapine Fumarate Bulk Drug: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities associated with the bulk drug substance Quetiapine Fumarate. The identification, characterization, and control of such impurities are critical aspects of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document details known process-related impurities, degradation products, and genotoxic impurities, and provides detailed analytical methodologies for their detection and quantification.
Overview of Quetiapine Fumarate and its Impurities
Quetiapine Fumarate is an atypical antipsychotic medication belonging to the dibenzothiazepine class. It is widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] The therapeutic effects of Quetiapine are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3]
The manufacturing process of Quetiapine Fumarate, as well as its storage, can lead to the formation of various impurities. These impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed as by-products during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, and products of side reactions.
-
Degradation Products: These impurities result from the chemical decomposition of the API over time due to factors such as light, heat, moisture, or interaction with excipients.
-
Genotoxic Impurities: A specific class of impurities that have the potential to damage DNA and are therefore considered to be of higher risk, requiring stringent control even at trace levels.[4]
Regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) have established monographs that specify the acceptance criteria for known and unknown impurities in Quetiapine Fumarate.
Data Presentation: Known Impurities in Quetiapine Fumarate
The following table summarizes the known impurities of Quetiapine Fumarate, their common names, and their classification. The limits for these impurities are often specified in the respective pharmacopeial monographs.
| Impurity Name | Other Names | Type | Pharmacopoeia |
| Quetiapine Related Compound A | 11-(Piperazin-1-yl)dibenzo[b,f][5][6]thiazepine | Process Intermediate | EP, USP |
| Quetiapine Related Compound B | Dibenzo[b,f][5][6]thiazepin-11(10H)-one | Process Intermediate | EP, USP |
| Quetiapine Related Compound C | 2-(2-Chloroethoxy)ethanol | Starting Material | - |
| Quetiapine Related Compound G | Dibenzo[b,f][5][6]thiazepin-11(10H)-one | Process Intermediate | BP, EP, USP |
| Quetiapine Desethoxy | 2-[4-(Dibenzo[b,f][5][6]thiazepin-11-yl)piperazin-1-yl]ethanol | Process-Related | USP |
| Quetiapine N-oxide | - | Degradation | - |
| Quetiapine S-oxide | - | Degradation | - |
| Desethanol quetiapine | Impurity I | Process-Related | - |
| N-formyl piperazinyl thiazepine | Impurity II | Process-Related | - |
| Quetiapine carboxylate | Impurity III | Process-Related | - |
| Ethylpiperazinyl thiazepine | Impurity IV | Process-Related | - |
| Ethyl quetiapine | Impurity V | Process-Related | - |
| Bis(dibenzo)piperazine | Impurity VI | Process-Related | - |
| 2-(2-aminophenylthio)benzoic acid hydrochloride | - | Genotoxic | - |
| 2-aminothiophenol | - | Genotoxic | - |
| 2-(2-aminophenylthio)benzonitrile | - | Genotoxic | - |
| 2-chloroaniline | - | Genotoxic | - |
Note: The limits for unspecified impurities are generally controlled at ≤ 0.10% and the total impurities are typically limited to ≤ 0.5%.[7] Specific limits for named impurities should be referred to in the current versions of the respective pharmacopeial monographs.
Experimental Protocols: Analytical Methodologies
The following is a detailed protocol for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the determination of related substances in Quetiapine Fumarate bulk drug. This protocol is a synthesis of methodologies reported in the scientific literature.[8][9]
Stability-Indicating RP-HPLC Method
Objective: To separate and quantify Quetiapine Fumarate and its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials:
-
Quetiapine Fumarate reference standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Triethylamine (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: XBridge BEH C8, 3.5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase A: 5 mM Ammonium Acetate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 25 100 0 60 29.3 70.7 61 100 0 | 68 | 100 | 0 |
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Run Time: 68 minutes
Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A):
-
Weigh and dissolve 0.385 g of Ammonium Acetate in 1000 mL of HPLC grade water.
-
Filter the solution through a 0.45 µm membrane filter and degas.
-
-
Diluent: A mixture of acetonitrile and buffer (25:75 v/v).
-
Standard Solution (0.001 mg/mL):
-
Accurately weigh about 10 mg of Quetiapine Fumarate Reference Standard into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate to dissolve.
-
Dilute to volume with diluent and mix.
-
Pipette 1 mL of this solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
-
Sample Solution (1.0 mg/mL):
-
Accurately weigh about 100 mg of Quetiapine Fumarate bulk drug into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate to dissolve.
-
Dilute to volume with diluent and mix.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Solution:
-
Prepare a solution containing 1.0 mg/mL of Quetiapine Fumarate and known concentrations of key impurity reference standards (e.g., Quetiapine desethoxy, Quetiapine Related Compound B, and Quetiapine Related Compound G) in the diluent. The concentrations of impurities should be appropriate to demonstrate resolution.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the system suitability solution and verify that the system suitability parameters are met (e.g., resolution between critical pairs > 4.0, tailing factor for the Quetiapine peak < 2.0, and %RSD of replicate injections < 5.0%).
-
Inject the standard solution in replicate (e.g., n=6) and check for repeatability.
-
Inject the sample solution.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity reference standards.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area of Impurity Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x (1 / RRF) x 100
Where RRF is the Relative Response Factor of the impurity. If the RRF is not known, it is assumed to be 1.
Mandatory Visualizations
Signaling Pathways
Quetiapine's therapeutic efficacy is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the simplified signaling pathways affected by Quetiapine.
Experimental Workflow
The general workflow for the identification and quantification of impurities in Quetiapine Fumarate bulk drug is depicted below.
Conclusion
The control of impurities in Quetiapine Fumarate is a complex but essential task for ensuring the quality and safety of this widely used antipsychotic medication. This guide has provided a comprehensive overview of the known process-related, degradation, and genotoxic impurities. The detailed analytical protocol and visual representations of signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of Quetiapine Fumarate. Adherence to pharmacopeial standards and the implementation of robust, validated analytical methods are paramount in maintaining the high standards required for pharmaceutical products.
References
- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
- 4. Quetiapine Fumarate [doi.usp.org]
- 5. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 6. [PDF] Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy | Semantic Scholar [semanticscholar.org]
- 7. pmda.go.jp [pmda.go.jp]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
The Origin and Control of Impurities in Quetiapine Manufacturing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurities associated with the manufacturing of Quetiapine, an atypical antipsychotic medication. Understanding the origin and implementing robust control strategies for these impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. This document details the synthetic pathways leading to process-related impurities, the degradation pathways of the active pharmaceutical ingredient (API), and the analytical methodologies for their detection and quantification, in line with regulatory expectations.
Introduction to Quetiapine and the Importance of Impurity Profiling
Quetiapine, chemically known as 2-(2-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The manufacturing process of Quetiapine, like any synthetic API, can result in the formation of impurities. These impurities can originate from starting materials, intermediates, by-products, and degradation of the drug substance itself. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for these impurities to ensure patient safety.[3] Therefore, a thorough understanding of the impurity profile of Quetiapine is a critical aspect of its pharmaceutical development and manufacturing.
Origin of Impurities in Quetiapine Manufacturing
The impurities in Quetiapine can be broadly categorized into two main types: process-related impurities and degradation products.
Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of the Quetiapine API. Their formation is influenced by the synthetic route, reaction conditions, and the purity of starting materials and reagents. A common industrial synthesis of Quetiapine starts from dibenzo[b,f][1][2]thiazepin-11(10H)-one.[2]
A generalized synthetic pathway for Quetiapine and the potential points of impurity formation are illustrated in the diagram below.
References
Toxicological Profile of Quetiapine Hydroxy Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological information for Quetiapine Hydroxy Impurity, a known related substance of the atypical antipsychotic drug, Quetiapine. This document collates known data on its chemical identity, and genotoxicity, and outlines the regulatory landscape for impurity qualification. Due to a notable lack of extensive, publicly available toxicological studies on this specific impurity, this guide also discusses the established toxicological profile of the parent compound, Quetiapine, to provide a comparative context. Standard toxicological assessment workflows and potential interactions with known signaling pathways are presented to guide future research and safety evaluations. All quantitative data is summarized in structured tables, and key conceptual frameworks are visualized using diagrams.
Introduction
Quetiapine is a widely prescribed second-generation antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any synthesized pharmaceutical product, the manufacturing process and storage of Quetiapine can result in the formation of impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, reporting, and toxicological qualification of impurities in drug substances to ensure patient safety.
One such related substance is this compound, also known by several synonyms including Quetiapine Desethoxy Impurity and Quetiapine Alcohol Impurity. The presence of this and other impurities must be controlled within acceptable limits, which are established based on a thorough toxicological risk assessment. This guide focuses specifically on the toxicological profile of this compound.
Chemical Identity
A clear identification of the impurity is fundamental for any toxicological assessment.
| Identifier | Information |
| IUPAC Name | 2-[4-(Dibenzo[b,f][1]thiazepin-11-yl)piperazin-1-yl]ethanol |
| Synonyms | This compound, Quetiapine Desethoxy Impurity, Quetiapine Alcohol Impurity, Quetiapine EP Impurity I |
| CAS Number | 329216-67-3 (Free Base)[2], 329218-14-6 (Dihydrochloride Salt)[3] |
| Molecular Formula | C₁₉H₂₁N₃OS |
| Molecular Weight | 339.46 g/mol |
Toxicological Data
The available toxicological data for this compound is limited. The following tables summarize the findings from material safety data sheets (MSDS) and the general lack of comprehensive studies.
Acute Toxicity
| Parameter | Value | Species | Route | Reference |
| LD50 | >10,000 mg/kg | Not Specified | Oral | [4] |
Note: This LD50 value suggests a low order of acute toxicity by the oral route. However, the lack of species and detailed study information limits its interpretation.
Genotoxicity
| Assay | Result | Reference |
| Mutagenicity | NIL | [4] |
Note: "NIL" in the context of the MSDS likely indicates no mutagenic effects were observed or are known. The specific type of mutagenicity assay (e.g., Ames test) was not specified.
Other Toxicological Endpoints
The following table reflects the general lack of publicly available data for other critical toxicological endpoints.
| Endpoint | Data | Reference |
| Carcinogenicity | NIL | [4] |
| Teratogenicity | NIL | [4] |
| Reproductive Effects | NIL | [4] |
| Neurotoxicity | NIL | [4] |
| Skin Corrosion/Irritation | No data available | [5] |
| Serious Eye Damage/Irritation | No data available | [5] |
| Respiratory or Skin Sensitization | No data available | [5] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, a standard workflow for impurity qualification, based on ICH guidelines, can be proposed.
Hypothetical Experimental Workflow for Toxicological Qualification
The following diagram illustrates a typical decision tree and experimental workflow for the toxicological assessment of a pharmaceutical impurity.
Caption: A generalized workflow for the toxicological assessment of a pharmaceutical impurity.
Signaling Pathways
There is no specific information available regarding the interaction of this compound with cellular signaling pathways. However, the parent drug, Quetiapine, is known to exert its therapeutic effects through antagonism of multiple neurotransmitter receptors. It is plausible that the hydroxy impurity, being structurally similar, could interact with the same or similar targets, although its affinity and activity are unknown.
Known Signaling Pathways of Quetiapine
The following diagram illustrates the primary receptor targets of Quetiapine.
References
A Comprehensive Technical Guide to Pharmacopeial Standards for Quetiapine Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in Quetiapine, an essential atypical antipsychotic medication. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details the specified impurities in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), their acceptance criteria, and the analytical methodologies for their detection and quantification.
Introduction to Quetiapine and its Impurities
Quetiapine, chemically known as 2-(2-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol, is widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The synthesis of Quetiapine is a multi-step process that can lead to the formation of various process-related impurities. Additionally, degradation of the active pharmaceutical ingredient (API) under various stress conditions such as light, heat, and humidity can generate further impurities.[3] Pharmacopeias like the USP and EP establish stringent limits for these impurities to ensure patient safety.
Pharmacopeial Impurities and Acceptance Criteria
Both the United States Pharmacopeia and the European Pharmacopoeia list several specified impurities for Quetiapine Fumarate. These impurities are either process-related, meaning they arise during the manufacturing process, or they are degradation products. The acceptance criteria for these impurities are summarized in the tables below. It is important to note that specific limits can be updated, and professionals should always refer to the latest versions of the respective pharmacopeias.
United States Pharmacopeia (USP) Specified Impurities
The USP monograph for Quetiapine Fumarate lists several related compounds. The control of these impurities is essential for compliance with regulatory standards.
| Impurity Name | Chemical Name | Type | Acceptance Criteria (% w/w) |
| Quetiapine Related Compound B | 11-(Piperazin-1-yl)dibenzo[b,f][1][2]thiazepine | Process | Not Individually Specified in Publicly Available Documents |
| Quetiapine Related Compound G | Dibenzo[b,f][1][2]thiazepin-11(10H)-one | Process | Not Individually Specified in Publicly Available Documents |
| Quetiapine Related Compound H | 2-[2-(4-Dibenzo[b,f][1][2]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]ethanol (Quetiapine N-oxide) | Degradation | Not Individually Specified in Publicly Available Documents |
| Quetiapine Desethoxy | 2-[4-(Dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethanol | Process/Degradation | Not Individually Specified in Publicly Available Documents |
| Any Unspecified Impurity | - | - | ≤ 0.10% |
| Total Impurities | - | - | ≤ 0.5% |
European Pharmacopoeia (EP) Specified Impurities
The European Pharmacopoeia also specifies a list of impurities for Quetiapine Hemifumarate, with acceptable limits generally ranging from 0.05% to 0.15% as determined by reverse-phase HPLC.[4]
| Impurity Name | Chemical Name | Type | Acceptance Criteria (% w/w) |
| Impurity I | 2-[4-(Dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethanol | Process/Degradation | Not Individually Specified in Publicly Available Documents |
| Impurity Q | 4-(Dibenzo[b,f][1][2]thiazepin-11-yl)-1,1-bis[2-(2-hydroxyethoxy)ethyl]piperazin-1-ium Iodide | Process | Not Individually Specified in Publicly Available Documents |
| Impurity P | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1][2]thiazepine | Process | Not Individually Specified in Publicly Available Documents |
| Impurity S | 2-[2-[4-(5-Oxidodibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol | Degradation | Not Individually Specified in Publicly Available Documents |
| Any Unspecified Impurity | - | - | Not more than the area of the reporting threshold peak |
| Total Impurities | - | - | Not more than 0.5% |
Note: The EP monograph provides a detailed list of potential impurities, and their control is ensured through a combination of specified limits for some and general limits for unspecified and total impurities.
Experimental Protocols for Impurity Determination
The pharmacopeial methods for the determination of Quetiapine impurities primarily rely on High-Performance Liquid Chromatography (HPLC) with UV detection.
USP Method for Organic Impurities
The USP provides a detailed gradient HPLC method for the separation and quantification of Quetiapine and its related compounds.
Chromatographic Conditions:
-
Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18)
-
Mobile Phase: A gradient mixture of a buffer solution and acetonitrile.
-
Buffer: 3.1 g/L of ammonium acetate in water.
-
Gradient Program:
Time (minutes) Solution A (%) Solution B (%) 0 100 0 25.0 100 0 60.0 29.3 70.7 60.1 100 0 68.0 100 0 Solution A is the buffer solution. Solution B is acetonitrile.
-
-
Flow Rate: 1.3 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 30 µL
System Suitability:
The USP monograph specifies system suitability requirements to ensure the performance of the chromatographic system. This includes resolution criteria between critical peak pairs, such as:
-
Resolution between quetiapine desethoxy and quetiapine peaks: Not less than 4.0.[2]
-
Resolution between quetiapine related compound B and quetiapine related compound G peaks: Not less than 3.0.[2]
Sample and Standard Preparation:
-
Standard Solution: A solution of USP Quetiapine Fumarate RS at a concentration of about 1.2 µg/mL in the diluent.
-
System Suitability Solution: A solution containing USP Quetiapine System Suitability RS, which includes Quetiapine Fumarate and specified impurities, at a suitable concentration.
-
Sample Solution: A solution of the Quetiapine Fumarate sample to be tested, typically at a concentration of about 0.5 mg/mL in the diluent.
European Pharmacopoeia Method
While the full detailed method from the current EP monograph is not publicly available, the general approach involves a reversed-phase HPLC method similar to the USP. The method is designed to separate Quetiapine from its specified and potential impurities. The quantification is typically performed against a reference standard of Quetiapine, and for specified impurities, reference standards of the impurities themselves are used.
Formation Pathways and Logical Relationships of Key Impurities
The formation of impurities can be visualized as a network of reactions originating from starting materials, intermediates, or the final API. The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis of Quetiapine and the formation of key impurities.
Caption: Synthetic pathway of Quetiapine and formation of Related Compound B.
Caption: Degradation pathways of Quetiapine leading to key impurities.
Conclusion
The control of impurities in Quetiapine is a critical aspect of pharmaceutical manufacturing, mandated by stringent pharmacopeial standards. This guide has provided a detailed overview of the impurities specified in the USP and EP, their acceptance criteria, and the analytical methods used for their control. For drug development professionals, a thorough understanding of these standards is paramount for ensuring product quality and regulatory compliance. The provided experimental protocols and diagrams of impurity formation pathways serve as a valuable resource for researchers and scientists working with Quetiapine. It is imperative to always consult the most current editions of the relevant pharmacopeias for the latest official standards.
References
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Quetiapine Hydroxy Impurity
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Quetiapine Hydroxy Impurity in bulk drug substances and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.[1][2][3][4] This method is crucial for quality control and stability studies of Quetiapine, an atypical antipsychotic drug.[5][6]
Introduction
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[6][7] During the synthesis, storage, or metabolism of Quetiapine, various impurities can be formed. The this compound is a significant metabolite and potential degradant that needs to be monitored and controlled to ensure the safety and efficacy of the drug product. Hepatic metabolism, primarily through cytochrome P450 enzymes (CYP3A4 and CYP2D6), is the main route of Quetiapine elimination and can lead to the formation of hydroxylated metabolites.[6][8][9] This application note provides a detailed protocol for a validated analytical method to accurately quantify this specific impurity.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been optimized for the separation of Quetiapine from its Hydroxy Impurity and other related substances.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of phosphate buffer (pH 6.6), Acetonitrile, and Methanol in a ratio of 45:40:15 (v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7][10] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 25 °C[7] |
| Detection | UV at 220 nm[7] |
Preparation of Solutions
-
Diluent: A mixture of water, acetonitrile, and perchloric acid in the ratio of 200:800:0.13 (v/v/v) can be used as a diluent.[5]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Quetiapine drug substance or a crushed tablet equivalent in the diluent to achieve a target concentration.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4]
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system's performance.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of peak areas (n=6) | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Quetiapine samples were subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][11][12][13] The method was able to separate the this compound from the main peak and other degradation products, proving its specificity. Significant degradation is often observed under oxidative conditions.[5]
Linearity
The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations.
| Parameter | Result |
| Range | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
The accuracy of the method was determined by spiking a known amount of this compound into a sample matrix at different concentration levels.
| Spiked Level | Mean Recovery (%) |
| 50% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 150% | 98.0 - 102.0 |
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | % RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision | ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition. The method demonstrated reliability under these varied conditions.
Results and Discussion
The developed RP-HPLC method successfully separated Quetiapine from its Hydroxy Impurity with good resolution and symmetric peak shapes. The validation results confirm that the method is linear, accurate, precise, and specific for the quantification of this compound. The forced degradation studies showed that the method is stability-indicating.
Conclusion
The validated RP-HPLC method described in this application note is suitable for the routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms. The method's adherence to ICH guidelines ensures its reliability and suitability for regulatory submissions.
Protocols
Protocol 1: Preparation of Mobile Phase
-
Prepare a phosphate buffer solution and adjust the pH to 6.6 using an appropriate acid or base.
-
Mix the phosphate buffer, acetonitrile, and methanol in the ratio of 45:40:15 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum degassing before use.
Protocol 2: Sample Preparation
-
Reference Standard: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as required to prepare working standard solutions.
-
Test Sample (Bulk Drug): Accurately weigh about 100 mg of Quetiapine bulk drug into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Quetiapine and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 3: Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the experimental section.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Perform six replicate injections of the standard solution to check for system suitability.
-
Inject the sample solutions in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Visualizations
Caption: Metabolic pathway of Quetiapine leading to the formation of the Hydroxy Impurity.
Caption: Workflow for the analytical method of this compound.
Caption: Relationship between the analytical method and ICH validation parameters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 13. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation of Quetiapine and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the atypical antipsychotic drug, Quetiapine, from its process-related impurities and degradation products. The control of impurities in pharmaceutical formulations is a critical aspect of ensuring patient safety and product efficacy.[1][2] This method is designed to be robust and transferable across different HPLC, UHPLC, and UPLC platforms, providing reliable and consistent results in a quality control environment.[1][3] The method has been developed based on a comprehensive review of existing methodologies, including those outlined in the United States Pharmacopeia (USP).[1][3]
Introduction
Quetiapine Fumarate, chemically known as 2-(2-(4-(dibenzo[b,f][1][4]thiazepin-11-yl)-1-piperazinyl)ethoxy)ethanol fumarate, is widely prescribed for the treatment of schizophrenia and bipolar disorder.[2][4][5] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to meet stringent regulatory requirements.[2] A reliable and validated analytical method is therefore essential for the quality control of Quetiapine in both bulk drug substance and finished pharmaceutical products.[5][6] This document provides a detailed protocol for an HPLC method capable of separating Quetiapine from its known impurities and degradation products, ensuring the method is stability-indicating.[5][7][8]
Experimental
Instrumentation and Columns
A variety of liquid chromatography systems can be utilized for this method, including standard HPLC systems, as well as more advanced UHPLC and UPLC systems for faster analysis times.[1][3] The separation is typically achieved on a C18 or C8 stationary phase.[2][4]
Reagents and Standards
Quetiapine Fumarate reference standard and impurity standards (e.g., Quetiapine N-oxide, S-oxide, des-ethanol, and other related compounds) should be of high purity.[7] HPLC grade solvents such as acetonitrile and methanol, along with analytical grade buffers like ammonium acetate or phosphate buffers, are required.[4][5][7]
HPLC Method Protocol
Chromatographic Conditions
| Parameter | Condition |
| Column | X-bridge C18, 150 x 4.6 mm, 3.5 µm[5] or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | A time-based gradient program should be optimized for the specific column and instrument to ensure adequate separation of all impurities. A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 40°C[5][7] |
| Detection Wavelength | 220 nm[4][5] |
| Injection Volume | 10 µL[2][5] |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile is commonly used as a diluent.
-
Standard Solution: Prepare a stock solution of Quetiapine Fumarate reference standard in the diluent at a concentration of approximately 0.5 mg/mL.[5] Further dilutions can be made to prepare working standard solutions.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of the known impurities in the diluent.
-
System Suitability Solution: A solution containing Quetiapine and a mixture of its key impurities is prepared to verify the performance of the chromatographic system. The resolution between critical peak pairs is a key system suitability requirement.
-
Sample Solution: For the analysis of bulk drug or dosage forms, prepare a solution of the sample in the diluent at a concentration of approximately 0.5 mg/mL.[5]
Method Validation
The analytical method should be validated in accordance with International Conference on Harmonisation (ICH) guidelines.[4][7] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[4][5][6][8]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[7][8] Quetiapine samples are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[7][8] The developed HPLC method must be able to separate the main drug peak from all degradation products formed under these stress conditions.[7]
Data Presentation
The following table summarizes typical chromatographic performance data for the separation of Quetiapine and its impurities.
| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) |
| Impurity A | 4.5 | 0.82 | > 2.0 |
| Impurity B | 5.0 | 0.91 | > 1.5 |
| Quetiapine | 5.5 | 1.00 | - |
| Impurity C | 6.2 | 1.13 | > 2.0 |
| Impurity D | 7.1 | 1.29 | > 2.5 |
Note: The retention times and resolution values are illustrative and will vary depending on the specific instrumentation, column, and exact chromatographic conditions used.
Workflow and Logic Diagram
Caption: Logical workflow for the development and validation of an HPLC method for Quetiapine.
Conclusion
The described HPLC method provides a reliable and robust tool for the separation and quantification of Quetiapine and its impurities. The method is stability-indicating and can be validated to meet regulatory requirements for quality control in the pharmaceutical industry. The successful transfer of this method across various LC platforms demonstrates its versatility for routine analysis.[1][3]
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. bepls.com [bepls.com]
- 3. waters.com [waters.com]
- 4. japsonline.com [japsonline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of Quetiapine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Like all pharmaceutical compounds, quetiapine is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Therefore, a crucial aspect of drug development and quality control is the identification and quantification of its degradation products. This application note provides a detailed protocol for the analysis of quetiapine and its degradation products using a stability-indicating Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. This method is essential for ensuring the stability and quality of quetiapine drug substances and products.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop stable formulations. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The resulting degradation products are then identified and quantified.
Experimental Protocols
Materials and Reagents
-
Quetiapine Fumarate reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation
A UPLC system coupled with a triple quadrupole or Q-TOF mass spectrometer is recommended for this analysis.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
UPLC Method
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Acetate
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
MS/MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 800 L/Hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM) and full scan mode.
MRM Transitions for Quetiapine and Potential Degradation Products:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 30 | 25 |
| Quetiapine N-Oxide | 400.2 | 253.1 | 30 | 25 |
| Quetiapine S-Oxide | 400.2 | 269.1 | 30 | 25 |
| Degradant (m/z 402) | 402.2 | Varies | 30 | 25 |
Note: The MRM transitions for unknown degradation products need to be determined by analyzing the full scan and product ion scan data of the stressed samples.
Forced Degradation Protocol
2.5.1. Preparation of Stock Solution:
Prepare a stock solution of quetiapine fumarate in methanol at a concentration of 1 mg/mL.
2.5.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve in methanol to get a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period sufficient to cause degradation.
2.5.3. Sample Preparation for Analysis:
Dilute the stressed samples with the mobile phase to a final concentration of approximately 10 µg/mL before injecting into the UPLC-MS/MS system.
Data Presentation
Identified Degradation Products
The following table summarizes the major degradation products of quetiapine identified under various stress conditions.
| Degradation Product | Stress Condition(s) | Observed m/z | Proposed Structure |
| Quetiapine N-Oxide | Oxidative | 400.2 | Oxidation of the piperazine nitrogen |
| Quetiapine S-Oxide | Oxidative | 400.2 | Oxidation of the sulfur atom in the dibenzothiazepine ring |
| Unknown Degradant | Acid Hydrolysis | 402.0 | Structure to be elucidated |
| Photodegradation Product 1 | Photolytic (UVC) | 400.1682 | 2-[2-[4-(5-oxidodibenzo[b,f][1][2]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol |
| Photodegradation Product 2 | Photolytic (UVC) | 175.1436 | Fragment of the parent molecule |
| Photodegradation Product 3 | Photolytic (UVC) | 212.0518 | Fragment of the parent molecule |
| Photodegradation Product 4 | Photolytic (UVC) | 159.1120 | Fragment of the parent molecule |
| Photodegradation Product 5 | Photolytic (UVC) | 191.1383 | Fragment of the parent molecule |
Quantitative Analysis of Degradation
The following table presents a summary of the quantitative analysis of quetiapine degradation under different stress conditions.
| Stress Condition | Duration | Quetiapine Remaining (%) | Major Degradation Product(s) Formed (%) |
| 1N HCl | 2 hours | ~85% | Degradant (m/z 402) - percentage varies |
| 1N NaOH | 2 hours | ~90% | Minor degradation observed |
| 30% H₂O₂ | 24 hours | ~50% | N-Oxide (~20%), S-Oxide (~15%) |
| Thermal (105°C) | 24 hours | >95% | Minimal degradation |
| Photolytic (UVC) | 6 hours | Significant degradation | Multiple products formed |
Mandatory Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of Quetiapine degradation products.
Caption: Logical relationships in the degradation pathways of Quetiapine under stress conditions.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Quetiapine Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine fumarate, an atypical antipsychotic medication, is utilized in the treatment of schizophrenia and bipolar disorder.[1] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate measure of the drug's concentration over time and under various environmental conditions.[2][3] This application note details a robust, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of quetiapine fumarate in bulk and pharmaceutical dosage forms. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][4]
Method Principle
The method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate quetiapine fumarate from its potential degradation products and process-related impurities.[1][4] The separation is achieved on a C18 stationary phase, which retains the nonpolar analyte, while a more polar mobile phase is used for elution. The method's stability-indicating nature is confirmed through forced degradation studies, where the drug substance is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[2][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the analysis of quetiapine fumarate.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | X-bridge C18, 150x4.6 mm, 3.5 µm[4] | Thermo column Symmetry C18, 150x4.6 mm, 5 µm[1] | Greece C18, 250 mm x 4.6 ID, 5 µm[5] |
| Mobile Phase | A: 5 mM Ammonium AcetateB: Acetonitrile (Gradient)[4] | Methanol:Acetonitrile:Water (67:16:17 v/v/v)[2] | Methanol:Water (80:20 v/v), pH adjusted to 3[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[2] | 0.9 mL/min[5] |
| Detection Wavelength | 220 nm[4][6] | 220 nm[2] | 213 nm[5] |
| Injection Volume | 10 µL[4] | Not Specified | Not Specified |
| Column Temperature | 40°C[4] | Ambient[1] | Room Temperature[5] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of quetiapine fumarate reference standard into a 10 mL volumetric flask. Dissolve in a small amount of methanol, sonicate for 5 minutes, and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 10-60 µg/mL).
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of quetiapine fumarate into a 250 mL volumetric flask. Add a mixture of acetonitrile and methanol (70:30) to the flask, sonicate to dissolve, and then dilute to the mark with the same solvent mixture.[7] Filter the solution through a 0.45 µm syringe filter before injection.[1]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the quetiapine fumarate bulk drug.[4]
-
Acid Hydrolysis: A stock solution of the drug is treated with 0.1N HCl and kept at room temperature for a specified duration (e.g., 90 minutes) before being neutralized with 0.1N NaOH.[1]
-
Alkaline Hydrolysis: A stock solution of the drug is treated with 0.1N NaOH and kept at room temperature for a specified duration (e.g., 90 minutes) before being neutralized with 0.1N HCl.[1]
-
Oxidative Degradation: A stock solution of the drug is treated with 3% w/v hydrogen peroxide and kept at room temperature for a specified duration (e.g., 15 minutes).[1]
-
Thermal Degradation: The solid drug substance is kept in an oven at a specified temperature (e.g., 60°C) for a defined period.[4]
-
Photolytic Degradation: The drug substance is exposed to a UV lamp in a photostability chamber for a specified duration.[1]
Method Validation Data
The developed HPLC method was validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1]
| Validation Parameter | Result |
| Linearity Range | 10-50 µg/mL[2] |
| Correlation Coefficient (r²) | 0.998[2] |
| Accuracy (% Recovery) | 99.68% to 100.37%[2] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 3.27 µg/mL[2] |
| Limit of Quantification (LOQ) | 9.92 µg/mL[2] |
| Specificity | The method is specific as it can separate the drug from its degradation products.[2] |
| Robustness | Minor variations in chromatographic conditions did not significantly affect the results.[4] |
Results of Forced Degradation Studies
The forced degradation studies indicated that quetiapine fumarate is susceptible to degradation under various stress conditions. The percentage of degradation observed under different conditions is summarized below.
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.5 N HCl) | 24.56%[2] |
| Alkaline Hydrolysis (0.5 N NaOH) | 25.42%[2] |
| Oxidative Degradation (3.0% H₂O₂) | 61.45%[2] |
| Thermal Degradation (80°C for 36 hours) | 8.42%[2] |
| Photolytic Degradation | 5.45%[2] |
Experimental Workflow Diagram
References
- 1. jddtonline.info [jddtonline.info]
- 2. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 3. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. japsonline.com [japsonline.com]
- 7. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Isolation of Quetiapine Hydroxy Impurity by Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the isolation and purification of Quetiapine Hydroxy Impurity from bulk drug substance or forced degradation samples using preparative High-Performance Liquid Chromatography (HPLC). Quetiapine, an atypical antipsychotic, can degrade under certain conditions to form various impurities, including hydroxylated species, which require isolation and characterization for regulatory compliance and to ensure drug safety and efficacy.[1][2] This document outlines the necessary materials, instrumentation, and a step-by-step methodology for the successful preparative separation of this compound. The protocol is designed to be a practical guide for researchers and scientists involved in pharmaceutical analysis and drug development.
Introduction
Quetiapine is a dibenzothiazepine derivative used for the treatment of schizophrenia and bipolar disorder.[3] Like many pharmaceuticals, quetiapine is susceptible to degradation, leading to the formation of various impurities. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities present in drug substances above a certain threshold.[4][5] One such process-related or degradation product is this compound (CAS: 329216-67-3, Molecular Formula: C₁₉H₂₁N₃OS, Molecular Weight: 339.45).[6][7] Its isolation in a pure form is crucial for spectroscopic characterization and for conducting toxicological studies. Preparative HPLC is a powerful technique for isolating impurities from complex mixtures with high purity and recovery.[5][8] This application note details a robust preparative HPLC method for the isolation of this compound.
Experimental Protocol
This protocol outlines the procedure for the isolation of this compound.
Materials and Apparatus
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water (18.2 MΩ·cm), Ammonium Acetate
-
Reagents: Quetiapine Fumarate bulk drug substance or a sample enriched with the hydroxy impurity (e.g., from forced degradation studies).
-
Apparatus:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Data acquisition and processing software
-
Preparative C18 HPLC column (e.g., 250 mm x 21.2 mm, 5 µm particle size)
-
Analytical HPLC or UPLC system for purity analysis
-
Analytical C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Rotary evaporator
-
Lyophilizer (optional)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Membrane filters (0.45 µm)
-
Sample Preparation
-
Crude Sample Dissolution: Accurately weigh a suitable amount of the Quetiapine Fumarate crude sample containing the hydroxy impurity.
-
Solvent Addition: Dissolve the sample in a minimal amount of a suitable solvent mixture (e.g., Methanol:Water, 1:1 v/v). The concentration should be as high as possible without causing precipitation during the run.
-
Filtration: Filter the sample solution through a 0.45 µm membrane filter to remove any particulate matter before injection into the preparative HPLC system.
Preparative HPLC Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific impurity profile of the sample.
| Parameter | Condition |
| Column | C18, 250 mm x 21.2 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 220 nm[4] |
| Column Temperature | 40°C |
| Injection Volume | 500 - 2000 µL (depending on sample concentration and column capacity) |
Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect the eluent corresponding to the peak of the this compound. The collection window should be set based on the retention time determined from analytical runs.
-
Solvent Evaporation: Pool the collected fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Lyophilization: The remaining aqueous solution can be lyophilized to obtain the isolated impurity as a solid powder.
-
Purity Analysis: The purity of the isolated this compound should be assessed using an analytical HPLC method.[3]
-
Characterization: The structure of the isolated impurity should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[8]
Data Presentation
The following table summarizes the expected quantitative data from the preparative HPLC isolation.
| Parameter | Expected Value |
| Retention Time (Quetiapine) | ~ 15 min |
| Retention Time (Hydroxy Impurity) | ~ 12 min |
| Purity of Isolated Fraction | > 98% |
| Recovery Yield | > 80% |
| Limit of Detection (LOD) | 14 ng/mL (analytical)[4] |
| Limit of Quantification (LOQ) | 40 ng/mL (analytical)[4] |
Note: Retention times are estimates and will vary based on the specific HPLC system and conditions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the impurity isolation process.
Conclusion
The preparative HPLC method detailed in this application note provides a reliable and efficient means for the isolation of this compound. The protocol is designed to be adaptable and can be optimized to suit specific laboratory conditions and sample characteristics. The successful isolation of this and other impurities is a critical step in the comprehensive quality control of Quetiapine Fumarate, ensuring the safety and efficacy of the final drug product. Further characterization of the isolated impurity will provide valuable insights into its potential biological activity and toxicological profile.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 329216-67-3 [chemicalbook.com]
- 8. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Quetiapine Hydroxy Impurity in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2][3][4] During the synthesis and storage of Quetiapine, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the pharmaceutical product.[4] One of the significant impurities is the hydroxy metabolite, 7-hydroxy quetiapine.[3][5] Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification and quantification of impurities in drug substances and products.[1][4]
These application notes provide a detailed protocol for the quantification of Quetiapine Hydroxy Impurity (specifically 7-hydroxy quetiapine) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The method is based on established and validated procedures to ensure accuracy, precision, and reliability.[2][5][6][7]
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in pharmaceutical formulations.
Experimental Protocols
This protocol is a composite based on several validated methods for the analysis of Quetiapine and its impurities.[1][2][5][6][7][8]
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD).
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphate buffer, Ammonium Acetate, or Triethylamine (as required for mobile phase preparation).
-
Orthophosphoric acid or Perchloric acid (for pH adjustment).
-
Quetiapine reference standard.
-
7-hydroxy quetiapine reference standard.
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the separation of Quetiapine and its hydroxy impurity.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 4.6 x 150mm, 5 µm | Waters Symmetry C8, 250 x 4.6mm, 5µm or Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) |
| Mobile Phase | A mixture of Phosphate buffer (pH 6.6), Acetonitrile, and Methanol (45:40:15 v/v/v).[6] | A: 0.1% aqueous triethylamine (pH 7.2) or 5mM Ammonium Acetate. B: Acetonitrile or a mixture of Acetonitrile and Methanol (80:20 v/v).[1][2][7] |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min.[1][6] | 0.5 - 1.0 mL/min.[1][2] |
| Column Temperature | Ambient or 25 °C.[6] | 40 °C.[2][7] |
| Detection Wavelength | 220 nm.[6] | 252 nm or 290 nm.[1][2] |
| Injection Volume | 10 - 20 µL.[1][6] | 1 - 10 µL.[1][2] |
Preparation of Solutions
-
Diluent: The mobile phase is often used as the diluent.
-
Standard Stock Solution (7-hydroxy quetiapine): Accurately weigh about 5 mg of 7-hydroxy quetiapine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Standard Stock Solution (Quetiapine): Accurately weigh about 10 mg of Quetiapine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Solutions: Prepare a series of calibration solutions by diluting the 7-hydroxy quetiapine stock solution to concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the expected impurity level.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Quetiapine and transfer it to a 100 mL volumetric flask.[6]
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution.[1][6]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]
-
Data Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peaks for Quetiapine and 7-hydroxy quetiapine based on their retention times from the standard chromatogram.
-
Integrate the peak areas of the 7-hydroxy quetiapine in the chromatograms.
-
Construct a calibration curve by plotting the peak area of 7-hydroxy quetiapine versus its concentration for the standard solutions.
-
Determine the concentration of 7-hydroxy quetiapine in the sample solution using the calibration curve.
-
Calculate the percentage of 7-hydroxy quetiapine impurity in the pharmaceutical formulation using the following formula:
% Impurity = (Concentration of Impurity in Sample (µg/mL) / Concentration of Quetiapine in Sample (µg/mL)) * 100
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of Quetiapine and its impurities from various studies, demonstrating the performance of the analytical methods.
Table 1: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Quetiapine Fumarate | 5 - 50 | 0.999 | [9] |
| 7-hydroxy quetiapine | 0.086 - 171 | Not Specified | [5] |
| Quetiapine | 0.065 - 130 | Not Specified | [5] |
| Quetiapine Impurities | 50 - 150 % of test concentration | > 0.99 | [1][6] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Quetiapine Fumarate | 0.02 | 0.06 | [9] |
| Quetiapine Fumarate | 0.01 | 0.03 | [8] |
| 7-hydroxy quetiapine | Not Specified | 0.086 | [5] |
| Quetiapine Impurity G | 0.0000437 | 0.0001325 | [1] |
| Quetiapine Impurities | ~0.004 | ~0.0125 | [6] |
| Impurity-A, Impurity-B | 0.027 | 0.080 | [7] |
Table 3: Accuracy (Recovery)
| Analyte | Concentration Level | Recovery (%) | Reference |
| Quetiapine Fumarate | 5, 10, 25 µg/mL | 100.28 - 100.48 | [9] |
| Quetiapine Fumarate | Not Specified | 100.0 - 100.4 | [8] |
| Quetiapine Impurities | LOQ, 0.1-0.5% | 90.7 - 103.9 | [7] |
| Quetiapine Impurities | Not Specified | 96 - 102 | [6] |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of 7-hydroxy quetiapine impurity in pharmaceutical formulations. The method is sensitive, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. Adherence to the detailed protocol and proper validation are crucial for ensuring compliance with regulatory standards.
References
- 1. bepls.com [bepls.com]
- 2. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. jddtonline.info [jddtonline.info]
- 9. jocpr.com [jocpr.com]
Reference Standards for Quetiapine Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification, quantification, and management of impurities in Quetiapine, an atypical antipsychotic medication. The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[1][2]
Introduction to Quetiapine and its Impurities
Quetiapine fumarate is susceptible to degradation under various conditions, leading to the formation of several impurities.[3] These impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API) during storage, or interaction with excipients.[2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs that outline the acceptable limits for these impurities.[1]
Commonly identified impurities of Quetiapine include both process-related impurities and degradation products. Forced degradation studies under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4][5] Significant degradation of Quetiapine has been observed under oxidative and hydrolytic conditions.[3][4][6]
Key Quetiapine Impurities and their Reference Standards
A comprehensive impurity profile is crucial for the quality control of Quetiapine. Reference standards for known impurities are essential for their accurate identification and quantification. Several pharmacopeial and non-pharmacopeial reference standards are available from various sources.
| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source/Type |
| Quetiapine Impurity I | Quetiapine Dimer | 329216-67-3 | C₄₂H₄₆N₆O₆S₂ | 794.99 | Process-Related[7] |
| Quetiapine Related Compound B | N-Desalkyl Quetiapine, Norquetiapine | 111974-74-4 | C₁₇H₁₇N₃S | 295.41 | Process-Related/Metabolite[8] |
| Quetiapine Related Compound G | Dibenzo[b,f][6][9]thiazepin-11(10H)-one | 3159-07-7 | C₁₃H₉NOS | 227.28 | Process-Related[10][11] |
| Quetiapine N-Oxide | - | - | C₂₁H₂₅N₃O₃S | 399.51 | Degradation Product[6] |
| Quetiapine S-Oxide | - | - | C₂₁H₂₅N₃O₃S | 399.51 | Degradation Product[6] |
| Quetiapine desethoxy | - | - | C₁₉H₂₁N₃S | 323.46 | Process-Related[1] |
| Quetiapine Lactam | - | - | - | - | Degradation Product[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Quetiapine
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of Quetiapine.
Objective: To generate degradation products of Quetiapine under various stress conditions and to assess the stability-indicating nature of an analytical method.
Materials:
-
Quetiapine Fumarate API
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Buffer solution (e.g., 0.02 M phosphate buffer)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated pH meter
-
Calibrated analytical balance
-
HPLC or UPLC system with a UV or DAD detector
-
C18 or equivalent analytical column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Quetiapine Fumarate in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 1 hour).[6]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute to a final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Heat the solution (e.g., at 60°C) for a specified period.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature or heat (e.g., at 60°C) for a specified period.[6]
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid Quetiapine Fumarate powder to dry heat (e.g., 105°C) for a specified duration.
-
Dissolve the stressed powder in a suitable solvent and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose the Quetiapine Fumarate solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Analyze the solution directly.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
-
Monitor the formation of degradation products and the decrease in the peak area of Quetiapine.
-
Protocol 2: HPLC-UV Method for the Quantification of Quetiapine and its Impurities
This protocol provides a representative HPLC method for the separation and quantification of Quetiapine and its related substances. Method parameters may need to be optimized based on the specific instrument and column used.
Objective: To quantify known impurities and degradation products in a Quetiapine sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax SB-Phenyl, 250 mm x 4.6 mm, 5 µm[4] or equivalent C18 column |
| Mobile Phase | A: 0.02 M Phosphate Buffer (pH adjusted to 5.5)[4]B: Acetonitrile |
| Gradient | Isocratic: Acetonitrile:Buffer (50:50, v/v)[4] or a suitable gradient program |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient or controlled (e.g., 40°C)[6] |
| Detection Wavelength | 254 nm[4] or 252 nm[6] |
| Injection Volume | 10 µL |
| Diluent | Mobile phase or a mixture of water, acetonitrile, and perchloric acid[6] |
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve appropriate amounts of Quetiapine Fumarate reference standard and each impurity reference standard in the diluent to prepare individual stock solutions.
-
Prepare a system suitability solution containing Quetiapine and key impurities to verify the resolution and performance of the chromatographic system.[12]
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the Quetiapine sample in the diluent to achieve a known concentration (e.g., 1 mg/mL).
-
-
System Suitability:
-
Analysis:
-
Inject the blank (diluent), standard solutions, and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each impurity using the calibration curve generated from the standard solutions or by using the relative response factor method.
-
Visualizations
Caption: Workflow for Quetiapine Impurity Profiling.
Caption: Qualification of Impurity Reference Standards.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. bepls.com [bepls.com]
- 3. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Quetiapine EP Impurity B (dihydrochloride salt) | 111974-74-4 | SynZeal [synzeal.com]
- 9. waters.com [waters.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. quetiapine impurity G | CAS 3159-07-7 | LGC Standards [lgcstandards.com]
- 12. waters.com [waters.com]
Application Notes and Protocols: The Use of Quetiapine Hydroxy Impurity in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of Quetiapine Hydroxy Impurity, a critical reference standard in the pharmaceutical research and development of Quetiapine. This document outlines its application in analytical method validation, stability studies, and as a tool in understanding the drug's degradation pathways.
Introduction to Quetiapine and its Impurities
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of the medication.[2] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components of the formulation.
This compound, chemically known as 2-(4-Dibenzo[b,f][2][3]thiazepin-11-yl-piperazin-1-yl)-ethanol or Des-ethanol Quetiapine, is a known related substance of Quetiapine. It is essential to monitor and control the levels of this impurity in both the active pharmaceutical ingredient (API) and the finished drug product.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its use as a reference standard in analytical testing.
| Property | Value | Reference |
| Chemical Name | 2-(4-Dibenzo[b,f][2][3]thiazepin-11-yl-piperazin-1-yl)-ethanol | [4] |
| Synonyms | Quetiapine Deshydroxyethyl Impurity, Des-ethanol Quetiapine | [5] |
| CAS Number | 329216-67-3 (free base) | [6] |
| Molecular Formula | C₁₉H₂₁N₃OS | [6] |
| Molecular Weight | 339.45 g/mol | [6] |
Applications in Pharmaceutical Research
This compound serves as an indispensable tool in various stages of pharmaceutical research and quality control.
Analytical Method Development and Validation
The primary application of this compound is as a reference standard for the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative determination of impurities in Quetiapine.[5][7]
Key Uses:
-
Specificity/Selectivity: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
-
Linearity: To establish a linear relationship between the concentration of the impurity and the analytical signal.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Accuracy and Precision: To assess the closeness of the test results obtained by the method to the true value and the degree of scatter between a series of measurements.
-
System Suitability: To ensure that the chromatographic system is performing adequately for the intended analysis.
Stability Studies and Forced Degradation
This compound is utilized in stability studies to monitor the degradation of Quetiapine under various environmental conditions (e.g., heat, humidity, light). It is also a key component in forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products and establish the stability-indicating nature of the analytical method.[8][9]
Experimental Protocols
The following are generalized protocols for common applications of this compound. Researchers should adapt these protocols based on their specific equipment and regulatory requirements.
Protocol for Preparation of Standard Solutions
Objective: To prepare stock and working standard solutions of this compound for use in HPLC/UPLC analysis.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (e.g., Milli-Q)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
-
Note: The stability of these solutions should be determined and they should be stored under appropriate conditions (e.g., refrigerated and protected from light).
Protocol for HPLC Method Validation (Specificity)
Objective: To demonstrate the specificity of an HPLC method for the analysis of Quetiapine in the presence of this compound.
Procedure:
-
Prepare the following solutions:
-
Blank solution (diluent).
-
Quetiapine standard solution.
-
This compound standard solution.
-
A mixed solution containing both Quetiapine and this compound.
-
A sample solution of the Quetiapine drug product.
-
-
Inject each solution into the HPLC system.
-
Analyze the resulting chromatograms to ensure that the peak for Quetiapine is well-resolved from the peak for this compound and any other components in the sample matrix. The resolution between the two peaks should be greater than 1.5.
Protocol for Forced Degradation Study (Acid Hydrolysis)
Objective: To investigate the formation of this compound and other degradation products under acidic conditions.
Materials:
-
Quetiapine API or drug product
-
Hydrochloric acid (HCl), e.g., 0.1 N
-
Sodium hydroxide (NaOH), e.g., 0.1 N (for neutralization)
-
Heating apparatus (e.g., water bath or heating mantle)
Procedure:
-
Accurately weigh a known amount of Quetiapine and dissolve it in a suitable solvent.
-
Add a specific volume of 0.1 N HCl to the solution.
-
Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[10]
-
After the stress period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Inject the stressed sample into the HPLC/UPLC system and analyze the chromatogram for the presence of degradation products, including the peak corresponding to this compound.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an HPLC method for Quetiapine and its impurities.
Table 1: Chromatographic Conditions for Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | UPLC C18 (e.g., 50 x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | Phosphate buffer (pH 6.6) | 0.1% Triethylamine in water (pH 7.2)[5] |
| Mobile Phase B | Acetonitrile:Methanol (40:15) | Acetonitrile:Methanol (80:20 v/v)[5] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[5] |
| Detection | UV at 220 nm | UV at 252 nm[5] |
| Injection Volume | 20 µL | 1 µL[5] |
| Column Temp. | 25°C | 40°C[5] |
Table 2: Validation Parameters for this compound
| Parameter | Typical Value |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualizations
Quetiapine Metabolism and Signaling Pathways
Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6.[11][12] The parent drug and its major active metabolite, norquetiapine, exert their therapeutic effects through interactions with various neurotransmitter receptors, including dopamine (D₂) and serotonin (5-HT₂) receptors.[2][13]
Caption: Quetiapine metabolism and its interaction with key neurotransmitter systems.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a Quetiapine drug substance or product using a reference standard like this compound.
Caption: A typical workflow for the analysis of impurities in Quetiapine.
By following these application notes and protocols, researchers can effectively utilize this compound as a reference standard to ensure the quality, safety, and efficacy of Quetiapine drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PW01-27 - Translational Pharmacology of Quetiapine and Norquetiapine: Preclinical Findings Support Multifunctional Psychotropic Properties | European Psychiatry | Cambridge Core [cambridge.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stress Testing of Quetiapine Drug Substance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is an atypical antipsychotic drug belonging to the dibenzothiazepine class, widely used in the treatment of schizophrenia and bipolar disorder.[1] Stress testing of a drug substance is a critical component of the drug development process and is mandated by regulatory agencies such as the International Conference on Harmonisation (ICH). These studies, also known as forced degradation studies, are designed to identify the likely degradation products that may form under various environmental conditions. This information is essential for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and determining appropriate storage and packaging conditions.
This document provides a detailed protocol for the stress testing of quetiapine drug substance, outlining the procedures for subjecting the drug to hydrolytic, oxidative, photolytic, and thermal stress conditions. It also includes a validated stability-indicating analytical method for the separation and quantification of quetiapine and its degradation products.
Data Presentation
The following table summarizes the typical degradation of quetiapine under various stress conditions. The percentage of degradation can vary based on the precise experimental parameters.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approximate) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 24 - 48 hours | Room Temperature / Reflux | 85% - 100%[2] | Degradant with m/z 402 |
| Basic Hydrolysis | 0.1 N NaOH | 24 - 48 hours | Room Temperature | 33% - 66%[2] | Two primary degradation products[3] |
| Oxidative Degradation | 3% - 30% H₂O₂ | 1 - 48 hours | 60°C / Room Temperature | 11.5% - 100%[1][2] | N-Oxide, S-Oxide[1] |
| Photolytic Degradation | UVC Irradiation | 6 hours | Room Temperature | Significant | Five photodegradation products identified[4] |
| Thermal Degradation | Dry Heat | Not specified | Not specified | Not significant[1] | - |
| Hydrolytic Degradation | Water | Not specified | Not specified | Not significant[1] | - |
Experimental Protocols
Materials and Reagents
-
Quetiapine Fumarate reference standard
-
Hydrochloric acid (HCl), AR grade
-
Sodium hydroxide (NaOH), AR grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (for HPLC)
-
Orthophosphoric acid (for HPLC)
-
Water (HPLC grade)
Stock Solution Preparation
Prepare a stock solution of quetiapine fumarate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
Forced Degradation Procedures
-
To 1 mL of the quetiapine stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 48 hours or reflux for 8 hours to achieve sufficient degradation.
-
After the specified time, neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.
-
To 1 mL of the quetiapine stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 48 hours.[2]
-
After the specified time, neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.
-
To 1 mL of the quetiapine stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours or at 60°C for 1 hour to accelerate degradation.[1][2]
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.
-
Expose a methanolic solution of quetiapine to UVC irradiation for 6 hours.[4]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.
-
Expose the solid quetiapine drug substance to dry heat (e.g., in an oven at a specified temperature) for a defined period.
-
After exposure, dissolve the solid in a suitable solvent and dilute with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.
Analytical Method: Stability-Indicating RP-HPLC
A robust stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating quetiapine from its degradation products.
| Parameter | Condition |
| Column | Eclipse Plus C18 or equivalent (e.g., 250 x 4.6mm, 5µm)[2][5] |
| Mobile Phase | A: Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)[5]B: AcetonitrileRatio: 40:60 (v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 40°C[1] |
| Detector | UV at 252 nm[1] |
Visualizations
Quetiapine Degradation Pathway
The following diagram illustrates the known degradation pathways of quetiapine under various stress conditions.
Caption: A diagram illustrating the degradation pathways of quetiapine under different stress conditions.
Experimental Workflow for Quetiapine Stress Testing
The diagram below outlines the general workflow for performing stress testing on quetiapine drug substance.
Caption: A flowchart depicting the experimental workflow for the stress testing of quetiapine.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 3. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
Application Note: A Rapid, Stability-Indicating UPLC Method for the Assay of Quetiapine Fumarate
Introduction
Quetiapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] To ensure the quality, safety, and efficacy of quetiapine drug products, a robust and efficient analytical method is essential for its quantification and the monitoring of potential impurities or degradation products.[1] This application note details a rapid and sensitive reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the assay of quetiapine. The developed method is stability-indicating, capable of separating quetiapine from its degradation products, and has a brief run time of approximately 5 minutes, making it suitable for high-throughput analysis.[1][2]
Benefits of this UPLC Method:
-
Rapid Analysis: A short run time of about 5 minutes facilitates high-throughput analysis.[1]
-
High Resolution: The method provides excellent separation of quetiapine from its potential degradation products and process-related impurities.[3]
-
Stability-Indicating: The method has been validated to be specific for quetiapine in the presence of its degradation products, rendering it suitable for stability studies.[1][4]
Experimental Protocols
1. Materials and Reagents
-
Quetiapine Fumarate standard (99.5% purity) and its impurities were provided by Dr. Reddy's Laboratories Ltd., Hyderabad, India.[4]
-
HPLC grade acetonitrile and methanol were procured from J.T. Baker.[4]
-
GR grade orthophosphoric acid and triethylamine were obtained from Merck Ltd.[4]
-
Water (HPLC grade)
-
0.2 μm nylon membrane filters and nylon syringe filters were purchased from Pall Life Science Limited.[4]
2. Instrumentation and Chromatographic Conditions
A summary of the UPLC instrumentation and optimized chromatographic conditions is presented in the table below.
| Parameter | Specification |
| Instrumentation | Agilent UPLC System with UV detector |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[2] |
| Mobile Phase A | 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid[2] |
| Mobile Phase B | Acetonitrile and methanol (80:20 v/v)[2] |
| Gradient Elution | As described in the Gradient Program table below |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 1 µL[4] |
| Detection Wavelength | 252 nm[2] |
| Run Time | 5 minutes[2] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 50 | 50 |
| 3.0 | 20 | 80 |
| 4.0 | 90 | 10 |
| 5.0 | 90 | 10 |
3. Preparation of Solutions
Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Quetiapine Fumarate working standard.
-
Transfer it into a 10 mL volumetric flask.
-
Add about 7 mL of diluent (water:acetonitrile:perchloric acid 200:800:0.13 v/v/v) and sonicate for 15 minutes to dissolve.[4]
-
Make up the volume to the mark with the diluent and mix well.
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of quetiapine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution.
-
Make up the volume to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.2 μm nylon syringe filter before injection.[4]
Method Validation Summary
The developed UPLC method was validated according to the International Conference on Harmonization (ICH) guidelines.[2] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity | The method was found to be linear over a specified concentration range. |
| Accuracy (% Recovery) | High recovery values were obtained, indicating the accuracy of the method. |
| Precision (% RSD) | The relative standard deviation for repeatability and intermediate precision was within acceptable limits. |
| Specificity | The method demonstrated the ability to accurately measure the analyte in the presence of its potential impurities and degradation products.[4] |
| Robustness | The method was found to be robust with respect to small, deliberate variations in chromatographic conditions. |
| System Suitability | System suitability parameters, including resolution, theoretical plates, and tailing factor, met the acceptance criteria. For instance, the resolution between the critical pair of peaks (Des-E and QUE) was greater than 1.5, and the tailing factor for the quetiapine peak was not more than 2.0.[4] |
Experimental Workflow
Caption: Workflow for the UPLC analysis of quetiapine.
This application note provides a comprehensive overview and protocol for a rapid UPLC method for the assay of quetiapine. The method is demonstrated to be fast, accurate, precise, and stability-indicating, making it a valuable tool for quality control and stability testing of quetiapine fumarate in pharmaceutical dosage forms.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form [mdpi.com]
- 3. waters.com [waters.com]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Method for the Determination of Quetiapine and its Metabolites in Human Plasma
Application Note and Protocol
This document provides a detailed protocol for the quantitative analysis of quetiapine and its major metabolites, including norquetiapine (N-desalkylquetiapine), 7-hydroxyquetiapine, and quetiapine sulfoxide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 isoenzyme, into several metabolites.[1] The main active metabolite is norquetiapine, which exhibits antidepressant effects.[2] Monitoring the plasma concentrations of quetiapine and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the determination of these compounds in biological matrices.[1][3]
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are commonly employed: liquid-liquid extraction (LLE) and protein precipitation (PPT).
2.1.1. Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract by removing more interfering substances.[4][5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., quetiapine-d8 or clozapine).[1][2]
-
Add 50 µL of 0.1 N NaOH and vortex for 1 minute.[1]
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of butyl acetate and butanol (10:1, v/v) or tert-butyl methyl ether).[2][4]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[4]
-
Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.
2.1.2. Protein Precipitation (PPT)
This is a simpler and faster method suitable for high-throughput analysis.[6]
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot directly into the LC-MS/MS system or after evaporation and reconstitution in the mobile phase.[6]
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
LC System: An HPLC system capable of delivering a stable flow rate.
-
Column: A C18 analytical column (e.g., Waters Spherisorb S5SCX, 100 x 2.1 mm, 5 µm; Phenomenex Luna C18, 150 x 2.0 mm, 5 µm; Waters Xbridge C18, 50 x 2.1 mm, 3.5 µm).[1][2][6]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Column Temperature: Maintained at room temperature or elevated (e.g., 40 °C).[7]
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer is used for detection in the Multiple Reaction Monitoring (MRM) mode.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[1][3]
-
MRM Transitions: The precursor and product ions for each analyte and internal standard are monitored.
Data Presentation
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Quetiapine | 384.1 / 384.2 / 384.4 | 253.1 / 253.2 | Quetiapine-d8, Clozapine, Carbamazepine, Haloperidol |
| Norquetiapine (N-desalkylquetiapine) | - | - | Quetiapine-d8 |
| 7-hydroxyquetiapine | - | - | Quetiapine-d8 |
| Quetiapine Sulfoxide | - | - | Quetiapine-d8 |
| Clozapine (IS) | 327.0 / 327.2 | 270.0 | - |
| Haloperidol (IS) | 376.2 | 165.2 | - |
Note: Specific m/z values for all metabolites were not consistently available across all initial search results, hence some fields are marked as "-". Quetiapine-d8 is a common stable-isotope labeled internal standard for quetiapine and its metabolites. Other compounds like clozapine, carbamazepine, and haloperidol have also been used.[1][2][6][7]
Table 2: Chromatographic Conditions
| Parameter | Description |
| Column | Waters Spherisorb S5SCX (100 x 2.1 mm, 5 µm)[2], Phenomenex Luna C18 (150 x 2.0 mm, 5 µm)[1], Waters Xbridge C18 (50 x 2.1 mm, 3.5 µm)[6], Agilent Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: 10 mM Ammonium Acetate and 0.1% Formic Acid in Water; B: Acetonitrile[6][7] or 50 mmol/L methanolic ammonium acetate[2] |
| Flow Rate | 0.3 - 1.0 mL/min[1][8] |
| Run Time | 3 - 15 minutes[6][8] |
Table 3: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%) |
| Quetiapine | 1 - 1500[1], 5 - 800 (µg/L)[2], 0.7 - 500[9] | 1[1], 0.3[10], 0.5[7] | < 10.2[3], < 6.0[9] | < 7.44[3], < 6.4[9] |
| Norquetiapine | 5 - 800 (µg/L)[2], 0.7 - 500[9] | - | < 9.4[9] | < 5.9[9] |
| 7-hydroxyquetiapine | 2 - 100 (µg/L)[2], 0.7 - 500[9] | 0.3[11] | < 6.4[9] | < 6.2[9] |
| Quetiapine Sulfoxide | 100 - 15,000 (µg/L)[2], 0.7 - 500[9] | - | < 8.6[9] | < 9.5[9] |
Note: Linearity ranges and validation parameters can vary based on the specific laboratory and instrumentation. The values presented are compiled from multiple sources.[1][2][3][7][9][10][11]
Visualization
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of quetiapine.
Quetiapine Metabolism Pathway
Caption: Major metabolic pathways of quetiapine.
References
- 1. scispace.com [scispace.com]
- 2. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of quetiapine and its active metabolite norquetiapine in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of quetiapine fumarate and its known related substances. The described gradient elution method is crucial for quality control in bulk drug manufacturing and formulation development, ensuring the purity and safety of this widely used atypical antipsychotic medication.
Introduction
Quetiapine fumarate, an antagonist of dopamine type 2 (D2) and serotonin type 2 (5HT2) receptors, is a cornerstone in the treatment of schizophrenia and bipolar disorder.[1] The manufacturing process and storage of quetiapine can lead to the formation of various related substances and degradation products.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in pharmaceutical products to ensure their safety and efficacy.[3] This necessitates the development of reliable analytical methods capable of separating the active pharmaceutical ingredient (API) from any potential impurities.[3][4]
This document provides a detailed protocol for a gradient elution HPLC method that achieves excellent resolution between quetiapine and its related compounds. The method is validated according to ICH guidelines, demonstrating its specificity, precision, accuracy, linearity, and robustness.[5][6][7]
Experimental Workflow
The overall process for the analysis of quetiapine and its related substances using this HPLC method is outlined below.
Caption: Workflow for Quetiapine Analysis
Detailed Protocols
Materials and Reagents
-
Quetiapine Fumarate Reference Standard (RS) and its related substances/impurities (e.g., N-oxide, S-oxide, Des-ethanol, etc.) were obtained from a certified supplier.[6]
-
HPLC grade acetonitrile and methanol were procured from a reputable chemical supplier.[6]
-
Ammonium acetate and orthophosphoric acid (AR grade) were used for buffer preparation.[1][4]
-
High-purity water (Milli-Q or equivalent).
Instrumentation and Chromatographic Conditions
A gradient-capable HPLC system equipped with a UV or photodiode array (PDA) detector is required.[5] The following conditions have been shown to provide effective separation:
| Parameter | Condition |
| HPLC Column | X-bridge C18, 150 x 4.6 mm, 3.5 µm[4] |
| Mobile Phase A | 5 mM Ammonium Acetate in water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40°C[4][6] |
| Detection Wavelength | 220 nm[4] |
| Injection Volume | 10 µL[4] |
| Diluent | A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v) can be used. Alternatively, the initial mobile phase composition can serve as the diluent.[6] |
Preparation of Solutions
1. Standard Stock Solution (Quetiapine):
-
Accurately weigh about 25 mg of Quetiapine Fumarate RS into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Dilute to the mark with diluent to obtain a concentration of 250 µg/mL.[5]
2. Impurity Stock Solution:
-
Accurately weigh about 5 mg of each related substance into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent.[3]
3. System Suitability Solution (Spiked Standard):
-
Transfer a specified volume of the Quetiapine Standard Stock Solution to a volumetric flask.
-
Add a specified volume from each Impurity Stock Solution to achieve a final impurity concentration at the specification limit (e.g., 0.15%).
-
Dilute to volume with the diluent.
4. Sample Solution (Bulk Drug or Tablets):
-
Accurately weigh a quantity of the sample equivalent to 25 mg of quetiapine into a 100 mL volumetric flask.[5]
-
Add approximately 70 mL of diluent, sonicate for 20 minutes to ensure complete dissolution.[3]
-
Allow the solution to cool to room temperature and dilute to the mark with diluent.
-
Filter the solution through a 0.45 µm PVDF syringe filter before injection.[5]
Data Presentation and System Suitability
The performance of the HPLC system should be verified before sample analysis by injecting the system suitability solution. The acceptance criteria are critical for ensuring the validity of the analytical results.
| System Suitability Parameter | Acceptance Criteria |
| Resolution | Resolution between quetiapine and the closest eluting impurity peak should be greater than 2.0.[4][5] |
| Tailing Factor | Tailing factor for the quetiapine peak should not be more than 2.0. |
| Theoretical Plates | The number of theoretical plates for the quetiapine peak should be greater than 2000. |
| % RSD | The relative standard deviation for replicate injections of the quetiapine peak area should be not more than 2.0%. |
Quantitative Data Summary
The following table summarizes typical retention times for quetiapine and its related substances based on the described method. Actual retention times may vary slightly depending on the specific HPLC system, column, and laboratory conditions.
| Compound | Relative Retention Time (RRT) | Typical Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Impurity A | ~0.75 | ~9.8 | 27 | 80 |
| Impurity B | ~0.92 | ~12.0 | 27 | 80 |
| Quetiapine | 1.00 | ~13.0 | - | - |
| Impurity C | ~1.15 | ~15.0 | 14 | 40 |
Note: The specific identities of Impurities A, B, and C correspond to known process impurities or degradants. The LOD and LOQ values are indicative and should be determined during method validation.[4]
Conclusion
The gradient elution HPLC method detailed in this application note is a reliable and robust tool for the analysis of quetiapine and its related substances.[4] It provides the necessary specificity and sensitivity for routine quality control testing of bulk drug substances and finished pharmaceutical products. Adherence to the outlined protocols and system suitability criteria will ensure accurate and reproducible results, contributing to the overall quality and safety of quetiapine-containing medicines.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. japsonline.com [japsonline.com]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quetiapine Impurity Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of quetiapine and its impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of quetiapine that I should be looking for?
A1: Common process-related and degradation impurities of quetiapine include, but are not limited to:
-
Quetiapine Related Compound A (Desethanol Impurity)
-
Quetiapine Related Compound B (Lactam Impurity)
-
Quetiapine Related Compound G
-
Quetiapine N-Oxide
-
Quetiapine S-Oxide
-
Quetiapine Dimer
-
Piperazine derivative
Q2: What type of HPLC column is recommended for quetiapine impurity analysis?
A2: A reverse-phase C18 or C8 column is typically recommended for the separation of quetiapine and its related substances.[1][2][3] The specific choice will depend on the impurity profile and the desired resolution.
Q3: What mobile phase composition is generally used?
A3: The mobile phase is often a gradient mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[1][4][5] The pH of the buffer is a critical parameter for achieving good peak shape and resolution.
Q4: At what wavelength should I monitor the separation?
A4: Detection is commonly performed using a UV detector at wavelengths ranging from 220 nm to 290 nm.[1][2][4] A wavelength of 220 nm or 252 nm is frequently cited in literature.[4][6]
Q5: Why is a stability-indicating method important for this analysis?
A5: A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical method can accurately measure the drug's stability over time.[3][4] This is often assessed through forced degradation studies under conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3][4]
Troubleshooting Guide
Problem 1: Poor resolution between quetiapine and an impurity peak.
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The organic-to-aqueous ratio or the pH of the buffer may not be optimal for separation.
-
Solution:
-
Adjust the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Modify the pH of the aqueous buffer. Small changes in pH can significantly alter the retention and selectivity of ionizable compounds like quetiapine and some of its impurities.
-
If using a combination of organic solvents (e.g., acetonitrile and methanol), alter their ratio.[6]
-
-
-
Possible Cause 2: Column Degradation. The stationary phase of the column may have degraded over time, leading to a loss of efficiency.
-
Solution:
-
Replace the column with a new one of the same type.
-
Ensure proper column washing and storage procedures are followed to prolong column life.
-
-
-
Possible Cause 3: Incompatible Injection Solvent. The sample solvent may be too strong, causing peak distortion and poor resolution at the beginning of the chromatogram.
-
Solution:
-
Dissolve and inject the sample in the initial mobile phase composition or a weaker solvent.
-
-
Problem 2: Tailing of the quetiapine peak.
-
Possible Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in quetiapine, causing peak tailing.
-
Solution:
-
Use a column with end-capping to minimize silanol interactions.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to saturate the active sites.[6]
-
Operate at a lower pH to protonate the silanols and reduce their interaction with the analyte.
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.
-
Solution:
-
Reduce the concentration of the sample or the injection volume.
-
-
Problem 3: Ghost peaks appearing in the chromatogram.
-
Possible Cause 1: Contamination in the Mobile Phase or System. Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.
-
Solution:
-
Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Filter and degas the mobile phase before use.[6]
-
Implement a robust needle wash program on the autosampler.
-
Run blank injections (injecting only the sample solvent) to identify the source of the ghost peaks.
-
-
-
Possible Cause 2: Sample Degradation. The sample may be degrading in the autosampler vial.
-
Solution:
-
Use a temperature-controlled autosampler to keep the samples cool.
-
Investigate the stability of the sample in the chosen solvent and prepare fresh samples if necessary. Studies have shown that sample solutions can be stable for up to 24 hours.[4]
-
-
Experimental Protocols
Representative HPLC Method for Quetiapine Impurity Analysis
This protocol is a composite based on several published methods and serves as a starting point.[1][3][4] Method optimization and validation are essential for specific applications.
-
Chromatographic System:
-
Reagents:
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Sample Preparation:
-
Accurately weigh and dissolve the quetiapine fumarate sample in the diluent to a final concentration of 0.5 mg/mL.[4]
-
Quantitative Data Summary
The following tables summarize typical system suitability parameters and impurity reporting thresholds based on published methods.
Table 1: System Suitability Parameters
| Parameter | Typical Acceptance Criteria | Reference |
| Resolution (Quetiapine and critical impurity pair) | > 2.0 | [7] |
| Tailing Factor (Quetiapine peak) | ≤ 2.0 | [8] |
| Theoretical Plates (Quetiapine peak) | > 2000 | [8] |
| %RSD of replicate injections (peak area) | ≤ 2.0% | [8] |
Table 2: Example Impurity Reporting Thresholds (as per ICH Q3A/B)
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Any Unspecified Impurity | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% |
| Any Specified Impurity | ≥ 0.05% | - | As per specification |
| Total Impurities | - | - | As per specification |
Visualizations
Troubleshooting Workflow for Quetiapine HPLC Analysis
A troubleshooting workflow for common HPLC issues in quetiapine analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. jddtonline.info [jddtonline.info]
Technical Support Center: Optimization of Mobile Phase for Quetiapine Impurity Separation
Welcome to the technical support center for the optimization of mobile phase in quetiapine impurity separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in developing a successful HPLC method for quetiapine impurity profiling?
A1: The main objective in developing a successful HPLC method for quetiapine impurity analysis is to achieve adequate separation between the main active pharmaceutical ingredient (API) and all its related substances and degradation products. This ensures the method is "stability-indicating," meaning it can accurately measure the drug's purity in the presence of its impurities and degradants.[1][2]
Q2: What are the common starting conditions for mobile phase selection in quetiapine impurity analysis?
A2: A common starting point for reversed-phase HPLC analysis of quetiapine and its impurities involves a C18 or C8 column with a mobile phase consisting of a buffer and an organic modifier.[3][4] Frequently used buffers include phosphate and ammonium acetate, while acetonitrile and methanol are common organic modifiers.[1][2][4] Both isocratic and gradient elution methods are employed.[1][3][4]
Q3: How does the pH of the mobile phase affect the separation of quetiapine and its impurities?
A3: The pH of the mobile phase is a critical parameter that can significantly impact the retention and resolution of quetiapine and its impurities, many of which are ionizable. Adjusting the pH can alter the ionization state of the analytes, thereby changing their interaction with the stationary phase. For instance, adjusting a phosphate buffer to a specific pH can improve the separation of closely eluting impurities.[3][5]
Q4: What are forced degradation studies, and why are they important for method development?
A4: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][6] These studies are crucial for developing a stability-indicating method as they help to ensure that any degradation products formed during the shelf-life of the drug product can be separated from the parent drug and other impurities.[1][2]
Troubleshooting Guide
Problem 1: Poor resolution between Quetiapine and a known impurity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate mobile phase composition. | Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[4][5] | Improved separation between the peaks of interest. |
| Non-optimal pH of the mobile phase. | Modify the pH of the buffer to alter the ionization and retention of the compounds.[5] | Enhanced resolution due to differential shifts in retention times. |
| Inadequate column chemistry. | Switch between different column types, such as C18 and C8, to exploit different separation selectivities.[2][3] | Better separation based on different hydrophobic interactions. |
| Suboptimal temperature. | Adjust the column temperature. An increase in temperature can decrease viscosity and improve efficiency, but may also affect selectivity.[1][2] | Sharper peaks and potentially improved resolution. |
Problem 2: Peak tailing for the Quetiapine peak.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary interactions with the stationary phase. | Add a competing amine, such as triethylamine, to the mobile phase to mask active silanol groups on the silica-based column.[1] | More symmetrical peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample.[3] | Improved peak shape and adherence to linear dynamic range. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is in a range where the analyte is in a single ionic form. | Reduced peak tailing and improved peak symmetry. |
Problem 3: Co-elution of an unknown impurity with a known impurity or the main peak.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient separation power of the gradient. | Optimize the gradient profile by adjusting the initial and final organic phase concentrations, the gradient slope, and the duration.[1][2] | Separation of the co-eluting peaks into distinct peaks. |
| Inadequate detection wavelength. | Use a photodiode array (PDA) detector to check for peak purity and select a wavelength that maximizes the response of the impurity relative to the main peak.[1] | Better visualization and potential quantification of the previously hidden impurity. |
| Method not stability-indicating. | Perform forced degradation studies to intentionally generate degradation products and ensure the method can separate them from all other peaks.[1] | A robust method that can reliably separate all potential impurities and degradants. |
Experimental Protocols
Protocol 1: Representative RP-HPLC Method for Quetiapine Impurity Separation
This protocol is a generalized procedure based on commonly cited methods.[2][3][4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Column: Waters Symmetry C8 (250 x 4.6mm, 5µm) or equivalent.[3]
-
Mobile Phase A: Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program:
-
Start with a higher proportion of Mobile Phase A.
-
Gradually increase the proportion of Mobile Phase B over a set time to elute the impurities and the API.
-
A typical gradient might run from 35% to 90% B over 25 minutes.[2]
-
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the quetiapine sample in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).[2]
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies.[1]
-
Acid Degradation: Reflux the drug substance in 1N HCl at 80°C for 1 hour. Neutralize the solution with 1N NaOH.
-
Base Degradation: Treat the drug substance with 2N NaOH for 2 hours. Neutralize the solution with 2N HCl.
-
Oxidative Degradation: Subject the drug substance to a solution of hydrogen peroxide (e.g., 30% H₂O₂) at a specified temperature and duration (e.g., 60°C for 1 hour).[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples using the developed HPLC method to assess for degradation and ensure the separation of any formed degradants from the parent drug.
Data Presentation
Table 1: Comparison of Different Mobile Phase Compositions for Quetiapine Impurity Separation
| Mobile Phase System | Column | Detection | Key Separations Noted | Reference |
| Phosphate buffer (pH 3.0) and Acetonitrile (Gradient) | Waters Symmetry C8, 250 x 4.6mm, 5µm | 290 nm | Separation of process-related impurities. | [3] |
| Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | C18 | 220 nm | Resolution > 2.9 between quetiapine and impurities. | [4] |
| 0.1% aqueous triethylamine (pH 7.2) and Acetonitrile:Methanol (80:20) (Gradient) | Agilent Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm | 252 nm | Separation of quetiapine from five impurities/degradation products. | [1] |
| 5 mM Ammonium Acetate and Acetonitrile (Gradient) | X-bridge C18, 150x4.6 mm, 3.5 μm | 220 nm | Separation of quetiapine from its related substances and degradants. | [2] |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. bepls.com [bepls.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
Technical Support Center: Quetiapine Hydroxy Impurity Analysis
Welcome to the technical support center for Quetiapine Hydroxy Impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on co-elution challenges.
Troubleshooting Guide: Co-elution Issues
Co-elution of the main active pharmaceutical ingredient (API) with its impurities or between different impurities is a frequent challenge in the chromatographic analysis of Quetiapine. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My chromatogram shows a lack of resolution between Quetiapine and a hydroxy impurity, or between two known impurities. What are the initial steps to troubleshoot this?
Answer:
Initial troubleshooting should focus on confirming the problem and then systematically adjusting chromatographic parameters.
Step 1: Problem Confirmation
-
Peak Purity Analysis: If you have a diode array detector (DAD or PDA), perform a peak purity analysis across the apex and slopes of the peak . A non-uniform spectrum across the peak indicates the presence of a co-eluting impurity.[1]
-
Mass Spectrometry (MS) Detection: If coupled with a mass spectrometer, examine the mass spectra across the peak. The presence of multiple parent ions will confirm co-elution.[1][2]
Step 2: Methodical Parameter Adjustment If co-elution is confirmed, a logical troubleshooting workflow should be followed. The diagram below outlines the decision-making process for method modification.
Caption: Troubleshooting workflow for resolving co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the most common Quetiapine impurities that are known to co-elute?
A1: Based on reported analytical methods, co-elution has been observed between Quetiapine N-Oxide and Quetiapine S-Oxide, as well as between Quetiapine and its des-ethoxy impurity under certain chromatographic conditions.[3] Forced degradation studies are crucial for identifying potential co-eluting degradants that may not be present in standard impurity mixtures.[2][3][4]
Q2: How does the mobile phase pH affect the resolution of Quetiapine and its hydroxy impurity?
A2: Quetiapine and its impurities are ionizable compounds.[5] Adjusting the mobile phase pH can alter the ionization state of these molecules, which in turn changes their retention behavior on a reverse-phase column. For basic compounds like Quetiapine, working at a pH around 7 can improve retention and selectivity. One successful method used a mobile phase with 0.1% aqueous triethylamine adjusted to pH 7.2 to achieve separation.[3] A systematic evaluation of pH is recommended during method development to find the optimal selectivity.
Q3: Can changing the organic solvent in the mobile phase resolve co-elution?
A3: Yes, changing the organic modifier (e.g., from acetonitrile to methanol) can significantly impact selectivity. Acetonitrile and methanol have different solvent strengths and interact differently with the stationary phase and the analytes. This change in interaction can alter the elution order and resolve co-eluting peaks. For instance, a mixture of acetonitrile and methanol has been successfully used as the organic component of the mobile phase.[3]
Q4: I am still facing co-elution after modifying the mobile phase. What should be my next step?
A4: If mobile phase optimization (pH, organic solvent ratio, and type) does not resolve the co-elution, the next logical step is to evaluate the stationary phase.
-
Column Chemistry: Switching to a column with a different selectivity (e.g., from a C18 to a C8 or a Phenyl column) can provide the necessary resolution.[6]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm as in UPLC) can significantly increase efficiency and may resolve closely eluting peaks.[3]
The diagram below illustrates the logical progression for method development to overcome co-elution.
Caption: Logical workflow for analytical method development.
Experimental Protocols & Data
For successful separation of Quetiapine and its impurities, several validated methods have been reported. The key parameters from these methods are summarized below for easy comparison.
Table 1: Comparison of Validated Chromatographic Methods for Quetiapine Impurity Analysis
| Parameter | Method 1 (UPLC)[3] | Method 2 (HPLC)[7] | Method 3 (HPLC)[6] |
| Column | Agilent Eclipse Plus C18, 1.8 µm (50 x 2.1 mm) | C18 | Waters Symmetry C8, 5 µm (250 x 4.6mm) |
| Mobile Phase A | 0.1% aqueous triethylamine (pH 7.2) | Phosphate buffer (pH 6.6) | Phosphate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) | Acetonitrile:Methanol (40:15) | Acetonitrile |
| Elution Mode | Gradient | Isocratic (45:40:15 A:B) | Gradient |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | 25°C | Ambient |
| Detection (UV) | 252 nm | 220 nm | 290 nm |
| Run Time | 5 min | Not specified | Not specified |
| Resolution | Separates Quetiapine from 5 impurities/degradants | Resolution > 2.9 between Quetiapine and impurities | Successful separation of process-related impurities |
Detailed Experimental Protocol (Adapted from UPLC Method[4])
This protocol details a stability-indicating RP-UPLC method that has been shown to successfully separate Quetiapine from five of its potential impurities and degradation products.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (for analysis)
-
Perchloric acid (for analysis)
-
Water (HPLC grade)
-
Quetiapine reference standard and impurity standards
2. Chromatographic System:
-
An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% aqueous solution of triethylamine. Adjust the pH to 7.2 using perchloric acid.
-
Mobile Phase B: Mix acetonitrile and methanol in a ratio of 80:20 (v/v).
-
Diluent: Prepare a mixture of water, acetonitrile, and perchloric acid in the ratio of 200:800:0.13 (v/v/v).
4. Chromatographic Conditions:
-
Injection Volume: 1 µL
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 252 nm (for quantification), with PDA scanning from 200-400 nm for peak purity assessment.
-
Gradient Program:
-
Note: The specific gradient table from the source is required for exact replication. A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute all components, and then return to initial conditions for re-equilibration.
-
5. Sample Preparation:
-
Prepare a stock solution of Quetiapine and its impurities in the diluent.
-
For analysis of dosage forms, extract the drug product with the diluent to achieve a suitable final concentration.
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.[7]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. waters.com [waters.com]
- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. bepls.com [bepls.com]
- 7. japsonline.com [japsonline.com]
Welcome to the technical support center for the chromatographic analysis of quetiapine and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of quetiapine and its related compounds.
Issue 1: Poor resolution between quetiapine and a known related compound.
Q: I am observing poor resolution between my quetiapine peak and a known impurity. How can I improve the separation?
A: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve the separation between quetiapine and its related compounds, ranging from simple adjustments to more comprehensive method development.
Initial Steps:
-
Verify System Suitability: Before making changes, ensure your system is performing optimally. Check system suitability parameters like theoretical plates, tailing factor, and reproducibility. The United States Pharmacopeia (USP) monograph for quetiapine fumarate impurities requires a resolution of not less than 4.0 between quetiapine desethoxy and quetiapine, and not less than 3.0 between quetiapine related compound B and quetiapine related compound G.
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like quetiapine. A slight adjustment in pH can significantly alter the retention times and selectivity. For basic compounds like quetiapine, operating at a lower pH (e.g., pH < 3) can ensure full protonation of silanol groups on the column, potentially reducing peak tailing and improving resolution.[1] Conversely, adjusting the pH to be near the pKa of the analytes can also enhance selectivity, but may lead to peak shape issues if not carefully controlled.[2]
Method Optimization Strategies:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting peaks. A shallow gradient, where the percentage of the organic solvent increases slowly over time, allows for better separation of structurally similar compounds.[1]
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol or a mixture of both. Different organic solvents can offer different selectivities for your compounds of interest. For example, one method uses a mixture of acetonitrile and methanol (80:20 v/v) as the organic phase.[3][4]
-
Column Chemistry: The choice of stationary phase is crucial. While C18 columns are commonly used, switching to a different chemistry (e.g., C8, Phenyl-Hexyl) can provide alternative selectivity. Even different brands of C18 columns can yield varying results due to differences in packing material and end-capping.
-
Temperature Control: Column temperature affects viscosity and analyte retention. Lowering the temperature generally increases retention and can improve resolution, although it will also increase run time.[5] Conversely, increasing the temperature can improve efficiency but may decrease resolution if the peaks are already close. It's important to experiment within the stable range for your analytes and column.
Issue 2: Quetiapine peak is tailing.
Q: My quetiapine peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can affect both resolution and integration accuracy. Here’s a systematic approach to troubleshooting this problem.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine groups of quetiapine, causing peak tailing.
-
Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH (e.g., with a buffer like phosphate or an additive like triethylamine) can protonate the silanols and reduce these secondary interactions.[1][2] One successful method utilizes 0.1% aqueous triethylamine at pH 7.2.[3][4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.[1]
-
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from long tubing or improper fittings) can contribute to peak broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.[6]
-
Experimental Protocols
Below are detailed methodologies from published studies for the separation of quetiapine and its related compounds.
Method 1: RP-UPLC for Quetiapine and 5 Impurities [3][4]
| Parameter | Specification |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) |
| Mobile Phase A | 0.1 % aqueous triethylamine (pH 7.2) |
| Mobile Phase B | Acetonitrile and Methanol (80:20 v/v) |
| Gradient | Not specified in abstract, gradient elution used |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 252 nm |
| Injection Volume | 1 µL |
| Run Time | 5 minutes |
Method 2: RP-HPLC for Quetiapine and Related Compounds [7][8][9]
| Parameter | Specification |
| Column | C18 stationary phase |
| Mobile Phase | Phosphate buffer (pH 6.6) : Acetonitrile : Methanol (45:40:15 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Method 3: Stability-Indicating HPLC Method [10]
| Parameter | Specification |
| Column | X-bridge C18, 150x4.6 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | Binary gradient mode |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
FAQs
Q: What are the common related compounds of quetiapine?
A: Common related compounds include process impurities and degradation products. Some frequently cited examples are:
-
Quetiapine N-oxide[3]
-
Quetiapine S-oxide[3]
-
Des-ethanol quetiapine (Que-IV)[3]
-
A piperazine-related compound[7]
-
A lactam-related compound[7]
-
An ethanol-related compound[7]
-
A dimer impurity[3]
Q: How can I perform a forced degradation study for quetiapine?
A: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[11] A typical study involves exposing quetiapine to various stress conditions:[12]
-
Acid Hydrolysis: Reflux with 1N HCl at 80°C for 1 hour, followed by neutralization.
-
Base Hydrolysis: Stress with 2N NaOH for 2 hours, followed by neutralization.
-
Oxidative Degradation: Treat with 30% H₂O₂ at 60°C for 1 hour. Quetiapine is known to be susceptible to oxidation, forming N-oxide and S-oxide.[3][11]
-
Thermal Degradation: Expose the solid drug to high temperatures (e.g., 120°C for 12 hours).
-
Photolytic Degradation: Expose a solution of the drug to UV and visible light.
After exposure, the stressed samples are analyzed to see if the degradation products are well-resolved from the main quetiapine peak.
Visualizations
Caption: Troubleshooting workflow for poor resolution.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. greenpharmacy.info [greenpharmacy.info]
"minimizing degradation of quetiapine during analytical testing"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of quetiapine during analytical testing.
Troubleshooting Guides
Issue: Peak tailing or poor peak shape for quetiapine in RP-HPLC.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Quetiapine is a basic compound and can interact with residual silanol groups on the C18 column, leading to peak tailing.
-
Solution 1: pH Adjustment: Ensure the mobile phase pH is controlled. A lower pH (around 3) can protonate the silanol groups and reduce interactions.[1] Conversely, a mid-range pH (around 6.6-7.2) can also be effective, depending on the buffer system.[2][3]
-
Solution 2: Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[2]
-
Solution 3: Column Selection: Employ a column with end-capping or a different stationary phase (e.g., C8) that may exhibit fewer secondary interactions.[4][5]
-
Issue: Appearance of unknown peaks in the chromatogram.
Possible Causes & Solutions:
-
On-Column Degradation: The analytical conditions themselves might be causing the degradation of quetiapine.
-
Solution 1: Mobile Phase pH: Extreme pH values in the mobile phase can cause hydrolysis. Quetiapine is known to degrade under both acidic and basic conditions.[6][7] It is crucial to work within a validated pH range.
-
Solution 2: Temperature Control: High column temperatures can accelerate degradation. Maintain the column oven at a consistent and validated temperature, for instance, 25°C or 40°C.[2][3]
-
-
Sample Preparation Induced Degradation: The way samples are prepared can introduce degradants.
-
Solution 1: Solvent Choice: Use a neutral and compatible diluent for sample preparation. A mixture of water and acetonitrile is commonly used.[2]
-
Solution 2: Light Exposure: Protect samples from light, as photolytic degradation can occur.[7][8] Use amber vials or work under reduced light conditions.
-
Solution 3: Oxidative Stress: Avoid exposure to oxidizing agents. If the presence of peroxides in solvents is suspected, use fresh, high-purity solvents. Quetiapine is particularly susceptible to oxidative degradation.[6][7][9]
-
Issue: Inconsistent retention times for the quetiapine peak.
Possible Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of shifting retention times.
-
Column Equilibration: Insufficient column equilibration can lead to drifting retention times.
-
Solution: Extended Equilibration: Equilibrate the column with the mobile phase for an adequate amount of time (e.g., 30 minutes or until a stable baseline is achieved) before injecting any samples.
-
-
Flow Rate Fluctuation: Issues with the HPLC pump can cause variations in the flow rate.
-
Solution: System Maintenance: Ensure the HPLC system is properly maintained, including pump seals and check valves.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for quetiapine?
A1: Quetiapine is susceptible to degradation through several pathways, primarily:
-
Oxidative degradation: This is a significant degradation pathway, leading to the formation of N-oxide and S-oxide impurities.[2][6][7]
-
Hydrolysis: Degradation occurs under both acidic and basic conditions.[6][7] Forced degradation studies show significant breakdown in the presence of acids (like 0.1N HCl) and bases (like 0.1N NaOH).[6]
-
Photodegradation: Exposure to UV light can also lead to the degradation of quetiapine.[7][8]
Q2: What is a suitable diluent for preparing quetiapine standard and sample solutions?
A2: A mixture of water and an organic solvent like acetonitrile is a commonly used and effective diluent. For example, a mixture of water, acetonitrile, and perchloric acid in a ratio of 200:800:0.13 (v/v/v) has been reported as a suitable diluent.[2] Using the mobile phase as the diluent is also a common practice to ensure peak shape and compatibility.[1][3]
Q3: How can I prevent oxidative degradation of quetiapine during analysis?
A3: To minimize oxidative degradation:
-
Use high-purity (HPLC grade) solvents to avoid contaminants like peroxides.
-
Prepare solutions fresh and avoid long-term storage unless stability has been proven.
-
Consider de-gassing the mobile phase to remove dissolved oxygen.
-
If working with biological matrices, consider the addition of antioxidants like ascorbic acid, especially during long-term storage.[11]
Q4: What are the optimal storage conditions for quetiapine solutions?
A4: Quetiapine solutions should be protected from light by using amber glassware or light-blocking containers. For short-term storage, refrigeration at 4°C is recommended.[11] For long-term storage, freezing at -20°C may be necessary, but freeze-thaw stability should be evaluated.[12] Solution stability should be validated as part of the method development process.[10]
Quantitative Data Summary
Table 1: Summary of Forced Degradation Conditions for Quetiapine
| Stress Condition | Reagent/Condition | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours | 84.9% | [6] |
| Base Hydrolysis | 0.1N NaOH | 24 hours | 33.1% | [6] |
| Oxidation | 3% H₂O₂ | 24 hours | 11.5% | [6] |
| Acid Hydrolysis | 0.1N HCl | 48 hours | 100% | [6] |
| Base Hydrolysis | 0.1N NaOH | 48 hours | 66.1% | [6] |
| Oxidation | 30% H₂O₂ at 60°C | - | Significant Degradation | [2] |
Table 2: Recommended Chromatographic Conditions for Quetiapine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | Waters Symmetry C8, 250 x 4.6mm, 5µm | C18 stationary phase |
| Mobile Phase | A: 0.1% aqueous triethylamine (pH 7.2)B: Acetonitrile:Methanol (80:20 v/v) | Buffer and Acetonitrile | Phosphate buffer pH 6.6:Acetonitrile:Methanol (45:40:15) |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | Ambient | 25°C |
| Detection λ | 252 nm | 290 nm | 220 nm |
| Reference | [2] | [4] | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-UPLC Method
This protocol is based on a validated method for the determination of quetiapine in pharmaceutical dosage forms.[2]
-
Chromatographic System:
-
UPLC system with a UV detector.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).
-
Column Temperature: 40°C.
-
Detector Wavelength: 252 nm.
-
Injection Volume: 1 µL.
-
Flow Rate: 0.5 mL/min.
-
-
Reagent Preparation:
-
Solvent A: 0.1% aqueous triethylamine, pH adjusted to 7.2.
-
Solvent B: Acetonitrile and methanol mixture (80:20 v/v).
-
Diluent: Water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).
-
-
Gradient Program:
-
A specific gradient elution program using Solvent A and Solvent B is required to separate quetiapine from its impurities. The exact gradient table from the reference should be followed.
-
-
Sample Preparation:
-
Prepare stock solutions of quetiapine standard and samples in the diluent.
-
Filter the final solutions through a 0.2 µm nylon or PVDF syringe filter before injection.
-
Visualizations
Caption: General workflow for the analytical testing of quetiapine.
Caption: Troubleshooting decision tree for quetiapine degradation.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. bepls.com [bepls.com]
- 5. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 7. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Quetiapine Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of quetiapine and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of quetiapine impurities?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of quetiapine impurities, which are often present at low concentrations, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity[1]. Biological matrices like plasma and serum contain numerous endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of quetiapine and its impurities in the MS source[2].
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using a post-extraction spike method[1][3]. This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. A significant difference in the peak areas suggests the presence of ion suppression or enhancement. The matrix factor (MF) can be calculated, and if it deviates significantly from 1, matrix effects are present. Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement[3].
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects[1][4]. A SIL-IS, such as quetiapine-d8 or norquetiapine-d8, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the peak area ratio of the analyte to the SIL-IS[4]. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively[4].
Q4: Can you suggest a suitable internal standard for quetiapine impurity analysis if a SIL-IS is unavailable?
A4: When a stable isotope-labeled internal standard is not available, a structural analog can be used. For quetiapine analysis, clozapine has been successfully used as an internal standard[5][6]. Another option is carbamazepine[7]. It is crucial to validate the chosen analog to ensure it has similar chromatographic behavior and ionization characteristics to quetiapine and its impurities to effectively compensate for matrix effects.
Troubleshooting Guides
Issue 1: Ion Suppression or Enhancement Observed
Symptoms:
-
Inconsistent and non-reproducible analyte peak areas.
-
Lower than expected analyte response.
-
Poor accuracy and precision in quality control samples.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis[1].
-
Protein Precipitation (PPT): A simple and rapid method, but may not be sufficient for removing all interfering phospholipids. Acetonitrile is a common precipitation solvent[7][8].
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. For weakly basic compounds like quetiapine and its impurities, adjusting the sample pH to an alkaline value (e.g., pH 10) can improve extraction efficiency into an organic solvent like tert-Butyl methyl ether[4].
-
Solid-Phase Extraction (SPE): Provides a more rigorous cleanup and can significantly reduce matrix components[1][4]. SPE cartridges can be selected to specifically bind the analytes of interest while allowing matrix components to be washed away.
-
-
Optimize Chromatographic Separation: Ensure that quetiapine and its impurities are chromatographically separated from the regions where matrix components elute[1][4].
-
Modify the mobile phase gradient profile to better resolve the analytes from interfering peaks.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Using ultra-high-performance liquid chromatography (UHPLC) can provide better resolution and narrower peaks, reducing the chances of co-elution with matrix components[9].
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression[3][4][9].
-
Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the elution of highly retained matrix components, preventing them from entering the MS source[9].
Issue 2: Low Analyte Recovery
Symptoms:
-
Consistently low peak areas for both the analyte and internal standard.
-
Inability to reach the desired lower limit of quantification (LLOQ).
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Low recovery often stems from the sample preparation process.
-
Optimize LLE Parameters: Experiment with different extraction solvents, adjust the pH of the aqueous phase, and vary the solvent-to-sample ratio to improve extraction efficiency[4].
-
Check SPE Method: Ensure the correct sorbent material is being used for the analytes. Review the loading, washing, and elution steps to prevent premature elution or incomplete recovery of the analytes.
-
Assess Analyte Stability: Quetiapine can be sensitive to acidic and oxidative conditions[10][11]. Ensure the sample processing and storage conditions do not lead to degradation.
-
-
Review Reconstitution Solvent: After evaporating the extraction solvent, ensure the reconstitution solvent is strong enough to fully dissolve the analytes. Incomplete dissolution will lead to low recovery.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for quetiapine from various studies, illustrating the effectiveness of different sample preparation techniques.
| Analyte | Sample Preparation Method | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Quetiapine | Liquid-Liquid Extraction | Clozapine | > 90% | < 4.3% | [5] |
| Quetiapine | Protein Precipitation | Haloperidol | Not Reported | IS-normalized ME: 1.03 | [12] |
| Quetiapine | Protein Precipitation | Carbamazepine | Not Reported | Not Reported | [7] |
| Quetiapine | Liquid-Liquid Extraction | Stable Isotope-Labeled IS | Not Reported | Not Reported | [13] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Quetiapine in Plasma
This protocol is adapted from a validated method for the determination of quetiapine in human plasma[5].
-
Sample Preparation: To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., clozapine).
-
pH Adjustment: Add 50 µL of 0.1N NaOH and vortex for 1 minute to basify the sample.
-
Extraction: Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane). Vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an aliquot onto the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is based on the methodology described by Matuszewski et al. (2003).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at a known concentration.
-
Set B (Post-Spike Sample): Extract blank plasma using the developed sample preparation method. Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Pre-Spike Sample): Spike the analyte and internal standard into blank plasma before starting the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: A general workflow for identifying and mitigating matrix effects.
Caption: A decision tree for troubleshooting ion suppression issues.
Caption: The mechanism of electrospray ion suppression by matrix components.
References
- 1. longdom.org [longdom.org]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
"strategies to reduce the formation of Quetiapine Hydroxy Impurity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Quetiapine Hydroxy Impurity and other related degradation products during their experiments.
Troubleshooting Guides
Issue 1: Increased levels of this compound detected in the sample.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | Quetiapine is known to be susceptible to oxidation, leading to the formation of impurities such as this compound, Quetiapine N-oxide, and Quetiapine S-oxide.[1] |
| 1. Inert Atmosphere: During synthesis and formulation, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | |
| 2. Antioxidants: Consider the addition of antioxidants to the formulation. While specific studies on antioxidants for this compound are limited, common pharmaceutical antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid could be evaluated for their efficacy. | |
| 3. Chelating Agents: Trace metal ions can catalyze oxidative degradation. The inclusion of a chelating agent such as edetate disodium (EDTA) or citric acid may help to sequester these ions and improve stability. | |
| Inappropriate pH | The stability of Quetiapine is pH-dependent. Significant degradation has been observed in both strongly acidic and basic conditions. |
| 1. pH Control: Maintain the pH of the formulation within a stable range. Studies have shown that Quetiapine Fumarate has a pH-dependent solubility and stability, with a study indicating minimal degradation (maximum 2%) in the pH range of 1.2 to 7.4.[2] | |
| 2. Buffer Selection: Utilize a suitable buffer system to maintain the target pH throughout the shelf-life of the product. | |
| Photo-degradation | Quetiapine is photosensitive and can degrade upon exposure to light, which can contribute to the formation of various impurities.[3] |
| 1. Light Protection: Protect the sample from light at all stages of manufacturing, storage, and handling by using amber-colored containers or light-resistant packaging.[3] | |
| High Temperature | Elevated temperatures during processing or storage can accelerate degradation reactions. |
| 1. Temperature Control: Maintain controlled temperature conditions during manufacturing and storage as specified for the product. Avoid exposure to excessive heat. | |
| Reactive Excipients | Certain excipients or impurities within excipients (e.g., peroxides in polymers) can react with Quetiapine and promote degradation. |
| 1. Excipient Screening: Conduct compatibility studies with all excipients to ensure they do not promote the degradation of Quetiapine. | |
| 2. High-Purity Excipients: Use high-purity grades of excipients with low levels of reactive impurities. |
Issue 2: Variability in impurity levels between batches.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Manufacturing Process | Variations in process parameters can lead to different levels of impurities. |
| 1. Process Parameter Review: For wet granulation processes, review and control critical parameters such as the amount of granulation fluid, mixing time, and drying temperature and time, as these can impact the stability of the final product.[4][5][6][7] | |
| 2. Raw Material Consistency: Ensure the consistent quality of the starting materials and excipients. | |
| Inadequate Control of Atmosphere | Inconsistent exposure to oxygen during manufacturing can lead to variable levels of oxidative impurities. |
| 1. Standardize Inerting: Implement and validate a standardized procedure for maintaining an inert atmosphere during critical manufacturing steps. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is an oxidative degradation product of Quetiapine.[1] Its formation is primarily attributed to the oxidation of the quetiapine molecule. This can be exacerbated by exposure to oxygen, light, high temperatures, and inappropriate pH conditions.
Q2: What are the major degradation pathways for Quetiapine?
A2: The major degradation pathways for Quetiapine are oxidative, hydrolytic, and photolytic degradation.[8] Oxidative degradation can lead to the formation of this compound, Quetiapine N-oxide, and Quetiapine S-oxide.[1][9] Hydrolytic degradation can occur under both acidic and basic conditions.[3] Photodegradation occurs upon exposure to light.[3]
Q3: What is the optimal pH for a Quetiapine formulation to ensure stability?
A3: Based on available studies, a pH range of 1.2 to 7.4 appears to be where Quetiapine exhibits greater stability, with one study reporting a maximum of 2% degradation within this range.[2] It is crucial to conduct formulation-specific pH stability studies to determine the optimal pH for your product.
Q4: Are there any specific excipients that should be avoided?
A4: Excipients containing reactive impurities, such as peroxides, should be used with caution as they can promote oxidative degradation. It is essential to conduct thorough drug-excipient compatibility studies. For oral suspensions, some studies have shown that different vehicles can impact stability, with 'Ora-Blend' demonstrating better stability for a quetiapine suspension compared to 'Ora-Sweet'.
Q5: How can I protect my Quetiapine samples from photodegradation?
A5: To protect Quetiapine from photodegradation, it is crucial to handle and store the substance and its formulations in light-resistant containers, such as amber glass vials or bottles, and to avoid exposure to direct sunlight or strong artificial light.[3]
Data Presentation
Table 1: Summary of Quetiapine Fumarate Degradation under Forced Conditions
| Stress Condition | Time | % Degradation of Quetiapine Fumarate | Reference |
| 0.1N HCl | 24 hours | 84.9% | [3] |
| 0.1N HCl | 48 hours | 100% | [3] |
| 0.1N NaOH | 24 hours | 33.1% | [3] |
| 0.1N NaOH | 48 hours | 66.1% | [3] |
| 3% H₂O₂ | 24 hours | 11.5% | [3] |
| 3% H₂O₂ | 48 hours | 100% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Quetiapine Fumarate
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of Quetiapine Fumarate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Keep the solution at 60°C for a specified period (e.g., 2, 6, 24 hours). After the specified time, cool the solution and neutralize it with 1N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Keep the solution at 60°C for a specified period. After the specified time, cool the solution and neutralize it with 1N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a specified period. Also, heat a solution of the drug substance at 60°C.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Quetiapine and its Impurities
This is an example of an HPLC method that can be used to separate Quetiapine from its degradation products. Method optimization and validation are required for specific applications.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.02 M phosphate buffer (pH adjusted to 5.5)
-
Gradient: A suitable gradient program to achieve separation (e.g., starting with a higher percentage of Mobile Phase B and gradually increasing the percentage of Mobile Phase A).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Major degradation pathways of Quetiapine.
Caption: Troubleshooting workflow for high hydroxy impurity.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Process Parameters for Continuous Manufacturing of Quetiapine Fumarate Immediate Release Tablets Using Twin Screw Wet Granulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimal Separation of Quetiapine Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column and troubleshooting common issues encountered during the separation of quetiapine and its impurities via HPLC and UPLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column type for quetiapine impurity analysis?
A1: For the separation of quetiapine and its related substances, reversed-phase columns are the most widely recommended. C18 and C8 columns are excellent starting points.[1][2] Several studies have demonstrated successful separation using columns like the Waters Symmetry C8, X-bridge C18, and Zorbax Eclipse XDB C18.[1][2] The choice between C18 and C8 often depends on the specific impurities being targeted; C18 columns generally offer higher retention for non-polar compounds, while C8 columns can provide better peak shape for basic compounds like quetiapine.
Q2: What are the typical mobile phase compositions used for this separation?
A2: A common mobile phase setup involves a gradient elution using a buffered aqueous phase and an organic modifier.[1][2]
-
Aqueous Phase (Mobile Phase A): Often consists of a phosphate buffer or ammonium acetate buffer.[1][2] The pH is a critical parameter and is typically adjusted to be in the acidic range (e.g., pH 3.0 with orthophosphoric acid) to ensure the ionization state of quetiapine and its impurities, which aids in achieving good peak shape and resolution.[1]
-
Organic Phase (Mobile Phase B): Acetonitrile is the most commonly used organic modifier.[1][2] Methanol can also be used, sometimes in combination with acetonitrile.[3]
Q3: What are the critical parameters to optimize for better separation?
A3: Key parameters for optimization include:
-
pH of the mobile phase: Directly influences the retention and peak shape of ionizable compounds like quetiapine.
-
Gradient profile: The slope and duration of the gradient are crucial for resolving closely eluting impurities.
-
Column temperature: Maintaining a consistent and elevated column temperature (e.g., 40°C) can improve peak shape and reduce viscosity.[2][3]
-
Flow rate: Affects resolution and analysis time. A typical flow rate is 1.0 mL/min for HPLC methods.[1][2]
-
Detection wavelength: A wavelength of around 220 nm or 252 nm is often used for the detection of quetiapine and its impurities.[2][3]
Q4: Are there UPLC methods available for faster analysis?
A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) methods offer significantly faster analysis times without compromising resolution. A reported UPLC method utilizes an Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column, achieving separation of quetiapine and five of its impurities within a 5-minute run time.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition or pH. | Optimize the mobile phase pH to ensure proper ionization of all analytes. Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect column selection. | Try a different column chemistry (e.g., switch from C18 to C8 or a phenyl column). Consider a column with a smaller particle size for higher efficiency.[2] | |
| Column temperature is too low. | Increase the column temperature to improve efficiency and reduce mobile phase viscosity.[2][3] | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a base-deactivated column. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[3] |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Extracolumn dead volume. | Ensure all fittings and tubing are appropriate for the HPLC/UPLC system to minimize dead volume. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Fluctuations in mobile phase composition or temperature. | Use a high-quality pump capable of delivering a precise and stable mobile phase composition. Employ a column oven to maintain a constant temperature. | |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use high-purity solvents and freshly prepared mobile phases. Implement a needle wash step in the injection sequence. Analyze a blank injection to identify the source of contamination. |
| Low Sensitivity | Incorrect detection wavelength. | Optimize the detection wavelength to the absorption maximum of the impurities of interest.[3] |
| Poor peak shape. | Address any peak tailing or broadening issues as described above to improve peak height. |
Data Presentation: Comparison of HPLC Columns for Quetiapine Impurity Separation
| Column | Dimensions | Mobile Phase | Key Findings | Reference |
| Waters Symmetry C8 | 250 x 4.6mm, 5µm | Buffer: Acetonitrile (40:60) | Good separation of quetiapine and its process-related impurities. | [1] |
| X-bridge C18 | 150x4.6 mm, 3.5 μm | A: 5 mM Ammonium Acetate, B: Acetonitrile (gradient) | Achieved good resolution between critical peak pairs (Impurity-B & analyte > 4.5). | [2] |
| Zorbax eclipsed XDB C18 | Not specified | Not specified | Good resolution between synthetic impurities and degradation products. | |
| Agilent Eclipse Plus C18, RRHD | 50 mm x 2.1 mm, 1.8 µm | A: 0.1 % aqueous triethylamine (pH 7.2), B: Acetonitrile:Methanol (80:20 v/v) (gradient) | Rapid UPLC method separating quetiapine and five impurities in 5 minutes. | [3] |
Experimental Protocols
Detailed HPLC Method for Quetiapine and Related Substances
This protocol is a synthesized example based on common practices found in the literature.[1][2]
1. Materials and Reagents:
-
Quetiapine Fumarate reference standard and impurity standards.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Orthophosphoric acid or Ammonium Acetate (for buffer preparation).
-
Triethylamine (optional, for reducing peak tailing).
2. Chromatographic Conditions:
-
Column: X-bridge C18, 150x4.6 mm, 3.5 μm.[2]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in HPLC grade water and filtering through a 0.45 µm membrane filter. Filter Mobile Phase B (acetonitrile) separately. Degas both mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the quetiapine fumarate reference standard in the diluent (typically a mixture of the initial mobile phase) to obtain a known concentration.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of the impurity standards in the diluent.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing quetiapine in the diluent to a suitable concentration.
4. System Suitability:
-
Before sample analysis, perform system suitability tests by injecting a solution containing quetiapine and key impurities.
-
Acceptance Criteria (Example):
-
Resolution between critical peak pairs > 2.0.
-
Tailing factor for the quetiapine peak < 1.5.
-
Relative standard deviation (RSD) for replicate injections < 2.0%.
-
5. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
Mandatory Visualizations
Caption: Experimental workflow for quetiapine impurity analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Robustness Testing of Analytical Methods for Quetiapine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for quetiapine and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is the purpose of robustness testing for analytical methods of quetiapine impurities?
Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] Its purpose is to provide an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories or instruments.[2] For quetiapine impurity analysis, this ensures that the method consistently and accurately quantifies impurities even with minor fluctuations in experimental conditions.
Q2: Which parameters are typically evaluated in a robustness study for an HPLC method for quetiapine impurities?
According to the International Council for Harmonisation (ICH) guidelines and published literature, the following parameters are commonly varied during robustness testing of HPLC methods for quetiapine impurities:
-
Flow rate of the mobile phase: Typically varied by ±0.1 mL/min to ±0.2 mL/min.[3][4]
-
Mobile phase composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is altered, for instance, by ±2% to ±10%.[2][3]
-
pH of the mobile phase buffer: The pH is adjusted by ±0.2 units.[5]
-
Column temperature: The temperature is typically varied by ±5°C.[4][6]
-
Wavelength of UV detection: Varied by ±2 nm to ±5 nm.
Troubleshooting Common Issues
Q3: I am observing significant peak tailing for quetiapine and its impurities. What are the potential causes and how can I resolve this?
Peak tailing is a common issue in HPLC analysis and can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.[7]
-
Evaluate Mobile Phase pH: The ionization state of quetiapine and its impurities is pH-dependent. An inappropriate mobile phase pH can lead to interactions with residual silanols on the column packing material, causing tailing. Ensure the mobile phase pH is optimized for good peak symmetry. For basic compounds like quetiapine, a lower pH can reduce these interactions.[8][9]
-
Assess Column Condition: A deteriorating column with a partially blocked inlet frit or a void can cause peak distortion.[7][10] Try backflushing the column or, if the problem persists, replace the guard column or the analytical column itself.
-
Consider Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, leading to tailing. Using a base-deactivated column or adding a competing base like triethylamine to the mobile phase can mitigate this issue.[6]
Q4: I am struggling with poor resolution between quetiapine and one of its known impurities. What steps can I take to improve separation?
Poor resolution can compromise the accuracy of impurity quantification. Here are some strategies to enhance separation:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic and aqueous phases of the mobile phase can significantly impact selectivity and resolution. A systematic approach, such as varying the organic content in small increments, is recommended.
-
Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[11]
-
Adjust the Column Temperature: Temperature can affect the selectivity of the separation. Experimenting with different column temperatures (e.g., in 5°C increments) may improve the resolution between critical peak pairs.[12]
-
Change the Stationary Phase: If optimizing the mobile phase and other parameters does not yield the desired resolution, consider using a column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).
Q5: My retention times are drifting from one injection to the next. What could be the cause?
Retention time instability can be frustrating and can affect the reliability of peak identification. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient elution methods.
-
Mobile Phase Instability: If the mobile phase is prepared by mixing volatile solvents, preferential evaporation of one component can alter the composition over time, leading to retention time shifts. Prepare fresh mobile phase regularly and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Variations in the ambient laboratory temperature can affect retention times if a column thermostat is not used. Maintaining a constant column temperature is crucial for reproducible chromatography.[12]
-
Pump Performance Issues: Leaks in the pump, check valves, or seals can lead to inconsistent flow rates and, consequently, variable retention times. Regular maintenance of the HPLC system is essential.
Experimental Protocols
Protocol 1: Robustness Testing of an HPLC Method
This protocol outlines a typical procedure for conducting a robustness study for an analytical method for quetiapine impurities.
-
Prepare Standard and Sample Solutions:
-
Prepare a stock solution of quetiapine fumarate and its known impurities at a suitable concentration in the chosen diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a system suitability solution containing quetiapine and its impurities to monitor resolution and other chromatographic parameters.
-
Prepare a sample solution of the quetiapine drug product.
-
-
Define the Deliberate Variations:
-
Identify the method parameters to be varied (e.g., flow rate, mobile phase pH, column temperature, organic phase composition).
-
Define the range of variation for each parameter (e.g., flow rate: 1.0 ± 0.2 mL/min; pH: 6.8 ± 0.2).
-
-
Perform Chromatographic Analysis:
-
Set the HPLC system to the nominal (original) method conditions and inject the system suitability and sample solutions to establish a baseline.
-
Systematically vary each parameter one at a time, keeping the others at their nominal values.
-
For each variation, inject the system suitability and sample solutions in replicate (e.g., n=3).
-
-
Evaluate the Results:
-
For each condition, calculate the system suitability parameters: tailing factor, theoretical plates, and resolution between critical peak pairs.
-
Determine the retention time and peak area for quetiapine and each impurity.
-
Assess the impact of each variation on the analytical results. The method is considered robust if the results remain within the predefined acceptance criteria.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating method.[13]
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Acid Degradation: Reflux a solution of quetiapine fumarate in 1N HCl at 80°C for 1 hour. Neutralize the solution with 1N NaOH.[14]
-
Base Degradation: Stress a solution of quetiapine fumarate with 2N NaOH for 2 hours. Neutralize the solution with 2N HCl.[14]
-
Oxidative Degradation: Treat a solution of quetiapine fumarate with 3% hydrogen peroxide at room temperature for 2 hours.[13][15]
-
Thermal Degradation: Expose solid quetiapine fumarate to a temperature of 120°C for 12 hours.[14]
-
Photolytic Degradation: Expose a solution of quetiapine fumarate to UV light (e.g., in a photostability chamber) for a specified duration.[3]
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Analysis: Dilute the stressed samples to an appropriate concentration and analyze them using the developed HPLC method with a photodiode array (PDA) detector to check for peak purity and identify degradation products.
Data Presentation
Table 1: Effect of Flow Rate Variation on System Suitability Parameters
| Flow Rate (mL/min) | Retention Time of Quetiapine (min) | Tailing Factor of Quetiapine | Resolution (Quetiapine/Impurity X) |
| 0.8 | 4.1 | 1.2 | 2.8 |
| 1.0 (Nominal) | 3.3 | 1.1 | 3.0 |
| 1.2 | 2.8 | 1.1 | 3.2 |
Table 2: Effect of Mobile Phase Composition Variation on System Suitability Parameters
| Mobile Phase Composition (Buffer:Organic) | Retention Time of Quetiapine (min) | Tailing Factor of Quetiapine | Resolution (Quetiapine/Impurity X) |
| 65:35 | 4.5 | 1.1 | 3.5 |
| 60:40 (Nominal) | 3.3 | 1.1 | 3.0 |
| 55:45 | 2.5 | 1.2 | 2.7 |
Table 3: Effect of Column Temperature Variation on System Suitability Parameters
| Column Temperature (°C) | Retention Time of Quetiapine (min) | Tailing Factor of Quetiapine | Resolution (Quetiapine/Impurity X) |
| 35 | 3.5 | 1.2 | 2.9 |
| 40 (Nominal) | 3.3 | 1.1 | 3.0 |
| 45 | 3.1 | 1.1 | 3.1 |
Visualizations
Caption: Workflow for Robustness Testing of an Analytical Method.
Caption: Troubleshooting Guide for HPLC Peak Tailing.
References
- 1. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijbpr.com [ijbpr.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. japsonline.com [japsonline.com]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. chromtech.com [chromtech.com]
- 13. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. greenpharmacy.info [greenpharmacy.info]
Technical Support Center: Method Validation for Low-Level Quetiapine Impurities
Welcome to the technical support center for analytical scientists and researchers in drug development. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the unique challenges encountered during the validation of analytical methods for low-level impurities in quetiapine. Drawing from extensive field experience and established scientific principles, this resource aims to be your first point of reference for overcoming common hurdles in your laboratory.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Chromatography & Peak Shape Issues
Question 1: I'm observing significant peak tailing for my low-level quetiapine impurities. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing basic compounds like quetiapine and its related impurities on silica-based reversed-phase columns. The primary cause is often secondary interactions between the protonated basic analytes and ionized residual silanol groups on the stationary phase surface.[1] At low concentrations, these interactions are more pronounced, leading to poor peak shape.
Probable Causes & Solutions:
-
Silanol Interactions:
-
Mobile Phase pH Adjustment: Quetiapine has basic nitrogen atoms. Working at a low mobile phase pH (around 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2] A buffer such as 10-20 mM phosphate is effective for this purpose.[2]
-
Use of a Competing Base: Adding a "silanol blocker" or a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can neutralize the active silanol sites.[3]
-
Column Selection: Employing a column with a base-deactivated stationary phase or an end-capped column is highly recommended for analyzing basic compounds.[1] Modern hybrid particle columns, such as those with bridged ethylene hybrid (BEH) technology, often provide excellent peak shape for basic analytes over a wider pH range.[4]
-
-
Column Overload: While less common for low-level impurities, it's a possibility if the impurity is present at a higher than expected concentration or if the injection volume is too large. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or improper fittings) can lead to peak broadening and tailing, which is more noticeable for early-eluting peaks. Ensure all connections are secure and tubing lengths are minimized.[1]
Question 2: My baseline is noisy, making it difficult to accurately integrate low-level impurity peaks. What troubleshooting steps should I take?
Answer:
A noisy baseline can significantly impact the limit of detection (LOD) and limit of quantitation (LOQ). The source of baseline noise can be chemical or instrumental. A systematic approach is key to identifying and resolving the issue.
Troubleshooting Workflow for Baseline Noise:
Caption: A systematic approach to troubleshooting baseline noise.
Detailed Steps:
-
Mobile Phase:
-
Preparation: Ensure the mobile phase is freshly prepared using HPLC-grade solvents and reagents. Aqueous mobile phases are prone to microbial growth, which can contribute to noise.
-
Degassing: Inadequate degassing can lead to bubble formation in the detector cell. Use an online degasser or sparge the mobile phase with helium.
-
-
HPLC System:
-
Pump: Check for pressure fluctuations. A rhythmic baseline noise often points to issues with the pump, such as worn piston seals or malfunctioning check valves.
-
Detector: A dirty flow cell or a failing lamp can be a significant source of noise. Flush the flow cell and check the lamp's energy output.
-
Question 3: I am struggling to achieve adequate resolution between two closely eluting quetiapine impurities. What are my options?
Answer:
Achieving a resolution of at least 1.5 is crucial for accurate quantitation. When impurities elute closely, several chromatographic parameters can be adjusted.
Strategies for Improving Resolution:
| Parameter | Action | Rationale |
| Mobile Phase | Adjust the organic-to-aqueous ratio. A shallower gradient can improve the separation of complex mixtures. | Modifies the retention times of the analytes, potentially increasing the separation between them. |
| pH | Modify the mobile phase pH. | Can alter the ionization state of the impurities, leading to differential retention. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano column). | Different stationary phases offer different selectivities based on analyte properties like aromaticity or polarity. |
| Temperature | Increase the column temperature. | Can improve peak shape and sometimes alter selectivity. |
| Flow Rate | Decrease the flow rate. | Often increases resolution, but at the cost of longer run times. |
Method Validation & Specificity
Question 4: During my forced degradation studies for quetiapine, I'm seeing a significant number of degradation products. How do I ensure my method is truly stability-indicating?
Answer:
A stability-indicating method must be able to separate the drug substance from its degradation products, process impurities, and excipients. Forced degradation studies are essential to demonstrate this. Quetiapine is known to degrade under oxidative and hydrolytic conditions.[5]
Key Degradation Pathways and Products:
-
Oxidative Degradation: Quetiapine is susceptible to oxidation, leading to the formation of N-oxide and S-oxide impurities.[3]
-
Acidic/Basic Hydrolysis: Degradation under hydrolytic conditions can also occur.[5] One identified degradation product under acidic stress has a mass-to-charge ratio (m/z) of 402.
Protocol for Ensuring Specificity:
-
Perform Forced Degradation: Subject quetiapine to a range of stress conditions (e.g., acid, base, oxidation, heat, and light) as per ICH guidelines.
-
Analyze Stressed Samples: Run the stressed samples using your developed method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the main quetiapine peak in the presence of degradation products. The peak should be spectrally homogeneous.
-
Resolution: Ensure that all degradation products are well-resolved from the quetiapine peak and from each other. The resolution between critical peaks should be greater than 1.5.
Workflow for Demonstrating Specificity:
Caption: Workflow to confirm the stability-indicating nature of the method.
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters I need to consider for a low-level quetiapine impurity method according to ICH Q2(R1)?
A1: For a quantitative impurity method, the following parameters are crucial:
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Specificity: As discussed, the ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For impurities, this is a critical parameter.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q2: What are some specific challenges related to the chemical properties of quetiapine that I should be aware of during method development?
A2: Quetiapine's chemical structure presents a few challenges:
-
Basic Nature: As mentioned, the presence of piperazine and other nitrogen-containing moieties makes it a basic compound, prone to interactions with silanol groups on silica-based columns, leading to peak tailing.
-
Potential for Oxidation: The thioether linkage in the dibenzothiazepine ring is susceptible to oxidation, forming the S-oxide. The piperazine nitrogen can also be oxidized to an N-oxide. This necessitates careful handling of samples and consideration of oxidative degradation pathways.
-
Multiple Impurities: The synthesis of quetiapine can result in several process-related impurities. Additionally, degradation can lead to a complex impurity profile. A highly efficient and selective method is therefore required.
Q3: What are some typical acceptance criteria for the validation of a low-level impurity method?
A3: While specific criteria can vary based on the application and regulatory expectations, here are some general guidelines:
| Validation Parameter | Typical Acceptance Criteria for Low-Level Impurity Methods |
| Specificity | Peak purity index > 0.99; Resolution between adjacent peaks > 1.5 |
| LOQ | Signal-to-noise ratio ≥ 10; Acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery) at the LOQ concentration |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery within 80-120% over the specified range |
| Precision (Repeatability) | %RSD ≤ 5% for concentrations at the specification limit |
| Robustness | System suitability parameters should remain within acceptable limits after minor variations in method parameters. |
References
- 1. labcompare.com [labcompare.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
- 5. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Filter Compatibility for Quetiapine Impurity Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate syringe filters for quetiapine impurity testing by HPLC and UPLC.
Frequently Asked Questions (FAQs)
Q1: Why is syringe filter selection critical for quetiapine impurity testing?
A1: Proper filter selection is crucial to ensure the accuracy and reliability of your results. An incompatible filter can lead to several issues, including:
-
Analyte Adsorption: The active pharmaceutical ingredient (API) or its impurities can bind to the filter membrane, leading to artificially low quantification and potentially out-of-specification results.[1][2]
-
Filter Extractables and Leachables: Chemical compounds can be extracted from the filter housing or membrane by the sample solvent, introducing extraneous peaks in the chromatogram. These peaks can interfere with the detection and quantification of impurities.[1][2]
-
Incomplete Filtration: If the filter is not compatible with the sample matrix, it can lead to clogging and incomplete removal of particulates, which can damage the HPLC/UPLC column and instrument.[1][2]
Q2: Which syringe filter membranes are recommended for quetiapine impurity analysis?
A2: Based on published validated methods and general chemical compatibility principles, the following membranes are recommended:
-
Polyvinylidene difluoride (PVDF): Several validated HPLC and UPLC methods for quetiapine and its related compounds specifically mention the use of PVDF filters. It is known for its low protein binding and broad chemical compatibility.
-
Nylon: Nylon filters have also been used in validated methods for quetiapine analysis. However, nylon membranes can sometimes exhibit higher analyte binding, especially with acidic or basic compounds, so validation is critical.
-
Polytetrafluoroethylene (PTFE): Hydrophilic PTFE is an excellent choice due to its broad solvent compatibility and very low analyte binding characteristics. For samples in organic solvents, hydrophobic PTFE is also a suitable option.[1]
Q3: What pore size should I use for my syringe filter?
A3: The choice of pore size depends on your chromatographic system:
-
For standard HPLC systems (with columns having >3 µm particle size): A 0.45 µm pore size filter is generally sufficient to protect the column from particulate matter.[3]
-
For UPLC or HPLC systems with columns having ≤3 µm particle size: A 0.2 µm pore size filter is recommended to prevent column plugging.[3]
Q4: Do I need to discard the initial volume of filtrate?
A4: Yes, it is a good practice to discard the first 1-2 mL of the filtrate. This helps to saturate any potential binding sites on the filter membrane and flush out any potential extractables, ensuring that the collected sample is representative.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of quetiapine or its impurities | Analyte Adsorption: The analyte may be binding to the syringe filter membrane. | 1. Switch Membrane Type: If using a Nylon filter, consider switching to a low-binding membrane like PVDF or hydrophilic PTFE. 2. Pre-saturate the Filter: Discard a larger initial volume of filtrate (e.g., 2-3 mL) to saturate the binding sites. 3. Perform a Filter Validation Study: Compare the filtered sample to a centrifuged, unfiltered sample to quantify the recovery. |
| Extra, unidentified peaks in the chromatogram | Extractables and Leachables: The filter membrane or housing may be releasing chemical compounds into your sample. | 1. Change Filter Type: Select a syringe filter certified for low extractables for HPLC or LC/MS. 2. Pre-rinse the Filter: Flush the filter with the mobile phase or a solvent compatible with your sample before filtering the actual sample. 3. Run a Filter Blank: Filter your sample solvent (blank) and inject it to see if the extra peaks originate from the filter. |
| High backpressure after injecting filtered sample | Incomplete Filtration: The filter pore size may be too large for the particle size in your sample, or the filter is clogged. | 1. Use a Smaller Pore Size: If using a 0.45 µm filter with a UPLC system, switch to a 0.2 µm filter. 2. Use a Pre-filter: For highly particulate-laden samples, use a syringe filter with a built-in glass fiber pre-filter. 3. Check for Filter Clogging: If the filtration process becomes difficult, the filter may be clogged. Use a fresh filter. |
| Inconsistent or non-reproducible results | Variability in Filtration Technique or Filter Quality: Inconsistent discard volumes or lot-to-lot variability in filters can affect results. | 1. Standardize the Filtration Protocol: Ensure a consistent discard volume and filtration speed for all samples. 2. Use High-Quality Filters: Source filters from a reputable manufacturer with good lot-to-lot consistency. 3. Perform Filter Validation: As part of method validation, confirm that the chosen filter provides consistent results. |
Data Presentation
The following tables summarize typical recovery data for different analytes and filter types to illustrate the importance of filter selection. While quetiapine was not specifically tested in this dataset, the data for compounds with varying chemical properties provide a useful reference.
Table 1: Analyte Recovery Comparison for Different Syringe Filter Membranes
| Filter Membrane | Mean Relative Recovery (%) |
| PTFE | 99.9 |
| Nylon | 99.6 |
| Regenerated Cellulose (RC) | 100.1 |
| Polyethersulfone (PES) | 100.2 |
Data is representative and compiled from studies on various drug compounds. Actual recovery for quetiapine should be experimentally verified.[1]
Table 2: Chemical Compatibility of Common Syringe Filter Membranes
| Solvent/Solution | Nylon | PTFE | PVDF | PES |
| Acetonitrile | G | E | G | G |
| Methanol | G | E | G | G |
| Water | E | E | E | E |
| Acids (Strong) | P | E | G | P |
| Bases (Strong) | G | E | G | E |
E = Excellent, G = Good, P = Poor. Compatibility can be concentration-dependent.
Experimental Protocols
Protocol 1: Syringe Filter Compatibility Validation
This protocol outlines a procedure to validate the suitability of a chosen syringe filter for the analysis of quetiapine and its impurities.
-
Prepare a Standard Solution: Prepare a solution of quetiapine and its known impurities at a concentration relevant to your analysis.
-
Prepare a Centrifuged Sample (Control): a. Take an aliquot of the standard solution. b. Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any particulates. c. Carefully transfer the supernatant to an HPLC vial. This represents 100% recovery.
-
Prepare Filtered Samples: a. Take several aliquots of the standard solution. b. For each aliquot, use a different type of syringe filter (e.g., PVDF, Nylon, PTFE) with the desired pore size (0.45 µm or 0.2 µm). c. Discard the first 1-2 mL of the filtrate. d. Collect the subsequent filtrate into an HPLC vial.
-
Analysis: a. Inject the control and all filtered samples into the HPLC/UPLC system. b. Run the analysis using your validated method for quetiapine impurity testing.
-
Data Evaluation: a. Compare the peak areas of quetiapine and its impurities in the filtered samples to the centrifuged control sample. b. Calculate the percent recovery for each analyte with each filter type. c. A suitable filter should show a recovery of >98% for all analytes of interest and introduce no interfering peaks.
Visualizations
Caption: Workflow for selecting a compatible syringe filter.
Caption: Decision tree for troubleshooting low analyte recovery.
References
Technical Support Center: Quetiapine Hydroxy Impurity Stability
A Guide for Researchers and Drug Development Professionals
Introduction
Welcome to the technical support guide for managing the stability of Quetiapine Hydroxy Impurity. Quetiapine is an atypical antipsychotic agent whose chemical structure is susceptible to degradation under various stress conditions.[1] The formation of impurities, such as this compound (also known as Quetiapine EP Impurity I or Desethanol Quetiapine), is a critical quality attribute that must be monitored and controlled.[2][3] This impurity is formed when the ethylene glycol side chain is shortened to a single hydroxyethyl group.[3][4] Understanding the impact of pH on the stability of this specific impurity is paramount for developing robust analytical methods, stable formulations, and ensuring drug product safety and efficacy.
This guide provides in-depth FAQs and troubleshooting protocols designed to address the practical challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, chemically known as 2-[4-(dibenzo[b,f][5][6]thia-zepin-11-yl)piperazin-1-yl]ethanol, is a process-related impurity and potential degradant of Quetiapine.[3][7] Its presence and concentration in the drug substance or product are strictly regulated. The stability of any impurity is a concern because its degradation can lead to the formation of new, uncharacterized substances, potentially impacting the safety profile of the drug. Furthermore, an unstable impurity reference standard can lead to inaccurate quantification in analytical testing, compromising quality control.
Q2: How does pH generally affect the stability of Quetiapine and its related compounds?
Forced degradation studies on the parent drug, Quetiapine, provide critical insights. Quetiapine is highly susceptible to degradation under both hydrolytic and oxidative conditions.[1]
-
Acidic Conditions: Significant degradation is observed. One study reported that after 24 hours in 0.1N HCl, 84.9% of Quetiapine was degraded, reaching 100% degradation after 48 hours.[8] Another study utilized reflux in 0.1 N HCl for eight hours specifically to increase the abundance of a degradant.[9]
-
Basic Conditions: Quetiapine also degrades in alkaline environments. In 0.1N NaOH, 33.1% degradation was observed after 24 hours, increasing to 66.1% after 48 hours.[8]
-
Neutral & Near-Neutral pH: While more stable than at pH extremes, degradation can still occur, especially under thermal or oxidative stress. Some analytical methods use mobile phases with a pH around 7.2, indicating short-term stability for analytical runs.[5] Quetiapine's solubility is also pH-dependent, typical of a weak base.[10]
Given the structural similarity, it is scientifically reasonable to assume that this compound will exhibit comparable lability at pH extremes.
Troubleshooting Guide: Experimental Challenges
Q3: I'm observing a decrease in the Hydroxy Impurity peak area in my acidic mobile phase during an HPLC sequence. What is likely happening?
This is a classic sign of on-instrument degradation. The acidic environment of your mobile phase is likely causing the Hydroxy Impurity to degrade over the course of your analytical run, especially if the samples are sitting in the autosampler for an extended period.
Causality: The dibenzothiazepine ring system, common to both Quetiapine and its hydroxy impurity, is known to be unstable in strong acid.[1][8] Protons in the mobile phase can catalyze hydrolysis or other rearrangement reactions, transforming the impurity into one or more new compounds that elute at different retention times or are not detected at your chosen wavelength.
Troubleshooting Steps:
-
Minimize Sample Residence Time: Run a shorter sequence or re-order your sequence to analyze critical samples first.
-
Increase Mobile Phase pH: If your chromatography allows, adjust the mobile phase pH to be closer to neutral (e.g., pH 5.5 - 7.0). A phosphate buffer is often a good choice.[6]
-
Cool the Autosampler: Set your autosampler temperature to 2-8°C to slow the rate of degradation.
-
Perform a Time-Course Study: Re-inject the same vial at regular intervals (e.g., 0, 2, 4, 8, 12 hours) to quantify the rate of degradation in the autosampler and determine an acceptable run time.
Q4: My stability study of the Hydroxy Impurity at low pH shows the main peak decreasing, but no new peaks are appearing. Where is the mass going?
This scenario suggests several possibilities related to the nature of the degradation products.
Possible Causes:
-
Non-UV Absorbing Degradants: The impurity may be degrading into smaller fragments that do not possess a chromophore and are therefore "invisible" to a UV detector.
-
Poor Chromatographic Retention: The degradants could be highly polar and are eluting in the solvent front (void volume), co-eluting with the injection peak.
-
Adsorption: The degradation products may be highly reactive or "sticky," causing them to irreversibly adsorb to the column packing material or instrument tubing.
-
Precipitation: The degradant may not be soluble in the sample matrix after the pH-induced chemical change.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mass balance issues.
Q5: How do I design a definitive pH stability study for the this compound reference standard?
A robust study requires systematic variation of pH while controlling other parameters. The goal is to determine the pH range of maximum stability and identify the primary degradation pathways.
Key Design Pillars:
-
Broad pH Range: Use a series of buffers covering the pharmaceutically relevant range (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4, 9.0).
-
Controlled Temperature: Perform the study at both accelerated (e.g., 40°C) and room temperature (25°C) conditions.
-
Defined Time Points: Sample at logarithmic or linear intervals (e.g., 0, 2, 4, 8, 24, 48 hours) depending on the expected rate of degradation.
-
Validated Method: Use a pre-validated, stability-indicating HPLC method capable of resolving the hydroxy impurity from Quetiapine and any potential new degradants.[5][11]
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of the hydroxy impurity across a range of pH values.
1. Materials & Reagents:
- This compound reference standard
- HPLC-grade Acetonitrile and Methanol
- Purified Water (18 MΩ·cm)
- Buffer salts: HCl, KCl, Potassium Hydrogen Phthalate, Phosphate buffers (KH₂PO₄, K₂HPO₄), Borate buffers.
- Calibrated pH meter.
2. Buffer Preparation:
- Prepare a series of buffers (e.g., 50 mM concentration) at the following pH values:
- pH 1.2 (0.1 N HCl)
- pH 4.5 (Acetate Buffer)
- pH 6.8 (Phosphate Buffer)
- pH 7.4 (Phosphate Buffer)
- pH 9.0 (Borate Buffer)
3. Sample Preparation:
- Prepare a stock solution of the Hydroxy Impurity in a suitable organic solvent (e.g., Acetonitrile or Methanol) at 1 mg/mL.
- For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 50 µg/mL. Ensure the organic solvent content is low (<5%) to not significantly alter the pH.
- Prepare a control sample diluted in purified water.
- Prepare a T=0 sample for immediate analysis by diluting the stock solution with the initial mobile phase.
4. Incubation and Sampling:
- Store all buffer solutions in tightly sealed vials at a controlled temperature (e.g., 40°C).
- Protect samples from light to prevent photodegradation.[12]
- At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.
- If necessary, neutralize the sample with an appropriate acid or base before injection to prevent on-column degradation.
- Immediately analyze the aliquot using the stability-indicating HPLC method (Protocol 2).
5. Data Analysis:
- Calculate the percentage of the Hydroxy Impurity remaining at each time point relative to the T=0 sample.
- Plot % Remaining vs. Time for each pH condition.
- Calculate the area of any new degradation peaks and express them as a percentage of the total area to monitor degradation product formation.
Protocol 2: Stability-Indicating HPLC Method
This method is a generalized starting point based on published literature for Quetiapine and its impurities.[5][6][13] It must be validated for your specific application.
1. Chromatographic Conditions:
- Column: Zorbax SB-Phenyl, 4.6 x 250 mm, 5 µm or equivalent.[6]
- Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8.[13]
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-5 min: 20% B
- 5-25 min: 20% to 70% B
- 25-30 min: 70% B
- 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.[6]
- Injection Volume: 10 µL.
- Diluent: 50:50 Acetonitrile:Water.
2. System Suitability:
- Prepare a solution containing Quetiapine and this compound.
- Resolution: The resolution between the two peaks should be >2.0.
- Tailing Factor: The tailing factor for the Hydroxy Impurity peak should be <1.5.
- Reproducibility: The relative standard deviation (%RSD) for five replicate injections should be <2.0%.
Data Summary & Visualization
Table 1: Expected Degradation Profile of Quetiapine (Parent Drug) Under Forced Stress Conditions
This table summarizes typical degradation behavior for Quetiapine, which can serve as a predictive model for its Hydroxy Impurity.[1][8]
| Stress Condition | Reagent | Time | Temperature | Expected Degradation | Primary Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Ambient | >80% | Hydrolysis products |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Ambient | >30% | Hydrolysis products |
| Oxidation | 3% H₂O₂ | 24 hours | Ambient | >10% | N-Oxide, S-Oxide[4][5] |
| Thermal | - | 48 hours | 60°C | Minimal | - |
| Photolytic | UV Light | 24 hours | Ambient | Variable | Photoproducts[12] |
Diagram: General Degradation Pathway
Caption: Conceptual pathway from parent drug to impurity and its subsequent degradation.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 329216-67-3 [chemicalbook.com]
- 3. Identification, isolation, synthesis and characterization of impu...: Ingenta Connect [ingentaconnect.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. clearsynth.com [clearsynth.com]
- 8. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. greenpharmacy.info [greenpharmacy.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Quetiapine Hydroxy Impurity
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical products is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Quetiapine and its critical process-related impurity, often referred to as Quetiapine Hydroxy Impurity. This impurity is typically an oxidative degradation product, such as Quetiapine N-oxide or Quetiapine S-oxide. The following sections detail various HPLC methodologies, their performance characteristics, and experimental protocols to assist in selecting and implementing a suitable analytical method for quality control and stability studies.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the specific impurity to be quantified, the required sensitivity, and the available instrumentation. Below is a summary of different reported HPLC methods validated for the determination of Quetiapine and its related substances, including oxidative impurities.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters Symmetry C8 (250 x 4.6mm, 5µm)[1] | Agilent Eclipse Plus C18, RRHD (50 mm x 2.1 mm, 1.8 µm)[2] | C18 stationary phase | X-bridge C18 (150x4.6 mm, 3.5 μm)[3] |
| Mobile Phase | Buffer and Acetonitrile (gradient)[1] | A: 0.1 % aqueous triethylamine (pH 7.2), B: Acetonitrile:Methanol (80:20 v/v) (gradient)[2] | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15)[4][5] | A: 5 mM ammonium Acetate, B: Acetonitrile (gradient)[3] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] | 1.0 mL/min[4][5] | 1.0 ml/min[3] |
| Detection Wavelength | 290 nm[1] | 252 nm[2] | 220 nm[4][5] | 220 nm[3] |
| Injection Volume | 10 µL[1] | 1 µL[2] | 20 µL[4][5] | 10 µL[3] |
| Linearity Range | 50-150 % of test concentration[1] | Not explicitly stated | LOQ to 120% of standard concentration[4] | Not explicitly stated |
| LOD | 0.0000437 µg/ml[1] | Not explicitly stated | Equivalent to 1% of target concentration[4] | Impurity-A, B: 27 ng/mL; Impurity-3: 14 ng/mL[3] |
| LOQ | 0.0001325 µg/ml[1] | Not explicitly stated | Equivalent to 4% of target concentration[4] | Impurity-A, B: 80 ng/mL; Impurity-3: 40 ng/mL[3] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 96% to 102%[4] | 90.7% to 103.9%[3] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Adequate for the precision study[4] | < 3.5%[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of an analytical method. The following are protocols for the key experiments cited in the comparison table.
Method 1: RP-HPLC for Quetiapine and its Impurities[1]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a Waters Symmetry C8 (250 x 4.6mm, 5µm) column.
-
Mobile Phase Preparation: The mobile phase consists of a buffer and acetonitrile. The buffer is prepared by dissolving a suitable phosphate salt in water and adjusting the pH to 3.0 with orthophosphoric acid. Both the buffer and acetonitrile are filtered through a 0.45µ membrane filter and degassed prior to use. A gradient elution program is employed.
-
Standard Solution Preparation: A standard stock solution of Quetiapine is prepared by dissolving 100 mg of Quetiapine in a 100 mL volumetric flask containing 25 mL of the mobile phase, followed by sonication for 20 minutes and dilution to the mark with the mobile phase.
-
Sample Solution Preparation: An accurately weighed portion of the sample is dissolved in the mobile phase to achieve a known concentration.
-
Chromatographic Conditions: The flow rate is maintained at 1.0 mL/min, the column temperature is ambient, and the detection wavelength is set to 290 nm. The injection volume is 10 µL.
Method 2: Stability-Indicating RP-UPLC Method[2]
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector and an Agilent Eclipse Plus C18, RRHD (50 mm x 2.1 mm, 1.8 µm) column.
-
Mobile Phase Preparation: Mobile phase A is 0.1% aqueous triethylamine with the pH adjusted to 7.2. Mobile phase B is a mixture of acetonitrile and methanol in an 80:20 v/v ratio. A gradient elution is used for the separation.
-
Chromatographic Conditions: The flow rate is 0.5 mL/min, the column oven temperature is 40°C, and the detection wavelength is 252 nm. The injection volume is 1 µL.
Method 3: RP-HPLC for Related Compounds in Quetiapine Hemifumarate[4][5]
-
Chromatographic System: An HPLC system with a UV detector and a C18 stationary phase column.
-
Mobile Phase Preparation: A mixture of phosphate buffer (pH 6.6), acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v) is used as the mobile phase.
-
Chromatographic Conditions: The flow rate is 1.0 mL/min, the column temperature is 25 °C, and the detection is performed at 220 nm. The injection volume is 20 µL.
Method 4: Stability-Indicating HPLC Method for Related Substances[3]
-
Chromatographic System: A liquid chromatograph with a UV detector and an X-bridge C18 (150x4.6 mm, 3.5 μm) column.
-
Mobile Phase Preparation: Mobile phase A is 5 mM ammonium acetate, and mobile phase B is acetonitrile. A binary gradient mode is used.
-
Chromatographic Conditions: The flow rate is maintained at 1.0 ml/min, the column temperature is 40°C, and the detection wavelength is 220 nm. The injection volume is 10 µL.
Visualizing the HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Logical Comparison of HPLC Method Performance
The choice of an HPLC method is often a trade-off between different performance characteristics. The following diagram illustrates the logical relationship and considerations when comparing different HPLC methods for impurity analysis.
Caption: Comparison of HPLC Method Attributes.
Identification of this compound
The term "this compound" generally refers to oxidative degradation products of Quetiapine. The two most prominently reported oxidative impurities are Quetiapine N-oxide and Quetiapine S-oxide.[6] These impurities are formed by the oxidation of the nitrogen atom in the piperazine ring or the sulfur atom in the dibenzothiazepine ring, respectively. Their structures have been confirmed through spectral analysis, including Mass Spectrometry and NMR.[6] When developing or validating an HPLC method, it is crucial to ensure that the method can effectively separate Quetiapine from these and other potential impurities to ensure accurate quantification.
References
- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, isolation, synthesis and characterization of impu...: Ingenta Connect [ingentaconnect.com]
- 3. waters.com [waters.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to ICH Guidelines for Impurity Analytical Method Validation
For researchers, scientists, and drug development professionals, the validation of analytical procedures for impurities is a critical step in ensuring the safety and quality of pharmaceutical products. The International Council for Harmonisation (ICH) provides a framework for this process through its Q2(R2) guideline on the validation of analytical procedures. This guide offers a comparative overview of the validation parameters for both quantitative tests and limit tests for impurities, supported by a detailed experimental protocol for a typical High-Performance Liquid Chromatography (HPLC) method.
Comparison of Validation Parameters for Impurity Analysis
The validation of an analytical procedure for impurities involves a series of tests to demonstrate its suitability for the intended purpose. The required validation parameters differ slightly depending on whether the procedure is a quantitative test (determining the exact amount of an impurity) or a limit test (determining if an impurity is above or below a certain level). The following tables summarize the key validation parameters and their typical acceptance criteria as per ICH Q2(R2) guidelines.
Table 1: Validation Parameters for Quantitative Tests for Impurities
| Validation Parameter | Objective | Typical Acceptance Criteria & Methodology |
| Specificity | To ensure the analytical procedure can unequivocally assess the analyte in the presence of other components. | Demonstrate resolution between the impurity and other components (e.g., API, other impurities, degradation products). This is often achieved through forced degradation studies (acid, base, oxidation, heat, light).[1][2] Peak purity analysis (e.g., using a photodiode array detector) should confirm that the analyte peak is spectrally homogeneous. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1 or by statistical calculation from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Generally established with a signal-to-noise ratio of 10:1 or through statistical analysis. The LOQ should be at or below the reporting threshold for the impurity.[3] |
| Accuracy | The closeness of test results obtained by the method to the true value. | Assessed by determining the recovery of a known amount of impurity spiked into the sample matrix. Typically, a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each) is required.[4] Acceptance criteria for recovery can vary but are often in the range of 80-120% for impurities.[5] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay precision): Assessed by a minimum of 6 determinations at 100% of the test concentration or a minimum of 9 determinations over the specified range.[4] Intermediate Precision: Examines the effect of random events on the precision of the analytical procedure by varying factors such as days, analysts, and equipment. Acceptance Criteria: The Relative Standard Deviation (RSD) is typically expected to be ≤5% for impurity testing, though it can be higher for trace-level impurities.[6] |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentrations should be used to establish linearity.[4] The correlation coefficient (r) of the regression line should be ≥ 0.995.[5] A plot of the data and the residual plot should be visually inspected. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurity testing, the range should typically extend from the LOQ to 120% of the specification limit.[5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Typical variations to study include pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The effect on the results should be evaluated against predefined acceptance criteria. |
Table 2: Validation Parameters for Limit Tests for Impurities
| Validation Parameter | Objective | Typical Acceptance Criteria & Methodology |
| Specificity | To demonstrate that the analytical procedure can discriminate between the impurity and other components. | Similar to quantitative tests, specificity is demonstrated by showing that the procedure is unaffected by the presence of the API, other impurities, or degradation products. |
| Limit of Detection (LOD) | To establish the lowest concentration at which the impurity can be reliably detected. | The LOD must be at or below the limit concentration specified for the impurity. |
| Robustness | To ensure the method's reliability during normal usage. | Small, deliberate variations in method parameters should not affect the outcome of the test (i.e., whether the impurity is detected or not at the specified limit). |
Experimental Protocols: HPLC Method Validation for Impurities
The following provides a detailed, hypothetical protocol for the validation of an HPLC method for the quantification of a known impurity in a drug substance.
Specificity (Forced Degradation Study)
-
Objective: To demonstrate that the method is stability-indicating and can separate the impurity from the active pharmaceutical ingredient (API) and any degradation products.
-
Procedure:
-
Prepare solutions of the drug substance under the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed control sample and a blank, using the HPLC method.
-
Assess the chromatograms for the resolution between the impurity peak, the API peak, and any degradation product peaks.
-
Perform peak purity analysis on the impurity and API peaks in the stressed samples to confirm they are not co-eluting with other components.
-
Linearity
-
Objective: To establish a linear relationship between the concentration of the impurity and the detector response.
-
Procedure:
-
Prepare a stock solution of the impurity reference standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected range of the impurity (e.g., from the LOQ to 120% of the specification limit).
-
Inject each dilution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r) ≥ 0.995.
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples of the drug substance spiked with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare three replicate samples at each concentration level.
-
Analyze the spiked samples and a placebo sample.
-
Calculate the percentage recovery of the impurity at each concentration level.
-
-
Acceptance Criteria: The mean recovery should be within 80-120%.
Precision
-
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the drug substance spiked with the impurity at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 5.0%.
Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the impurity that can be quantified with acceptable precision and accuracy.
-
Procedure:
-
Prepare a series of low-concentration solutions of the impurity.
-
Inject each solution and determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Alternatively, calculate the LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Confirm the determined LOQ by analyzing a minimum of six replicate samples prepared at this concentration and demonstrating acceptable precision and accuracy.
-
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
Visualizing the Validation Process
To better understand the workflow and relationships within the validation process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the validation of an analytical procedure for impurities.
Caption: Interrelationship of key validation parameters for impurity analysis.
References
A Comparative Guide to Inter-Laboratory Methods for Quetiapine Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods employed for the identification and quantification of impurities in the atypical antipsychotic drug, quetiapine. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This document summarizes key performance data from different studies, details the experimental protocols, and offers a visual representation of a typical analytical workflow.
Comparison of Analytical Methods for Quetiapine Impurity Profiling
The determination of quetiapine and its related impurities is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control, stability testing, or in-depth structural elucidation of unknown impurities.
Several studies have developed and validated methods for the analysis of quetiapine impurities, including process-related impurities and degradation products.[1][2][3][4] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for developing stability-indicating methods that can separate the API from its degradation products.[1][5][6][7]
The following tables summarize the key validation parameters from different studies to facilitate a comparison of their performance.
Table 1: Comparison of HPLC and UPLC Methods for Quetiapine Impurity Analysis
| Parameter | Method 1: RP-HPLC[2] | Method 2: RP-UPLC[5] | Method 3: RP-HPLC[3] |
| Column | Waters Symmetry C8, 250 x 4.6mm, 5µm | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | C18 stationary phase |
| Mobile Phase | Buffer and acetonitrile (gradient elution) | 0.1% aqueous triethylamine (pH 7.2) and Acetonitrile:Methanol (80:20 v/v) (gradient elution) | Phosphate buffer pH 6.6:Acetonitrile:Methanol (45:40:15) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | 290 nm | 252 nm | 220 nm |
| Linearity Range | 50-150% of test concentration | Not explicitly stated | LOQ to 120% of standard concentration |
| LOD | 0.0000437 µg/mL | Not explicitly stated | 1% of target concentration |
| LOQ | 0.0001325 µg/mL | Not explicitly stated | 4% of target concentration |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 96% to 102% |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Adequate for the precision study |
Table 2: Characterized Impurities of Quetiapine
| Impurity Type | Impurity Name/Structure | Method of Identification | Reference |
| Process-Related | 2-(phenylthio)aniline | MS, IR, NMR | [8] |
| Process-Related | phenyl N-[2-(phenylthio)phenyl]carbamate | MS, IR, NMR | [8] |
| Process-Related | N,N'-bis[2-(phenylthio) phenyl]urea | MS, IR, NMR | [8] |
| Process-Related | 11‐(1-piperazinyl) dibenzo[b,f][1][9]thiazepine fumarate | MS, IR, NMR | [8] |
| Process-Related | 1,4-bis(dibenzo[b,f][1][9] thiazepin-11-yl)piperazine | MS, IR, NMR | [8] |
| Degradation (Oxidative) | Quetiapine N-oxide | LC-MS/MS | [1][7] |
| Degradation (Oxidative) | Quetiapine S-oxide | LC-MS/MS | [1][7] |
| Process-Related | desethanol quetiapine | HPLC, NMR, MS, IR | [10] |
| Process-Related | N-formyl piperazinyl thiazepine | HPLC, NMR, MS, IR | [10] |
| Process-Related | ethyl quetiapine | HPLC, NMR, MS, IR | [10] |
Experimental Protocols
This section provides a detailed overview of a typical experimental protocol for the analysis of quetiapine impurities using RP-HPLC, based on methodologies described in the cited literature.
Reagents and Materials
-
Quetiapine fumarate reference standard and impurity standards.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade/deionized).
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, sodium dihydrogen phosphate).
-
Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine).
Chromatographic Conditions (Example based on multiple sources)
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase A: A mixture of phosphate buffer (e.g., 20 mM, pH adjusted to 6.6) and methanol.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient starting with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B over a specified time to elute the impurities and the API.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[3]
-
Detection Wavelength: 220 nm, 252 nm, or 290 nm, depending on the absorption maxima of the impurities of interest.[2][3][5]
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of quetiapine fumarate reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).[2]
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity standard in a similar manner.
-
Working Standard Solution: Prepare the working standard solution by diluting the stock solutions to the desired concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the quetiapine fumarate drug substance or a crushed tablet powder in the diluent to achieve a target concentration. The solution may need to be sonicated and filtered through a 0.45 µm membrane filter before injection.
Forced Degradation Studies
To assess the stability-indicating nature of the method, forced degradation studies are performed on the quetiapine fumarate sample.[1][6]
-
Acid Degradation: Reflux the drug substance in a solution of hydrochloric acid (e.g., 0.1 M HCl).[1]
-
Base Degradation: Reflux the drug substance in a solution of sodium hydroxide (e.g., 0.5 N NaOH).[6]
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3% H2O2).[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).[6]
-
Photolytic Degradation: Expose the drug substance to UV light as per ICH Q1B guidelines.[6]
After exposure, the stressed samples are diluted appropriately and analyzed by the developed HPLC method to check for the separation of degradation products from the main peak.
Experimental Workflow for Quetiapine Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in quetiapine, from sample reception to the final report generation.
Caption: A flowchart of the quetiapine impurity analysis process.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. bepls.com [bepls.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of different HPLC columns for quetiapine impurities"
A deep dive into the optimal stationary phases for ensuring the purity and safety of this widely used atypical antipsychotic.
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like quetiapine is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for identifying and quantifying impurities. The choice of the HPLC column, the heart of the separation process, is critical in developing a robust and reliable method. This guide provides a comparative analysis of different HPLC columns used for the separation of quetiapine and its related substances, supported by experimental data from various studies.
The Critical Role of Column Selection
The successful separation of quetiapine from its process-related impurities and degradation products hinges on the selection of an appropriate stationary phase. The diverse chemical structures of these impurities necessitate a column that can provide adequate resolution and peak shape. Several reversed-phase columns have been successfully employed, with C18, C8, and Phenyl phases being the most common.
Comparative Overview of HPLC Columns
The following table summarizes the performance of different HPLC columns for the analysis of quetiapine impurities based on published literature. This allows for a direct comparison of their key chromatographic parameters.
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Key Findings | Reference |
| XBridge C18 | C18 | 150 x 4.6 | 3.5 | Gradient: 5 mM Ammonium Acetate and Acetonitrile | Achieved good separation between quetiapine and its related substances, with a resolution greater than 4.5 for the critical pair.[1] | [1] |
| Waters Symmetry C8 | C8 | 250 x 4.6 | 5 | Gradient: Buffer and Acetonitrile | Successfully used for the quantitative determination of process-related impurities of Quetiapine.[2] | [2] |
| Zorbax SB-Phenyl | Phenyl | 150 x 4.6 | 5 | Isocratic: Acetonitrile and 0.02 M phosphate buffer (pH 5.5) | Effective in separating quetiapine from its degradation products, N-oxide and lactam.[3] | [3] |
| Agilent Eclipse Plus C18, RRHD | C18 | 50 x 2.1 | 1.8 | Gradient: 0.1% aqueous triethylamine (pH 7.2) and Acetonitrile/Methanol | Provided better resolution and symmetrical peaks for all components compared to other stationary phases in a UPLC method.[4] | [4] |
| Generic C18 | C18 | - | - | Isocratic: Phosphate buffer (pH 6.6), Acetonitrile, and Methanol (45:40:15) | Efficient separation with a resolution greater than 2.9 between quetiapine and its impurities.[5][6] | [5][6] |
| Kromasil 100 | - | 30 x 3.0 | 3.5 | Gradient | Selected as suitable for the analysis of Quetiapine and its related impurities based on retention time and separation. | |
| Core-shell C18 | C18 | - | - | Isocratic | Allowed for the separation of all primary degradation products in a short run time.[3][7] | [3][7] |
Experimental Protocols: A Closer Look
To provide a clearer understanding of the methodologies, detailed experimental protocols from selected studies are outlined below.
Method 1: Using XBridge C18 Column[1]
-
Column: X-bridge C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile
-
Gradient: Binary gradient mode
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method 2: Using Waters Symmetry C8 Column[2]
-
Column: Waters Symmetry C8, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Buffer and Acetonitrile
-
Gradient: Gradient elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Method 3: Using Zorbax SB-Phenyl Column[3]
-
Column: Zorbax SB-Phenyl, 250 mm x 4.6 mm i.d., 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (50:50) at pH 5.5
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
Visualization of the Analytical Workflow
The selection of an appropriate HPLC column is a critical step in the overall workflow of quetiapine impurity analysis. The following diagram illustrates the logical progression from initial method development to final validation.
Caption: Logical workflow for HPLC column selection in quetiapine impurity analysis.
The subsequent diagram outlines a general experimental workflow for the comparative evaluation of different HPLC columns.
Caption: General experimental workflow for comparing HPLC columns.
Conclusion
The selection of an HPLC column for quetiapine impurity analysis is a multifaceted decision that depends on the specific impurities of interest and the desired chromatographic performance. While C18 columns are widely used and offer excellent hydrophobic retention, C8 columns provide a slightly less retentive alternative that can be advantageous for certain separations. Phenyl columns, with their unique pi-pi interaction capabilities, can offer alternative selectivity for aromatic impurities.
Ultimately, a thorough method development and validation process, including the screening of multiple column chemistries, is essential for establishing a robust and reliable analytical method for ensuring the quality and safety of quetiapine. The data and workflows presented in this guide serve as a valuable resource for analytical scientists in this endeavor.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UPLC and HPLC Methods for the Analysis of Quetiapine
This guide provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of the atypical antipsychotic drug, quetiapine. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental protocols and performance characteristics of each technique.
The data summarized herein is collated from various validated analytical methods to facilitate an objective comparison. While both HPLC and UPLC are powerful techniques for the analysis of pharmaceuticals, UPLC, a newer technology, generally offers significant advantages in terms of speed, resolution, and sensitivity.[1][2] This is primarily due to the use of smaller sub-2 µm stationary phase particles, which operate at higher mobile phase linear velocities.[1]
Experimental Protocols
Detailed methodologies for representative UPLC and HPLC methods for quetiapine analysis are outlined below. These protocols are based on published and validated methods.
UPLC Method Protocol
A stability-indicating reversed-phase UPLC method has been developed for the quantitative determination of quetiapine in pharmaceutical dosage forms.[1][3]
-
Chromatographic System: Agilent Eclipse Plus C18, RRHD (50 mm x 2.1 mm, 1.8 µm)[1][3]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 1 µL
-
Column Temperature: 35 °C
HPLC Method Protocol
A reversed-phase HPLC method has been established for the analysis of quetiapine fumarate in bulk and pharmaceutical formulations.[4][5]
-
Chromatographic System: INERTSIL C-18 ODS column (250 x 4.6mm, 5µm particle size)[4]
-
Mobile Phase: Methanol and 30 mM ammonium acetate (95:5 v/v)[4]
-
Elution: Isocratic
-
Flow Rate: 1 mL/min[4]
-
Detector: UV at 252 nm[4]
-
Injection Volume: 10 µL[4]
-
Run Time: 10 minutes[4]
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the UPLC and HPLC methods described above, allowing for a direct comparison of their performance.
| Validation Parameter | UPLC Method | HPLC Method |
| Linearity Range | 0.065 - 130 µg/mL | 2 - 64 µg/mL[4] |
| Correlation Coefficient (R²) | > 0.999 | 0.9992[4] |
| Precision (%RSD) | 0.38% (for assay)[1] | 1.457%[4] |
| Accuracy (% Recovery) | 98.8% - 101.2% | 100.28% (Inter-day), 100.48% (Intra-day)[5] |
| Limit of Detection (LOD) | Not explicitly stated | 0.0001 µg/mL[4] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.0003 µg/mL[4] |
| Retention Time | < 5 minutes[1][3] | 3.4 ± 0.5 minutes[4] |
| Tailing Factor | Not explicitly stated | 1.30[4] |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, such as comparing a new UPLC method with an existing HPLC method.
Discussion
The presented data highlights the primary advantages of UPLC over traditional HPLC for the analysis of quetiapine. The UPLC method demonstrates a significantly shorter run time, which can lead to higher sample throughput and reduced solvent consumption, resulting in cost savings.[6] The precision of the UPLC method, as indicated by the lower %RSD, is also superior to the reported HPLC method.
While the HPLC method shows a lower limit of detection and quantification, it is important to note that these values can be highly dependent on the specific instrument and experimental conditions. The successful transfer of USP methods from HPLC to UPLC systems has been demonstrated, often resulting in a significant reduction in analysis time while maintaining or improving chromatographic performance.[6] For instance, scaling a USP assay for quetiapine fumarate from HPLC to UPLC resulted in an 87% reduction in run time.[6]
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. mdpi.com [mdpi.com]
- 4. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 5. jocpr.com [jocpr.com]
- 6. lcms.cz [lcms.cz]
"comparison of detection techniques for Quetiapine Hydroxy Impurity"
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Quetiapine is paramount to ensure drug safety and efficacy. Quetiapine, an atypical antipsychotic, can degrade or contain process-related impurities, including Quetiapine Hydroxy Impurity. This guide provides an objective comparison of common analytical techniques used for the detection of this and other related impurities, supported by experimental data and detailed protocols.
Comparison of Detection Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for analyzing Quetiapine and its impurities.[1][2] While HPLC-UV is a robust and widely used method, LC-MS offers superior sensitivity and specificity, making it invaluable for identifying unknown impurities and characterizing degradation products.[1][3]
Quantitative Data Summary
The following table summarizes the performance characteristics of various methods reported in the literature for the detection of Quetiapine and its related substances. These parameters are indicative of the performance that can be expected for the analysis of this compound.
| Technique | Column | Mobile Phase | Wavelength/MS Detector | LOD | LOQ | Linearity Range | Reference |
| RP-HPLC | X-bridge C18, 150x4.6 mm, 3.5 µm | A: 5 mM Ammonium Acetate; B: Acetonitrile (Gradient) | 220 nm | Impurity-A: 27 ng/mL, Impurity-C: 14 ng/mL | Impurity-A: 80 ng/mL, Impurity-C: 40 ng/mL | N/A | [4] |
| RP-HPLC | Hyper chrome ODS-BP 5µm (4.6mm × 200mm) | 0.1% Orthophosphoric acid and Acetonitrile (80:20 v/v) | 210 nm | 3.70 µg/ml | 12.35 µg/ml | 20-400 µg/ml | [5] |
| RP-UPLC | Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) | A: 0.1 % aqueous triethylamine (pH 7.2); B: Acetonitrile and Methanol (80:20 v/v) (Gradient) | 252 nm | N/A | N/A | N/A | [6] |
| UPLC-Tof-MS | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μm | N/A | Time-of-Flight Mass Spectrometer | N/A | N/A | N/A | [7] |
| LC-MS/MS | N/A | N/A | Electrospray Ionization-Tandem Mass Spectrometry | N/A | N/A | N/A | [3][8] |
N/A : Not explicitly available in the cited reference for the specific impurity.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS based on published methods for Quetiapine impurity analysis.
RP-HPLC Method for Related Substances
This method is suitable for the quantitative determination of related substances of Quetiapine Fumarate in bulk drug samples.[4]
-
Chromatographic System:
-
Column: X-bridge C18, 150x4.6 mm, 3.5 µm
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector: UV at 220 nm
-
-
Mobile Phase:
-
Mobile Phase A: 5 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A binary gradient is employed.
-
-
Sample Preparation:
-
Concentration: 0.5 mg/ml of Quetiapine Fumarate.
-
RP-UPLC Method for Stability Indicating Assay
This method is designed for a rapid separation of Quetiapine from its degradation products.[6]
-
Chromatographic System:
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Detector: UV at 252 nm
-
-
Mobile Phase:
-
Solvent A: 0.1 % aqueous triethylamine (pH 7.2)
-
Solvent B: Acetonitrile and Methanol (80:20 v/v)
-
Gradient Program: A gradient elution is used to achieve separation within 5 minutes.
-
-
Diluent: A mixture of water, acetonitrile, and perchloric acid in the ratio of 200:800:0.13 (v/v/v).
LC-MS/MS for Impurity Identification and Characterization
LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and degradation products.[3][8]
-
Chromatographic System:
-
A suitable reversed-phase column is used to achieve separation of impurities.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) is commonly used.
-
Analysis: Full scan and product ion scan modes are utilized to obtain molecular weight information and fragmentation patterns, respectively.[3]
-
-
Stress Conditions for Forced Degradation:
Visualizing Analytical Workflows
The following diagrams illustrate the general workflows and decision-making processes in the analysis of Quetiapine impurities.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
Detecting Trace Levels of Quetiapine Hydroxy Impurity: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative analysis of analytical methodologies for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of Quetiapine Hydroxy Impurity, a key metabolite and potential impurity of the atypical antipsychotic drug Quetiapine. This guide summarizes quantitative data from various studies, details the experimental protocols, and offers a visual representation of a typical analytical workflow.
Comparison of Analytical Methods for this compound
The sensitivity of an analytical method is critical for the detection and quantification of trace impurities. The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be quantitatively measured with acceptable precision and accuracy, are key performance indicators. The following table summarizes the reported LOD and LOQ values for this compound (often referred to as 7-hydroxyquetiapine) using different analytical techniques.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Capillary Electrophoresis (CE) with Field-Enhanced Sample Stacking | Plasma | 1.00 ng/mL[1][2] | Not Reported |
| High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) | Rat Plasma | Not Reported | 0.086 µg/mL (86 ng/mL)[3][4] |
| Wastewater Analysis | Wastewater |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for the key methods cited in this guide.
Capillary Electrophoresis (CE) with Field-Enhanced Sample Stacking
This method demonstrated high sensitivity for the detection of 7-hydroxyquetiapine in plasma.[1][2]
-
Sample Pretreatment: Liquid-liquid extraction (LLE) was employed to remove interferences from the plasma matrix. tert-Butyl methyl ether was used as the extraction solvent.[1][2]
-
Separation Conditions: The analysis was performed using a separation buffer of 120 mM phosphate (pH 4.0) containing 0.005% (w/v) polyvinyl pyrrolidone and 40% (v/v) methanol.[1][2]
-
Injection and Separation: A methanol plug was applied at 0.3 psi for 6 seconds, followed by electrokinetic injection of the sample at 10 kV for 60 seconds. The separation voltage was set at 26 kV.[1][2]
-
Detection: The limit of detection (S/N = 3) for 7-hydroxyquetiapine was determined to be 1.00 ng/mL.[1][2]
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
This HPLC method was developed for the simultaneous determination of Quetiapine and its metabolites in rat plasma.[3][4]
-
Chromatographic System: A Zorbax Eclipse Plus C18 column (4.6 mm x 100 mm, 3.5 µm particle size) was used for separation.[3]
-
Mobile Phase: A gradient elution was performed with a mobile phase consisting of 10 mM acetate buffer (pH 5) and acetonitrile.[3]
-
Flow Rate and Temperature: The flow rate was maintained at 1 mL/min, and the column temperature was set to 35°C.[3]
-
Detection: A Diode-Array Detector (DAD) was used for detection at a wavelength of 225 nm.[3]
-
Quantification: The lower limit of quantification (LLOQ) for 7-hydroxyquetiapine was established at 0.086 µg/mL (86 ng/mL).[3][4]
Analytical Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the determination of this compound in a pharmaceutical sample.
Caption: A generalized workflow for the analysis of this compound.
References
- 1. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. iwaponline.com [iwaponline.com]
Comparative Guide to Analytical Methods for Quetiapine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise determination of impurities in quetiapine, an atypical antipsychotic, is a critical aspect of pharmaceutical quality control. This guide provides an objective comparison of various analytical methods used for quetiapine impurity analysis, supported by experimental data from published studies. The focus is on the key performance characteristics of accuracy and precision, essential for method validation and ensuring the safety and efficacy of the final drug product.
Comparison of Analytical Method Performance
The following tables summarize the accuracy and precision data from different validated analytical methods for the determination of quetiapine and its impurities. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), both of which have demonstrated suitability for this purpose.
Accuracy Data
Accuracy, typically evaluated through recovery studies, demonstrates the closeness of the experimental value to the true value. The data below showcases the percentage recovery of quetiapine and its impurities using different analytical methods.
| Method | Analyte | Concentration Level | Mean Recovery (%) | % RSD | Reference |
| RP-UPLC | Quetiapine | 50% - 150% | 99.9% | < 1.0 | [1] |
| RP-HPLC | Quetiapine & Impurities | 5% - 120% | 96% - 102% | N/A | [2] |
| RP-HPLC | Impurity A, B, C | LOQ, 0.1% - 0.5% | 90.7% - 103.9% | N/A | [3] |
| RP-HPLC | Quetiapine Fumarate | 80% - 120% | 100.0% - 100.4% | N/A | [4] |
| UV-Spectroscopy | Quetiapine Fumarate | 80% - 120% | 98% - 102% | N/A | [5] |
Precision Data
Precision reflects the degree of scatter between a series of measurements. It is typically expressed as the Relative Standard Deviation (% RSD) and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility.
| Method | Analyte | Precision Type | % RSD | Reference |
| RP-UPLC | Quetiapine | Repeatability (n=6) | 0.38% | [1] |
| RP-UPLC | Quetiapine | Intermediate Precision (n=6) | 0.38% | [1] |
| RP-HPLC | Quetiapine & Impurities | Intraday & Interday | "adequate" | [2] |
| RP-HPLC | Impurity A, B, C | Repeatability | < 3.5% | [3] |
| UV-Spectroscopy | Quetiapine Fumarate | Repeatability & Reproducibility | < 2% | [5] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for the analysis of quetiapine and its impurities by RP-HPLC and RP-UPLC. These methods are validated according to International Conference on Harmonisation (ICH) guidelines.[1][2][6]
General RP-HPLC/UPLC Workflow for Quetiapine Impurity Analysis
Caption: General workflow for quetiapine impurity analysis.
Forced Degradation Study Workflow
Forced degradation studies are essential to demonstrate the stability-indicating capability of an analytical method.[1][7]
Caption: Workflow for forced degradation studies.
Detailed Experimental Protocols
Below are representative experimental protocols for RP-UPLC and RP-HPLC methods, compiled from the cited literature.
RP-UPLC Method Protocol[1]
-
Instrumentation: Waters Acquity UPLC system with a binary solvent manager, sample manager, and PDA detector.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).
-
Mobile Phase A: 0.1% aqueous triethylamine (pH 7.2).
-
Mobile Phase B: Acetonitrile and methanol (80:20 v/v).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 2.0 50 4.0 80 4.5 30 | 5.0 | 30 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 1 µL.
-
Diluent: Water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).
RP-HPLC Method Protocol[2]
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: C18 stationary phase.
-
Mobile Phase: Phosphate buffer (pH 6.6), Acetonitrile, and Methanol (45:40:15 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
RP-HPLC Method for Related Substances[3]
-
Column: X-bridge C18, 150x4.6 mm, 3.5 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 0.5 mg/ml.
Conclusion
The presented data from various studies demonstrate that both RP-HPLC and RP-UPLC methods are capable of providing accurate and precise results for the analysis of quetiapine and its impurities. The choice between HPLC and UPLC often depends on the desired analysis speed and resolution, with UPLC offering faster run times.[1] The validation of these methods in accordance with ICH guidelines ensures their suitability for routine quality control and stability studies in the pharmaceutical industry. The provided experimental protocols can serve as a starting point for researchers in developing and implementing their own analytical methods for quetiapine impurity profiling. The successful transfer of the USP quetiapine fumarate impurity method across different LC platforms (HPLC, UHPLC, and UPLC) further highlights the robustness of these chromatographic techniques.[8][9]
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. jddtonline.info [jddtonline.info]
- 5. jetir.org [jetir.org]
- 6. bepls.com [bepls.com]
- 7. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to Stability-Indicating Methods for Quetiapine Fumarate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various stability-indicating analytical methods for the quantification of quetiapine fumarate in pharmaceutical dosage forms. The focus is on the specificity of these methods in the presence of degradation products generated under stress conditions, as mandated by the International Conference on Harmonization (ICH) guidelines.[1][2] The data presented is compiled from several validated studies and aims to assist in the selection and implementation of a suitable stability-indicating method for quality control and stability testing of quetiapine fumarate.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
A typical forced degradation protocol for quetiapine fumarate involves the following conditions:
-
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% or 30% H₂O₂).[1][3][4]
-
Thermal Degradation: Heating the sample (e.g., at 80°C for 36 hours).[4]
-
Photolytic Degradation: Exposing the sample to UV light.[2]
Significant degradation of quetiapine fumarate has been observed under oxidative and hydrolytic conditions.[3][4][5][6] For instance, one study reported 61.45% degradation under oxidative stress, 24.56% under acidic conditions, and 25.42% under alkaline conditions.[4] Another study noted that after 48 hours, 100% degradation occurred in 0.1N HCl and 3% H₂O₂, while 66.1% degradation was observed in 0.1N NaOH.[3]
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the stability-indicating analysis of quetiapine fumarate. The choice of method often depends on the desired run time and resolution.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Key Findings & Specificity |
| RP-UPLC [1][7] | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | Gradient elution with 0.1% aqueous triethylamine (pH 7.2) and Acetonitrile:Methanol (80:20 v/v) | 0.5 | 252 | ~2.5 | Separates quetiapine from five impurities/degradation products within a 5-minute run time.[1][7] |
| RP-HPLC [2] | Thermo column Symmetry C18 (4.6 x 150mm, 5 µm) | Sodium dihydrogen phosphate (pH 4.0) & Methanol (35:65 v/v) | 1.0 | Not Specified | ~6 | A simple and economical method for the estimation of quetiapine in bulk and tablet forms.[2] |
| RP-HPLC [4] | C18 column | Methanol, Acetonitrile, and Water (67:16:17) | 1.0 | 220 | Not Specified | Effective in separating the drug from degradation products, especially under oxidative stress.[4] |
| RP-HPLC [8] | Greece C18 (250 mm × 4.6 ID, 5 micron) | Methanol:Water (80:20), pH adjusted to 3 | 0.9 | 213 | 3.3 | The method was validated and shown to be specific and robust for routine quality control.[8] |
| RP-HPLC [9] | X-bridge C18, 150x4.6 mm, 3.5 µm | Gradient with 5 mM Ammonium Acetate and Acetonitrile | 1.0 | 220 | Not Specified | Capable of separating process-related impurities and degradants with good resolution.[9] |
Method Validation Summary
The presented methods have been validated according to ICH guidelines, demonstrating their suitability for their intended purpose.[2][9] Key validation parameters are summarized below.
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| RP-HPLC [4] | 10-50 | 3.27 | 9.92 | 99.68 - 100.37 |
| RP-HPLC [8] | 20-100 | 0.52 | 1.74 | Not Specified |
| RP-HPLC [10] | 10-80 | 18.815 | 57.016 | Not Specified |
| RP-HPLC [9] | Not Specified | Impurity A/B: 0.027, Impurity C: 0.014 | Impurity A/B: 0.080, Impurity C: 0.040 | 90.7 - 103.9 |
Workflow for Stability-Indicating Method Development
The development and validation of a stability-indicating method is a systematic process. The following diagram illustrates the typical workflow.
Caption: Workflow for the development and validation of a stability-indicating method.
This comprehensive guide highlights the critical aspects of selecting a stability-indicating method for quetiapine fumarate. The provided data and workflow aim to support researchers in making informed decisions for their analytical needs.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 4. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. greenpharmacy.info [greenpharmacy.info]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to System Suitability Parameters for Quetiapine Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of impurities in quetiapine fumarate is a critical aspect of quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques employed for this purpose. System suitability testing is an indispensable component of these analytical methods, ensuring the chromatographic system is performing adequately for the intended analysis. This guide provides a comparative overview of system suitability parameters for quetiapine impurity analysis, supported by experimental data and detailed protocols.
Comparison of System Suitability Parameters
System suitability parameters are essential to verify that the analytical system is suitable for its intended use on the day of analysis.[1] While specific values may vary slightly depending on the pharmacopeial monograph or the specific method being followed, the core parameters remain consistent. Below is a summary of typical system suitability parameters and their acceptance criteria for the analysis of quetiapine impurities, compiled from various validated methods.
| System Suitability Parameter | HPLC Method 1 (USP) | UPLC Method | General Acceptance Criteria (ICH/USP) |
| Resolution (Rs) | ≥ 4.0 (between quetiapine desethoxy and quetiapine)[2] | ≥ 1.5 (between Des-E and QUE)[3] | ≥ 1.5 - 2.0 |
| ≥ 3.0 (between quetiapine related compound B and G)[2] | |||
| Tailing Factor (T) | ≤ 2.0[2] | ≤ 2.0[3] | ≤ 2.0[1] |
| Theoretical Plates (N) | > 2000[4] | ≥ 30000[3] | Varies based on column and method |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 5.0%[2][5] | ≤ 2.0%[3] | ≤ 2.0% for replicate injections[1] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 5.0%[2][5] | Not specified | Generally expected to be low |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are representative experimental protocols for HPLC and UPLC analysis of quetiapine impurities.
Representative HPLC Protocol (Based on USP Monograph)
This protocol is a general representation and may require optimization based on the specific impurities of interest and the available instrumentation.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 3 µm particle size[6]
-
Mobile Phase: A gradient mixture of a phosphate buffer and a mixture of acetonitrile and methanol.[6] For example, a mobile phase consisting of acetonitrile:methanol:phosphate buffer (pH 6.6) in a 40:15:45 (v/v/v) ratio has been used.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 20 µL[6]
-
Column Temperature: 25 °C[6]
-
Detection: UV at 220 nm[6]
-
-
System Suitability Solution Preparation:
-
A solution containing quetiapine fumarate and its known impurities (e.g., quetiapine desethoxy, quetiapine related compound B, and quetiapine related compound G) is prepared in the mobile phase or a suitable diluent.[2] The concentrations are chosen to provide a response that is adequate for the evaluation of the system suitability parameters. For instance, a system suitability solution can be prepared at 1.0 mg/mL.[2]
-
Representative UPLC Protocol
UPLC methods offer faster analysis times and improved resolution.
-
Chromatographic System:
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[3]
-
Mobile Phase: A gradient elution using 0.1% aqueous triethylamine (pH 7.2) as solvent A and an 80:20 v/v mixture of acetonitrile and methanol as solvent B.[3]
-
Flow Rate: 0.5 mL/min[3]
-
Injection Volume: 1 µL[3]
-
Column Temperature: 40 °C[3]
-
Detection: UV at 252 nm[3]
-
-
System Suitability Solution Preparation:
-
A solution is prepared by dissolving the standard substance and impurities in a diluent to obtain a solution containing, for example, 3 µg/mL of an impurity (like Des-E) and 125 µg/mL of quetiapine.[3]
-
Logical Workflow for System Suitability Testing
The following diagram illustrates the logical workflow of performing a system suitability test prior to the analysis of quetiapine impurities.
Caption: Workflow for System Suitability Testing in Quetiapine Impurity Analysis.
References
- 1. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 2. waters.com [waters.com]
- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpr.com [ijbpr.com]
- 5. waters.com [waters.com]
- 6. japsonline.com [japsonline.com]
A Comparative Analysis of Forced Degradation Profiles of Quetiapine Salts
An objective guide for researchers, scientists, and drug development professionals on the stability of different quetiapine salt forms under various stress conditions. This guide provides a comprehensive summary of available experimental data and detailed methodologies to support formulation development and stability-indicating assay design.
Introduction
Quetiapine, an atypical antipsychotic, is available in various salt forms, with quetiapine fumarate being the most common. Understanding the intrinsic stability of different salt forms is crucial for drug development, as degradation can impact potency, safety, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. This guide provides a comparative overview of the forced degradation profiles of quetiapine fumarate and quetiapine hemifumarate, based on available scientific literature. Currently, there is a lack of publicly available, detailed forced degradation data for quetiapine hydrochloride.
Quetiapine Fumarate: A Detailed Degradation Profile
Quetiapine fumarate has been extensively studied under various stress conditions, revealing its susceptibility to hydrolytic and oxidative degradation.
Summary of Forced Degradation Data for Quetiapine Fumarate
| Stress Condition | Reagent/Details | Time | Temperature | % Degradation | No. of Degradation Products | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours | Not Specified | 84.9% | Not Specified | [1] |
| Acid Hydrolysis | 0.1N HCl | 48 hours | Not Specified | 100% | Not Specified | [1] |
| Acid Hydrolysis | 1N HCl | 1 hour | 80°C | Not Specified | Not Specified | [2] |
| Basic Hydrolysis | 0.1N NaOH | 24 hours | Not Specified | 33.1% | 2 | [1][3] |
| Basic Hydrolysis | 0.1N NaOH | 48 hours | Not Specified | 66.1% | Not Specified | [1] |
| Basic Hydrolysis | 2N NaOH | 2 hours | Not Specified | Not Specified | Not Specified | [2] |
| Oxidative | 3% H₂O₂ | 24 hours | Not Specified | 11.5% | 3 | [1][3] |
| Oxidative | 3% H₂O₂ | 48 hours | Not Specified | 100% | Not Specified | [1] |
| Oxidative | 1% H₂O₂ | 20 minutes | Bench top | Not Specified | Not Specified | [2] |
| Oxidative | 30% H₂O₂ | 1 hour | 60°C | Significant | 2 (N-Oxide, S-Oxide) | [4] |
| Thermal | - | 12 hours | 120°C | Not Specified | Not Specified | [2] |
| Photolytic (UV) | - | Not Specified | Not Specified | Not Significant | Not Specified | [4] |
| Photolytic (Visible) | 1.2 million Lux hours | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Humidity | 90% RH | 218 hours | 25°C | Not Specified | Not Specified | [2] |
Key Observations for Quetiapine Fumarate:
-
Acidic Conditions: Quetiapine fumarate demonstrates significant degradation under acidic conditions, with complete degradation observed after 48 hours in 0.1N HCl.[1]
-
Basic Conditions: The degradation is less pronounced in basic media compared to acidic conditions within the same timeframe.[1]
-
Oxidative Stress: The drug is highly susceptible to oxidation. Significant degradation occurs with hydrogen peroxide, leading to the formation of N-oxide and S-oxide derivatives.[3][4]
-
Thermal and Photolytic Stress: Quetiapine fumarate appears to be relatively stable under thermal and photolytic stress conditions, with no significant degradation reported in some studies.[4]
Quetiapine Hemifumarate: A Preliminary Overview
Summary of Stress Conditions Tested for Quetiapine Hemifumarate
A study by Kumar et al. (2012) developed a stability-indicating HPLC method for quetiapine hemifumarate and performed forced degradation studies. The study mentions that considerable degradation was observed during oxidative and acid hydrolysis. However, the specific quantitative data (% degradation and number of degradation products) were not provided in the abstract.
The stress conditions applied were:
-
Acid Hydrolysis
-
Base Hydrolysis
-
Oxidative Hydrolysis
-
Thermal Stress
-
Photolytic Degradation
Without quantitative data, a direct comparison to the fumarate salt is challenging. However, the qualitative observation of significant degradation under oxidative and acidic conditions suggests a similar degradation pathway to quetiapine fumarate.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Forced Degradation of Quetiapine Fumarate (as per Tran J, et al., 2021)[1]
-
Sample Preparation: A stock solution of quetiapine fumarate (50 µg/mL) was used for the degradation studies.
-
Acid Hydrolysis: The drug solution was treated with 0.1N HCl.
-
Basic Hydrolysis: The drug solution was treated with 0.1N NaOH.
-
Oxidative Degradation: The drug solution was treated with 3% H₂O₂.
-
Analysis: The samples were analyzed at 24 and 48 hours using a validated HPLC method.
Forced Degradation of Quetiapine Fumarate (as per Kumar R.N., et al., 2011)[2]
-
Acid Degradation: Quetiapine fumarate sample was refluxed with 1N HCl at 80°C for 1 hour, then neutralized with 1N NaOH.
-
Basic Degradation: The sample was stressed with 2N NaOH for 2 hours, then neutralized with 2N HCl.
-
Water Degradation: The sample was refluxed with water for 2 hours at 80°C.
-
Oxidative Degradation: The sample was stressed with 1% H₂O₂ for 20 minutes on a bench top.
-
Thermal Degradation: The sample was exposed to a temperature of 120°C for 12 hours.
-
Humidity Degradation: The sample was exposed to 25°C/90% RH for 218 hours.
-
Photolytic Degradation: The sample was exposed to UV and visible light (1.2 million Lux hours).
Analytical Methodology: HPLC
The primary analytical technique used for the quantification of quetiapine and its degradation products is High-Performance Liquid Chromatography (HPLC).
Typical HPLC Parameters for Quetiapine Fumarate Analysis:
| Parameter | Details |
| Column | C18 column (e.g., core-shell C18) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). |
| Detection | UV detection, typically in the range of 210-290 nm. |
| Flow Rate | Typically around 1.0 mL/min. |
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow for a forced degradation study and the logical comparison of quetiapine salts.
Caption: A generalized workflow for conducting forced degradation studies of a drug substance.
Caption: Logical relationship for comparing the available forced degradation data for different quetiapine salts.
Conclusion
The forced degradation profile of quetiapine fumarate is well-documented, indicating its significant susceptibility to acidic and oxidative stress. While preliminary information suggests that quetiapine hemifumarate may follow a similar degradation pattern, a lack of detailed quantitative data prevents a direct and comprehensive comparison. For quetiapine hydrochloride, there is a clear gap in the publicly available scientific literature regarding its forced degradation profile.
For researchers and formulation scientists, the data on quetiapine fumarate can serve as a valuable reference for developing stable formulations and robust analytical methods. Further studies are warranted to fully characterize and compare the degradation profiles of other quetiapine salts to enable the selection of the most stable salt form for a given pharmaceutical product.
References
- 1. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quetiapine Hydroxy Impurity Reference Standards
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative overview of Quetiapine Hydroxy Impurity reference standards, offering insights into their analytical characterization and the methodologies used for their assessment.
Quetiapine, an atypical antipsychotic, is used in the treatment of schizophrenia and bipolar disorder.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical issue for ensuring the safety and efficacy of the final drug product.[1] The International Conference on Harmonisation (ICH) has established guidelines for the control of impurities, requiring that impurities at or above a certain threshold be identified and characterized.[2] this compound is a known related substance of Quetiapine.
Comparison of Commercially Available Reference Standards
Several vendors supply this compound reference standards. While a direct head-to-head performance comparison is not publicly available, this table summarizes the typical information and documentation provided by suppliers, which are crucial indicators of a standard's quality and suitability for regulatory purposes.
| Feature | Supplier A (Exemplary) | Supplier B (Exemplary) | Supplier C (Exemplary) |
| Product Name | This compound | This compound Dihydrochloride | 7-Hydroxyquetiapine |
| CAS Number | 329216-67-3[3] | 329218-14-6[4] | Not specified for the solution |
| Form | Powder | Powder | Solution (1.0 mg/mL in Methanol)[5] |
| Purity (Typical) | >98% (by HPLC) | Not explicitly stated, but provided with analytical data | Certified Reference Material[5] |
| Supplied Documentation | Certificate of Analysis (COA) with HPLC, NMR, Mass Spec data | MSDS, TSE/BSE Statement, Retest Statement[4] | Certificate of Analysis |
| Traceability | May offer EP/USP traceable standards[6] | Not explicitly stated | Certified Solution Standard[5] |
| Applications | Product development, ANDA/DMF filing, QC, method validation, stability studies[6] | Useful research chemical[4] | GC/MS and LC/MS applications, forensic analysis, urine drug testing[5] |
Experimental Protocols for Analysis
The most common analytical technique for the separation and quantification of Quetiapine and its impurities is High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][7][8] The following are representative experimental protocols derived from published methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is suitable for the determination of related compounds in Quetiapine raw material.[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase.[7]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.6), Acetonitrile, and Methanol in a ratio of 45:40:15 (v/v/v).[7]
-
Column Temperature: 25 °C.[7]
-
Injection Volume: 20 µL.[7]
-
Detection Wavelength: 220 nm.[7]
-
Standard and Sample Preparation:
Stability-Indicating RP-UPLC Method
This method is designed for the quantitative determination of Quetiapine and its impurities in pharmaceutical dosage forms and can separate degradation products.[8]
-
Instrumentation: A UPLC system with a UV detector.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm).[8]
-
Mobile Phase:
-
Elution: Gradient elution.[8]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 252 nm.[8]
-
Run Time: 5 minutes.[8]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, precision, accuracy, linearity, and robustness.[8]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the benchmarking of this compound reference standards.
Caption: Workflow for Benchmarking Reference Standards.
Signaling Pathways
While Quetiapine acts as an antagonist at multiple neurotransmitter receptors, including serotonin and dopamine receptors, the specific signaling pathways affected by the this compound are not extensively detailed in publicly available literature.[2] The primary focus in the context of reference standards is on analytical characterization rather than pharmacological activity.
Conclusion
The selection of a suitable this compound reference standard is a critical step in the pharmaceutical quality control process. While a variety of suppliers offer these standards, a thorough evaluation of the provided analytical data, including the Certificate of Analysis, and the traceability of the standard is essential.[6][9] The experimental protocols outlined in this guide, based on established HPLC and UPLC methods, provide a robust framework for the in-house verification and comparison of different reference standards. Adherence to validated analytical methods ensures the accuracy and reliability of impurity profiling, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
- 1. bepls.com [bepls.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound CAS#: 329216-67-3 [amp.chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 7-Hydroxyquetiapine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Quetiapine Impurities | SynZeal [synzeal.com]
- 7. japsonline.com [japsonline.com]
- 8. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Safety Operating Guide
Personal protective equipment for handling Quetiapine Hydroxy Impurity
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Quetiapine Hydroxy Impurity, a substance related to the active pharmaceutical ingredient Quetiapine.
Occupational Exposure Limits
| Compound | OEL (8-hour Time-Weighted Average) |
| Quetiapine Fumarate | 0.1 mg/m³ |
This value should be used as a guideline for controlling exposure to this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following equipment should be utilized when handling this compound:
-
Respiratory Protection : For tasks with the potential for aerosol or dust generation, a negative pressure air-purifying respirator (half face mask) with a P3 filter is recommended.[1]
-
Eye and Face Protection : Safety goggles are necessary to protect against direct contact.[1] In situations with a higher risk of splashes, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection : Protective clothing is required to prevent direct skin contact.[1] Impervious gloves, such as nitrile, should be worn and changed regularly, especially if contact with the substance is known or suspected.
-
Hand Protection : Use impervious protective gloves to guard against direct contact with the product.[1] If the impurity is dissolved or wetted, select a glove material resistant to the specific solvent or liquid being used.[1]
Handling and Operational Plan
Adherence to a strict operational plan is vital for the safe handling of this compound.
1. Engineering Controls:
-
All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood or a ventilated enclosure to maintain exposure levels below the recommended OEL.
-
Ensure adequate ventilation in all work areas.
2. Procedural Controls:
-
Minimize the generation of dust.
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling the material.[1]
-
A detailed risk assessment should be performed for all procedures involving this compound.
3. Accidental Release Measures:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully collect the spilled material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with water.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and national regulations.
-
Waste Characterization : All waste containing this compound should be treated as hazardous pharmaceutical waste.
-
Containment : Waste materials should be collected in clearly labeled, sealed containers.
-
Disposal Method : The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal facility.[2] Do not dispose of this material down the drain or in the regular trash.[1][2]
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
